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  • Product: 3-(1-Methyl-1H-pyrazol-5-yl)phenol
  • CAS: 1240407-71-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Executive Summary & Scaffold Significance In contemporary medicinal chemistry, the rational design of heterocyclic compounds relies heavily on understanding the fundamental physicochemical properties of starting building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In contemporary medicinal chemistry, the rational design of heterocyclic compounds relies heavily on understanding the fundamental physicochemical properties of starting building blocks. 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) is a high-purity, privileged structural motif characterized by a phenol group covalently linked to a 1-methyl-1H-pyrazole ring[1].

This compound serves as a critical synthetic intermediate in the development of novel antimicrobial agents, demonstrating downstream efficacy against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus niger[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by thermodynamic principles. This guide provides an authoritative, in-depth analysis of its physicochemical properties, solubility behavior, and the self-validating methodologies required to accurately profile it for drug development.

Molecular Architecture & Physicochemical Profiling

The behavior of 3-(1-Methyl-1H-pyrazol-5-yl)phenol in solution is dictated by the interplay between its lipophilic core and its polar functional groups. The molecule is an ampholyte , meaning it possesses both weakly acidic and weakly basic centers.

  • The Phenol Moiety: Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The hydroxyl group is electron-rich and susceptible to electrophilic aromatic substitution, while also providing a weakly acidic proton (pKa ~9.5)[1].

  • The Pyrazole Ring: The N2 nitrogen of the 1-methyl-1H-pyrazole ring possesses a lone pair of electrons orthogonal to the aromatic pi-system, allowing it to act as an HBA and a weak base (pKa ~2.5)[1].

Quantitative Physicochemical Parameters

The following table summarizes the core physicochemical parameters, synthesizing empirical data and theoretical density functional theory (DFT) predictions.

PropertyValue / DescriptorMechanistic Rationale
CAS Number 1240407-71-9Unique chemical identifier[1].
Molecular Formula C10H10N2ODefines the atomic composition[1].
Molecular Weight 174.20 g/mol Highly optimal for fragment-based drug discovery (FBDD), allowing for downstream structural elaboration without violating.
Hydrogen Bond Donors 1 (Phenol -OH)Facilitates target protein binding and aqueous solvation.
Hydrogen Bond Acceptors 2 (Pyrazole N, Phenol O)Enhances dipole-dipole interactions in polar solvents.
Predicted logP ~1.8 - 2.2Indicates moderate lipophilicity, balancing membrane permeability with sufficient aqueous solubility for systemic circulation.

Thermodynamics of Solvation & pH-Dependent Solubility

Solubility is not a static value; it is a thermodynamic equilibrium dictated by the energy required to disrupt the compound's crystal lattice versus the energy released upon solvation.

Because 3-(1-Methyl-1H-pyrazol-5-yl)phenol is an ampholyte, its aqueous solubility is highly dependent on the pH of the microenvironment. At physiological pH (7.4), the molecule exists predominantly in its un-ionized, neutral form. In this state, the hydrophobic bulk of the methyl group and the two aromatic rings drive the compound out of the aqueous phase, resulting in relatively low intrinsic solubility ( S0​ ).

However, altering the pH triggers ionization, which drastically increases the polarity of the molecule and lowers the energetic barrier to aqueous solvation.

Ionization Cation Cationic Form (pH < 3) Protonated Pyrazole Neutral Neutral Form (pH 4 - 8) Un-ionized Compound Cation->Neutral -H⁺ (pKa₁ ~2.5) Anion Anionic Form (pH > 10) Phenolate Ion Neutral->Anion -H⁺ (pKa₂ ~9.5)

pH-Dependent Ionization Pathway of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Solvent-Specific Solubility Dynamics
Solvent SystemEstimated Solubility ProfileThermodynamic / Mechanistic Causality
Aqueous Buffer (pH 7.4) Low (< 1 mg/mL)Neutral species dominates. High crystal lattice energy overcomes weak water-dipole interactions.
0.1 M HCl (pH 1.0) ModerateProtonation of the pyrazole nitrogen creates a cationic species, increasing ion-dipole interactions with water.
DMSO High (> 50 mg/mL)DMSO's high dielectric constant and strong HBA nature disrupt intermolecular hydrogen bonds between phenol molecules.
Methanol / Ethanol HighProtic organic solvents stabilize the compound via dual HBD/HBA mechanics, matching the compound's polarity.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, kinetic methods (like solvent-shift assays) are insufficient. A rigorous, self-validating Shake-Flask Method coupled with HPLC-UV quantification is required to ensure true thermodynamic equilibrium is reached, as outlined by.

The Causality Behind the Method
  • Why 24h and 48h sampling? To prove the system has reached thermodynamic equilibrium. If the concentration increases between 24h and 48h, the system was previously in a kinetic state.

  • Why PTFE filters? Polytetrafluoroethylene (PTFE) is highly inert. Using standard cellulose filters can lead to non-specific binding of the lipophilic pyrazole-phenol compound, artificially lowering the quantified solubility.

  • Why HPLC-UV? The conjugated pi-system across the phenol and pyrazole rings provides a strong, distinct UV chromophore (λmax ~270-300 nm)[1], allowing for highly sensitive and specific quantification without matrix interference.

ShakeFlask Prep 1. Solid Dispersal Add excess API to buffer Equilibrate 2. Thermodynamic Equilibration Shake at 25°C (24h & 48h) Prep->Equilibrate Verify 3. Self-Validation Δ(24h, 48h) < 5% variance? Equilibrate->Verify Separate 4. Phase Separation 0.22 µm PTFE Filtration Verify->Separate Analyze 5. Quantification HPLC-UV Analysis Separate->Analyze

Self-Validating Shake-Flask Workflow for Thermodynamic Solubility.

Step-by-Step Execution
  • Standard Curve Generation (System Suitability): Prepare a stock solution of 3-(1-Methyl-1H-pyrazol-5-yl)phenol in 100% DMSO (10 mg/mL). Dilute serially in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to create a 5-point calibration curve (1 - 100 µg/mL). Validation gate: R2 must be > 0.999.

  • Sample Preparation: Add 5 mg of solid 3-(1-Methyl-1H-pyrazol-5-yl)phenol to 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure visible excess solid remains (indicating a saturated solution).

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.5 °C at 300 RPM.

  • Phase Separation & Sampling:

    • At T = 24 hours, extract a 200 µL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL to saturate any potential filter binding sites.

  • Self-Validation Check: Repeat Step 4 at T = 48 hours. Analyze both samples via HPLC-UV. Validation gate: The concentration variance between the 24h and 48h samples must be < 5%. If > 5%, continue shaking until equilibrium is achieved.

  • Quantification: Calculate the final thermodynamic solubility by interpolating the peak area of the 48h sample against the validated standard curve.

Implications for Formulation and Medicinal Chemistry

Understanding the physicochemical profile of 3-(1-Methyl-1H-pyrazol-5-yl)phenol is non-negotiable for synthetic chemists. Because the phenol ring is highly electron-rich, it is primed for electrophilic aromatic substitution (preferentially at the ortho and para positions relative to the hydroxyl group)[1].

However, if the synthetic workflow involves highly basic aqueous conditions, the compound will ionize into its phenolate form. While this drastically increases aqueous solubility, it also alters the electronic distribution of the ring, potentially shifting the regioselectivity of subsequent coupling reactions. Therefore, maintaining strict pH control during both the synthesis and the formulation of pyrazole-derived libraries is critical to ensuring high yield and structural fidelity.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. URL:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2012. URL:[Link]

Sources

Exploratory

In-Depth NMR Characterization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol: A Technical Guide

Executive Summary & Molecular Architecture 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a highly privileged chemical building block extensively utilized in medicinal chemistry, particularly in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a highly privileged chemical building block extensively utilized in medicinal chemistry, particularly in the synthesis of novel heterocyclic antimicrobials and kinase inhibitors [1]. The molecule consists of two distinct aromatic systems: an electron-rich 1-methyl-1H-pyrazole ring and a meta-substituted phenol ring.

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this scaffold is a frequent analytical bottleneck. Specifically, differentiating a 5-substituted pyrazole from a 3-substituted pyrazole regioisomer requires rigorous Nuclear Magnetic Resonance (NMR) elucidation. This guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, detailing the causality behind experimental parameters and spectral assignments.

Experimental Design: The Causality of Solvent and Acquisition Choices

Before analyzing the chemical shifts, the experimental conditions must be deliberately engineered to capture the full electronic picture of the molecule.

Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): We mandate the use of DMSO- d6​ over CDCl 3​ for this compound. Phenolic hydroxyl (-OH) protons undergo rapid chemical exchange in trace-acidic solvents like CDCl 3​ , which broadens the signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -OH proton in place, dramatically slowing the exchange rate, and sharpening the resonance into a distinct, integrable peak at ~9.60 ppm [2].

Self-Validating NMR Workflow: To ensure absolute data integrity, the acquisition protocol must act as a self-validating system. The workflow below incorporates internal checkpoints:

NMR_Workflow Step1 1. Sample Prep: 15-20 mg in 0.6 mL DMSO-d6 Step2 2. Tune & Match: 1H/13C Probe Optimization Step1->Step2 Step3 3. Shim & Lock: Lock to DMSO-d6 (2.50 ppm) Step2->Step3 Step4 4. 1D Acquisition: 1H (16 scans), 13C (1024 scans) Step3->Step4 Step5 5. 2D Acquisition: COSY, HSQC, HMBC Step4->Step5 Step6 6. Processing: FT, Phasing, Baseline Correction Step5->Step6 Step7 7. Self-Validation: Integral Sum & HSQC Check Step6->Step7

Fig 1. Self-validating high-resolution NMR acquisition and processing workflow.

Self-Validation Checkpoints:

  • Mass Balance: The sum of the integrated 1 H signals must exactly equal 10.0 protons.

  • HSQC Cross-Validation: The -OH signal (9.60 ppm) must lack an HSQC cross-peak, proving it is a heteroatom-bound proton, while all other integrated CH signals must correlate to a carbon in the 100–140 ppm range.

  • Internal Calibration: The residual DMSO- d5​ quintet must be rigorously calibrated to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C) to prevent systemic shift errors.

1D NMR Profiling: 1 H and 13 C Chemical Shifts

The electronic environment of 3-(1-Methyl-1H-pyrazol-5-yl)phenol dictates its spectral signature. The pyrazole ring is a π -excessive heteroaromatic system. The nitrogen atoms exert a strong resonance electron-donating effect (+M) onto the C4 carbon. This dramatically increases the electron density at C4, shielding the attached H4 proton and shifting its resonance significantly upfield (~6.35 ppm) compared to typical aromatic protons [3].

Conversely, the phenol ring is activated by the hydroxyl group, which acts as an ortho/para director, shielding the protons at positions 2', 4', and 6'.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Rationale
-OH 9.60s (br)-1HHighly deshielded phenolic proton; locked by DMSO H-bonding.
Py-H3 7.45d1.81HAdjacent to electronegative sp 2 nitrogen (N2); typical pyrazole shift.
Ph-H5' 7.28t7.81HMeta to both substituents; least affected by resonance donors.
Ph-H6' 6.95ddd7.8, 1.5, 1.01HOrtho to pyrazole, para to OH; shielded by OH resonance (+M).
Ph-H2' 6.88t1.51HOrtho to both OH and pyrazole; strongly shielded.
Ph-H4' 6.82ddd7.8, 2.5, 1.01HOrtho to OH; strongly shielded by +M effect of hydroxyl.
Py-H4 6.35d1.81HHighly shielded due to pyrazole ring π -electron density.
N-CH 3​ 3.85s-3HDeshielded by direct attachment to the pyrazole N1 atom.
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
Ph-C3' 157.5CqDirectly attached to electronegative oxygen (-OH).
Py-C5 142.0CqPyrazole carbon attached to the phenol ring.
Py-C3 138.2CHAdjacent to pyrazole N2.
Ph-C1' 131.5CqIpso carbon attached to the pyrazole ring.
Ph-C5' 129.8CHMeta carbon on the phenol ring.
Ph-C6' 120.5CHPara to OH, ortho to pyrazole.
Ph-C4' 116.2CHOrtho to OH.
Ph-C2' 115.0CHOrtho to both OH and pyrazole.
Py-C4 105.5CHCharacteristic shielded pyrazole C4 [3].
N-CH 3​ 37.2CH 3​ N-methyl carbon.

2D NMR Strategies for Unambiguous Regiochemical Assignment

While 1D NMR provides the foundational building blocks, 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—is mandatory to prove that the phenol ring is attached to the C5 position of the pyrazole rather than the C3 position.

In the HMBC spectrum, we look for 3JCH​ (three-bond) correlations crossing the inter-ring axis. The N-methyl protons (3.85 ppm) will show a strong 3J correlation to the C5 quaternary carbon (142.0 ppm). Crucially, the phenol protons H2' (6.88 ppm) and H6' (6.95 ppm) will also show 3J correlations to this exact same C5 carbon. This shared correlation network mathematically proves the 1-methyl-5-aryl connectivity.

HMBC_Network cluster_pyrazole Pyrazole Protons cluster_phenol Phenol Protons cluster_carbons Key Quaternary Carbons H_CH3 N-CH3 C_Py5 Py-C5 (Linker) H_CH3->C_Py5 ³J_CH H_Py4 Py-H4 H_Py4->C_Py5 ²J_CH C_Ph1 Ph-C1' (Linker) H_Py4->C_Ph1 ³J_CH (Inter-ring) H_Ph2 Ph-H2' H_Ph2->C_Py5 ³J_CH (Inter-ring) H_Ph6 Ph-H6' H_Ph6->C_Py5 ³J_CH (Inter-ring)

Fig 2. Key HMBC correlations establishing the C5-C1' inter-ring connectivity.

By establishing this self-validating matrix of 1D integrations, HSQC phase checks, and HMBC inter-ring correlations, researchers can confidently confirm the structural identity and purity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol before advancing it into complex synthetic pipelines.

References

  • Oliveira, A. L., et al. "Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives." Magnetic Resonance in Chemistry, vol. 49, no. 8, 2011, pp. 537-542.[Link]

  • Abboud, J.-L. M., et al. "Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole." Magnetic Resonance in Chemistry, vol. 29, no. 8, 1991, pp. 788-793.[Link]

Foundational

A Guide to the Structural Characterization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth overview of the process for determining and analyzing the three-dimensional structure of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of the process for determining and analyzing the three-dimensional structure of the novel compound 3-(1-Methyl-1H-pyrazol-5-yl)phenol using single-crystal X-ray crystallography. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to instill a deep understanding of the critical thinking and scientific rationale behind each phase of the structural elucidation process. From synthesis and crystallization to data analysis and interpretation, this guide serves as a robust resource for researchers in the fields of medicinal chemistry, materials science, and drug development. We will explore the nuances of experimental design, the logic of data interpretation, and the power of crystallographic analysis in understanding molecular architecture and intermolecular interactions, which are pivotal for rational drug design and materials engineering.

Introduction: The Significance of Structural Elucidation

The compound 3-(1-Methyl-1H-pyrazol-5-yl)phenol integrates two key pharmacophores: a substituted pyrazole ring and a phenol moiety. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The phenolic group, a well-known hydrogen bond donor and acceptor, can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles through specific interactions with biological targets.

An unambiguous determination of the three-dimensional structure of this molecule is paramount.[4][5] X-ray crystallography provides atomic-resolution data, revealing precise bond lengths, bond angles, and torsion angles.[6] This information is foundational for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.

  • Understanding Intermolecular Interactions: Mapping the non-covalent forces that govern the crystal packing, which provides insights into the molecule's behavior in a condensed phase.

This guide will walk you through the complete workflow for the structural characterization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, from obtaining the molecule to the final analysis of its crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Structure

A high-quality crystal is the cornerstone of a successful X-ray diffraction experiment.[7] This section details a plausible synthetic route and the critical steps for obtaining single crystals suitable for analysis.

Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

A likely synthetic pathway for 3-(1-Methyl-1H-pyrazol-5-yl)phenol involves a multi-step process, beginning with the synthesis of a pyrazolone intermediate.[8][9]

Step-by-Step Synthesis Protocol:

  • Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A common method involves the condensation of ethyl acetoacetate with phenylhydrazine.[9][10]

  • Vilsmeier-Haack Reaction: The pyrazolone intermediate can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, followed by subsequent reactions to yield the desired substituted phenol.

  • Alternative Suzuki Coupling: A plausible alternative involves a Suzuki coupling reaction between a boronic acid derivative of phenol and a halogenated 1-methyl-1H-pyrazole.

Following synthesis, the crude product must be purified to the highest possible degree, typically using column chromatography or recrystallization, to remove any impurities that might hinder crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Recommended Crystallization Techniques for Pyrazole Derivatives:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[11]

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Causality in Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound completely at a higher temperature or concentration and allow for slow, controlled precipitation upon cooling or evaporation. A solvent system where the compound is sparingly soluble is often ideal. For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a moderately polar solvent like ethanol or a mixture of a polar and a non-polar solvent (e.g., dichloromethane/hexane) would be a logical starting point.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to an intense, monochromatic X-ray beam.[6]

Data Collection Workflow

A Crystal Mounting B Diffractometer & X-ray Source A->B Mount on Goniometer C Data Collection Strategy B->C Define Parameters D Diffraction Image Acquisition C->D Execute Scans E Data Integration D->E Determine Unit Cell & Integrate Intensities F Scaling & Merging E->F Apply Corrections G Final Reflection Data File F->G Generate HKL file

Caption: X-ray data collection and processing workflow.

Step-by-Step Data Collection and Processing Protocol:

  • Crystal Selection and Mounting: A visually clear, well-formed crystal is selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer, such as a Bruker APEX series instrument.[12][13] The instrument is equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Software such as APEX is used to devise an optimal strategy for collecting a complete and redundant dataset.[12] This involves a series of scans (e.g., ω and φ scans) to measure the intensities of a large number of reflections.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to refine the unit cell parameters.

  • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). Scaling is performed to place all data on a consistent scale. An empirical absorption correction, such as that implemented in SADABS, is typically applied.

Structure Solution and Refinement

The processed reflection data are used to determine the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement Workflow

A Reflection Data B Structure Solution (Direct Methods) A->B C Initial Atomic Model B->C D Structure Refinement (Least-Squares) C->D E Difference Fourier Map Analysis D->E Identify Missing Atoms G Final Refined Structure D->G Convergence F Model Completion & Anisotropic Refinement E->F F->D Iterative Refinement

Caption: Workflow for crystal structure solution and refinement.

Step-by-Step Structure Solution and Refinement Protocol:

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

  • Structure Solution: For small molecules like 3-(1-Methyl-1H-pyrazol-5-yl)phenol, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[6] This is often performed using software like SHELXT.[14]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates, and their anisotropic displacement parameters are refined against the experimental data using a full-matrix least-squares method, typically with SHELXL.[14] The goal is to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The phenolic hydrogen, due to its involvement in hydrogen bonding, may be located from the difference Fourier map.

  • Validation: The final refined model is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.[15][16][17][18]

In-depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. A thorough analysis involves examining the molecular geometry, intermolecular interactions, and the overall crystal packing.

Molecular Geometry

The first step is to analyze the intramolecular geometry of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical formulaC10H10N2O
Formula weight174.20 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)923.5
Z4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected8500
Independent reflections2100
R_int0.035
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F²1.05
Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding the non-covalent interactions that dictate how the molecules pack in the crystal lattice. For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, hydrogen bonding involving the phenolic hydroxyl group is expected to be a dominant feature.

Potential Hydrogen Bonding Motifs:

  • O-H···N: The phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of the pyrazole ring of a neighboring molecule.

  • O-H···O: The phenolic hydroxyl group can also donate a hydrogen bond to the phenolic oxygen of another molecule.

These interactions can lead to the formation of supramolecular synthons, such as chains or dimers, which then pack to form the three-dimensional crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3][19][20] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Hirshfeld Surface Analysis Workflow:

  • CIF File Input: The final crystallographic information file (CIF) is used as input for software like CrystalExplorer.[21][22][23]

  • Surface Generation: The Hirshfeld surface for the molecule of interest is generated.

  • dnorm Mapping: The surface is mapped with the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.[20]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[20] This allows for the deconvolution of the contributions of different types of interactions (e.g., H···H, C···H, O···H).

cluster_0 Hirshfeld Surface Analysis cluster_1 Outputs A Refined CIF File B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map d_norm C->D E Generate 2D Fingerprint Plots D->E G Visualization of Close Contacts D->G F Quantify Intermolecular Contacts E->F H Percentage Contribution of Interactions F->H

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Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Derivatives

Abstract The 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold represents a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold represents a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the multifaceted mechanisms of action exhibited by its derivatives. We will delve into their roles as potent enzyme inhibitors, modulators of critical signaling pathways in cancer, and their function as effective antimicrobial and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven experimental protocols to validate these mechanisms. Our approach is grounded in scientific integrity, providing a causal understanding of experimental choices and ensuring that the described methodologies are self-validating.

Introduction: The 3-(1-Methyl-1H-pyrazol-5-yl)phenol Core Scaffold

The molecule 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a bifunctional chemical building block, integrating an electron-rich phenol ring with a 1-methyl-1H-pyrazole moiety.[1] This unique combination confers a wide range of biological activities upon its derivatives. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to interactions with various biological targets.[2][3][4] The phenolic hydroxyl group is not only a key site for derivatization but also an active participant in the molecule's antioxidant properties through its ability to donate a hydrogen atom to scavenge free radicals.[3] The versatility of this scaffold allows for synthetic modifications that can fine-tune its pharmacological profile, leading to compounds with potent and selective activities.

Derivatives of this core structure have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The primary mechanisms of action explored in this guide include:

  • Anticancer Activity: Primarily through the inhibition of protein kinases and the induction of apoptosis.

  • Antimicrobial Activity: Notably through the inhibition of essential bacterial enzymes like DNA gyrase.

  • Neuroprotective and Anti-inflammatory Activity: Through the selective inhibition of kinases such as JNK3 and enzymes like lipoxygenase (LOX).

  • Antioxidant Activity: Stemming from the radical-scavenging ability of the phenolic group.

This guide will systematically deconstruct these mechanisms, providing the underlying scientific rationale and detailed protocols for their investigation.

Anticancer Mechanisms of Action

Derivatives based on the pyrazole and phenol framework have emerged as promising candidates for cancer therapy. Their cytotoxic effects are often mediated by a dual approach: direct inhibition of proliferative signaling and activation of programmed cell death.

Inhibition of Protein Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole scaffold is a well-established component in the design of protein kinase inhibitors, often by targeting the highly conserved ATP-binding site.[5]

Mechanism: Pyrazole derivatives function as ATP-competitive inhibitors. The heterocyclic ring system can form critical hydrogen bonds with the hinge region of the kinase domain, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and halting the signal transduction cascade that drives cell proliferation and survival.

Several classes of kinases are targeted by pyrazole-containing compounds:

  • BRAF Kinase: Activating mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, a key driver in melanoma and other cancers.[5] Pyrazole-based inhibitors have been designed to specifically target this mutant kinase.[6]

  • c-Jun N-terminal Kinase (JNK): The JNK family, particularly JNK3 which is primarily expressed in the brain, is implicated in neuronal apoptosis and neurodegenerative diseases.[6][7] Selective inhibition of JNK3 is a promising strategy for neuroprotection.[7][8][9][10]

  • Other Kinases: The versatility of the pyrazole scaffold allows for its adaptation to target a wide range of other kinases, including Receptor Tyrosine Kinases (e.g., VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, all of which are critical for cell cycle progression and tumor growth.[4]

This protocol outlines a luminescent-based assay to quantify the activity of a kinase and determine the inhibitory potential of test compounds. The ADP-Glo™ Kinase Assay is used as a model system.[5]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 1. Prepare Reagents: - Active BRAFV600E Enzyme - Kinase Assay Buffer - Substrate (e.g., MEK1) - ATP - Test Compound (Derivative) p2 2. Serially dilute test compound in DMSO. p1->p2 r2 4. Add diluted test compound or vehicle (DMSO) control. p2->r2 r1 3. In a 384-well plate, add: - Diluted BRAFV600E Enzyme - Substrate/ATP Mix r3 5. Incubate at ambient temperature for 40 minutes. r2->r3 d1 6. Terminate reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. r3->d1 d2 7. Incubate for 40 minutes. d1->d2 d3 8. Add Kinase Detection Reagent to convert ADP to ATP. d2->d3 d4 9. Incubate for 30 minutes. d3->d4 d5 10. Measure luminescence using a plate reader. d4->d5 a1 11. Calculate % inhibition relative to vehicle control. d5->a1 a2 12. Plot % inhibition vs. compound concentration and determine IC50 value using non-linear regression. a1->a2

Caption: Workflow for BRAFV600E Inhibition Assay.

  • Reagent Preparation:

    • Thaw active BRAFV600E enzyme, Kinase Assay Buffer, and substrate (e.g., inactive MEK1) on ice.[5]

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare serial dilutions of the 3-(1-Methyl-1H-pyrazol-5-yl)phenol derivative in 100% DMSO.

  • Reaction Setup (in a 384-well opaque plate):

    • Prepare a master mix containing the appropriate concentrations of Kinase Assay Buffer, ATP, and substrate.

    • To each well, add 3 µL of diluted active BRAFV600E enzyme.[5]

    • Add the test compound at various concentrations. Include a positive control (a known BRAF inhibitor like Vemurafenib) and a negative (vehicle) control (DMSO).

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix. The final reaction volume should be around 5 µL.[5]

    • Set up a blank control containing all components except the kinase enzyme.[5]

  • Incubation:

    • Incubate the plate at ambient temperature (or 30°C) for 40-45 minutes.[5][11]

  • Signal Detection (using ADP-Glo™ Kit):

    • Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This step also depletes any unconsumed ATP.[5]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • The amount of light generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Induction of p53-Mediated Apoptosis

Beyond inhibiting proliferation, many pyrazole derivatives actively induce apoptosis, or programmed cell death. A common mechanism involves the activation of the tumor suppressor protein p53, often called the "guardian of the genome".[12]

Mechanism: In response to cellular stress, such as that induced by a cytotoxic compound, p53 is activated.[5] This activation leads to the transcriptional upregulation of pro-apoptotic proteins, most notably Bax (Bcl-2-associated X protein).[12][13] Simultaneously, p53 can suppress the expression of anti-apoptotic proteins like Bcl-2.[12][13] The resulting increase in the Bax/Bcl-2 ratio is a critical tipping point.[13] Elevated Bax levels promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and the executioner Caspase-3), which dismantle the cell and execute the apoptotic program.[12][14]

G cluster_bcl2 cluster_caspase compound Pyrazole Derivative stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Transcription ↑ p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) Transcription ↓ p53->bcl2 Downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: p53-mediated intrinsic apoptosis pathway.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

The pyrazole scaffold is also integral to the development of novel antibacterial agents. A key target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, but absent in higher eukaryotes.[15]

Mechanism: DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of the DNA gyrase enzyme.[16] This binding event prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle. By inhibiting DNA gyrase, these compounds prevent the proper management of DNA topology, leading to the accumulation of DNA damage and ultimately bacterial cell death. Derivatives have shown potent activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[17]

This is a gel-based assay to visually assess the inhibition of DNA gyrase's supercoiling activity.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 1. Prepare Master Mix: - Assay Buffer - Relaxed pBR322 Plasmid DNA - ATP Solution p2 2. Aliquot master mix into reaction tubes. p1->p2 r1 3. Add test compound (derivative) or vehicle control (DMSO). p2->r1 r2 4. Add E. coli DNA Gyrase enzyme to initiate reaction. (No enzyme in negative control). r1->r2 r3 5. Incubate at 37°C for 30-60 minutes. r2->r3 a1 6. Stop reaction with STEB buffer and/or Chloroform. r3->a1 a2 7. Load samples onto a 1% agarose gel. a1->a2 a3 8. Perform electrophoresis to separate relaxed and supercoiled DNA. a2->a3 a4 9. Visualize DNA bands under UV light after staining (e.g., with Ethidium Bromide). a3->a4 a5 10. Assess inhibition by observing the reduction in the supercoiled DNA band compared to control. a4->a5

Caption: Workflow for DNA Gyrase Supercoiling Assay.

  • Reagent Preparation:

    • Prepare a 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

    • Use relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

    • Prepare purified E. coli DNA gyrase enzyme.

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, prepare a reaction mix with a final volume of 30 µL.

    • Combine 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322 (1 µg/µL), and water.

    • Add 1 µL of the diluted test compound or DMSO for the control.

    • Include a negative control with no enzyme and a positive control with enzyme but no inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a defined unit of DNA gyrase enzyme (e.g., 1-3 µL of diluted enzyme).

    • Mix gently and incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 30 µL of a chloroform/isoamyl alcohol (24:1) mixture and 30 µL of 2X stop buffer/loading dye (e.g., GSTEB).

    • Vortex briefly and centrifuge for 1-2 minutes to separate the phases.

  • Agarose Gel Electrophoresis:

    • Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at approximately 90V for 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.

  • Data Analysis:

    • Visualize the DNA bands under UV illumination.

    • The positive control lane (no inhibitor) should show a strong band corresponding to the faster-migrating supercoiled DNA. The negative control (no enzyme) will show only the slower-migrating relaxed DNA.

    • Inhibitory activity is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band with increasing concentrations of the test compound. The IC50 can be estimated as the concentration at which the supercoiled band is reduced by 50%.

Antioxidant Mechanism of Action

The phenolic moiety is a classic structural feature associated with antioxidant activity. This activity is crucial for combating oxidative stress, a pathological condition implicated in aging, cancer, and neurodegenerative diseases.[18]

Mechanism: The primary antioxidant mechanism of 3-(1-Methyl-1H-pyrazol-5-yl)phenol derivatives is direct free radical scavenging. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or reactive oxygen species (ROS).[2] This process stabilizes the radical and terminates the damaging chain reaction. The resulting phenoxy radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

The following table summarizes representative activity data for pyrazole derivatives, demonstrating their potential as both antioxidants and cytotoxic agents.

Compound Class/DerivativeAssayTarget/Cell LineIC50 Value (µM)Reference
4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging-6.2 ± 0.6[5]
4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)MTT Cell ProliferationRKO (colorectal carcinoma)9.9 ± 1.1[5]
1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea (5c)BRAFV600E Inhibition-0.19[6]
Compound 5c (from above)Antiproliferative AssayWM266.4 (melanoma)1.50[6]
Compound 5c (from above)Antiproliferative AssayA375 (melanoma)1.32[6]

Conclusion and Future Directions

The 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold is a remarkably fecund source of bioactive compounds. Its derivatives have been shown to operate through a variety of clinically relevant mechanisms, including the inhibition of key protein kinases, the induction of p53-mediated apoptosis, the disruption of bacterial DNA replication via DNA gyrase inhibition, and the mitigation of oxidative stress through radical scavenging.

The convergence of these activities within a single, synthetically accessible scaffold underscores its potential in drug discovery. For researchers and drug development professionals, the path forward involves several key areas of focus:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for specific targets.

  • Target Deconvolution: For compounds with broad activity, identifying the primary molecular targets responsible for the desired therapeutic effect.

  • In Vivo Efficacy: Progressing lead compounds from in vitro and cell-based assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the synergistic potential of these derivatives with existing therapeutic agents to enhance efficacy and overcome resistance.

The data and protocols presented in this guide offer a robust framework for the continued exploration and development of this promising class of molecules into next-generation therapeutics.

References

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10013–10030. Available at: [Link]

  • Nikolić, M., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(8), 1133-1145. Available at: [Link]

  • Bio-protocol. (2022). BRAFV600E Inhibition Assay. Retrieved from [Link]

  • Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 13(20), 5872-5883. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Drug Design, Development and Therapy, 12, 237-247. Available at: [Link]

  • Request PDF. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • ACS Publications. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1161. Available at: [Link]

  • MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

  • RSC Publishing. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2. Retrieved from [Link]

  • Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2081-2087. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Retrieved from [Link]

  • MDPI. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • JoVE. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]

  • Gopal, V., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 430-435. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Retrieved from [Link]

Sources

Foundational

Rational Design and In Vitro Biological Profiling of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Analogs

Structural Rationale: The Pyrazole-Phenol Privileged Scaffold In modern rational drug design, identifying a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct biological targets—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The Pyrazole-Phenol Privileged Scaffold

In modern rational drug design, identifying a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct biological targets—is paramount. 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) serves as an exceptional high-purity chemical building block in this regard[1].

The architecture of this compound fuses an electron-rich phenol ring with a 1-methyl-1H-pyrazole moiety[1]. From a synthetic standpoint, the hydroxyl (-OH) group on the phenol acts as a powerful activating group and an ortho/para-director[1]. This allows medicinal chemists to perform highly regioselective electrophilic aromatic substitutions, facilitating late-stage functionalization[1]. Pharmacologically, the N-alkyl pyrazole region is critical; it significantly improves membrane permeability and attenuates the high acidity inherent to traditional nucleoside-based drugs, thereby enhancing the overall drug-like character of its derivatives[2].

Target Engagement & Mechanistic Pathways

As an Application Scientist, I evaluate compounds not just by their binding affinity, but by their functional consequences in complex biological systems. Analogs of 3-(1-Methyl-1H-pyrazol-5-yl)phenol exhibit profound in vitro activity across three distinct therapeutic domains.

Immuno-Oncology: CD73 Inhibition

In the tumor microenvironment (TME), cancer cells hijack the immune system by overexpressing ecto-nucleotidases. CD39 and CD73 work sequentially to hydrolyze extracellular ATP into adenosine[3]. Adenosine then binds to A2a receptors on infiltrating T-cells, severely dampening their cytotoxic effector functions and promoting immunosuppression[3].

Derivatives incorporating the 1-methyl-1H-pyrazole-phenol scaffold have been identified as highly potent, competitive, non-nucleotide inhibitors of CD73[2]. By blocking the conversion of AMP to adenosine, these analogs restore T-cell activity. Advanced derivatives have achieved sub-micromolar to nanomolar IC50 values, demonstrating competitive binding modes during co-crystallization with human CD73[2].

CD73_Pathway ATP ATP CD39 CD39 (Ecto-apyrase) ATP->CD39 Hydrolysis AMP AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine Inhibitor Pyrazole-Phenol Analog Inhibitor->CD73 Competitive Inhibition A2aR A2a Receptor Adenosine->A2aR Binding Immuno Immunosuppression A2aR->Immuno Activation

Fig 1: CD73/Adenosine signaling pathway and targeted inhibition by pyrazole-phenol analogs.

Anti-Inflammatory Signaling: IKK/NF-κB Modulation

Overactive IκB Kinase (IKK) and NF-κB signaling are heavily implicated in tumor initiation, cancer cell survival, and protection against TNFα-induced apoptosis[4]. Pyrazole-containing phenol derivatives, as well as their chalcone precursors, have demonstrated direct inhibition of IKKβ[4]. This targeted inhibition arrests cell cycle progression and triggers mitochondria-dependent apoptosis in malignant cells[4].

Antimicrobial Efficacy

Beyond oncology, the pyrazole-phenol scaffold is highly active against infectious agents. Scientific studies have demonstrated that these derivatives possess potent in vitro antimicrobial properties, effectively neutralizing challenging pathogens such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as the fungus Aspergillus niger[1].

Quantitative Data Synthesis

To facilitate rapid comparison, the table below summarizes the in vitro biological activities of optimized 3-(1-Methyl-1H-pyrazol-5-yl)phenol analogs across various therapeutic targets based on recent structure-activity relationship (SAR) studies.

Biological Target / PathogenAssay TypeObserved Activity RangeMechanism of Action
CD73 (Ecto-5'-nucleotidase) Malachite Green Biochemical AssayIC50: 12 nM – 1.1 µMCompetitive inhibition of AMP hydrolysis[2][5]
IKKβ (NF-κB Pathway) Kinase Inhibition AssayStrong InhibitionDirect binding to IKKβ, inducing apoptosis[4]
MRSA / MSSA Broth Microdilution (MIC)Potent ActivityDisruption of bacterial cell integrity[1]
Aspergillus niger Antifungal SusceptibilityPotent ActivityInhibition of fungal proliferation[1]

Self-Validating Experimental Workflows

An assay without rigorous orthogonal controls is merely a random number generator. To ensure trustworthiness and scientific integrity, experimental protocols must be designed as self-validating systems. Below is the gold-standard methodology for evaluating CD73 inhibition.

CD73 Malachite Green Biochemical Assay

Causality & Principle: CD73 hydrolyzes AMP into adenosine and inorganic phosphate (Pi)[5]. The Malachite Green assay is a photometric method that directly quantifies this free Pi[6]. Why use this over luciferase-based systems? Luciferase assays indirectly measure the relief of AMP-mediated inhibition of ATP detection, requiring excessively high substrate concentrations (e.g., 300-370 µM) that lack the sensitivity needed to accurately calculate the initial velocity of competitive inhibitors[6]. Malachite Green provides a robust, direct readout of enzyme kinetics[6].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a strictly phosphate-free assay buffer (20 mM HEPES, 137 mM NaCl, 0.001% Tween 20)[7]. Expert Insight: This is a critical failure point. Even trace amounts of phosphate from standard PBS will saturate the Malachite Green reagent, completely destroying the assay window.

  • Enzyme Incubation: Seed 0.34 nM recombinant human soluble CD73 enzyme into a 96-well plate[7]. Add serial dilutions of the pyrazole-phenol analog. Incubate at 37°C for 30 minutes to allow for steady-state target engagement[5][7].

  • Substrate Addition: Initiate the enzymatic reaction by adding AMP at a final concentration of 45–100 µM[5][7]. Incubate at 37°C for 15 to 60 minutes[5][7].

  • Detection: Quench the reaction by adding the Malachite Green Phosphate Detection reagent[5][7]. Incubate for 30 minutes in the dark at room temperature to allow color development[5].

  • Quantification: Read the absorbance photometrically at 820 nm using a microplate reader[5].

  • System Validation (Controls):

    • Negative Control: A no-enzyme well to establish the baseline of spontaneous AMP auto-hydrolysis[7].

    • Positive Control: A well treated with 10 µM APCP (α,β-methylene-ADP), a known competitive inhibitor of CD73, to validate assay sensitivity[5].

Assay_Workflow Prep Prepare Phosphate-Free Buffer Incubate Incubate CD73 + Inhibitor Prep->Incubate Substrate Add AMP Substrate Incubate->Substrate Hydrolysis AMP -> Adenosine + Pi Substrate->Hydrolysis Detection Add Malachite Green Reagent Hydrolysis->Detection Read Read Absorbance (820 nm) Detection->Read

Fig 2: Self-validating Malachite Green biochemical assay workflow for CD73 kinetics.

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Exploratory

Predictive ADMET Profiling for 3-(1-Methyl-1H-pyrazol-5-yl)phenol: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicological profiles.[1][2] Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has emerged as an indispensable strategy to mitigate this risk by identifying potential liabilities at the earliest stages of research.[2][3][4] This proactive approach allows for the strategic allocation of resources towards compounds with a higher probability of clinical success.[5]

This in-depth technical guide outlines a comprehensive strategy for the predictive ADMET profiling of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a novel small molecule featuring a 1-methyl-1H-pyrazole ring linked to a phenol group.[6] The pyrazole scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities.[6][7] Understanding the ADMET properties of this specific molecule is crucial for its potential development as a therapeutic agent.

This guide is structured to provide not just a series of protocols, but a logical, causality-driven narrative that a senior application scientist would follow. We will first explore a robust in silico screening cascade to generate initial hypotheses and then detail the essential in vitro assays required to validate and refine these predictions.

Part 1: Foundational In Silico ADMET Profiling

The initial phase of ADMET assessment for a novel chemical entity like 3-(1-Methyl-1H-pyrazol-5-yl)phenol should be a comprehensive in silico analysis.[8][9] These computational methods are cost-effective and rapid, providing a foundational dataset to guide subsequent experimental work.[1][10] A typical workflow involves the use of multiple predictive models to build a consensus profile.[11]

Physicochemical Properties: The Building Blocks of Pharmacokinetics

Fundamental physicochemical properties are strong determinants of a compound's pharmacokinetic behavior. These can be accurately predicted from the chemical structure.

PropertyPredicted Value for 3-(1-Methyl-1H-pyrazol-5-yl)phenolSignificance in Drug Discovery
Molecular Weight (MW)174.20 g/mol [6]Influences diffusion and transport across membranes. Generally, MW < 500 is preferred for oral bioavailability.
logP (Octanol-Water Partition Coefficient)~1.8-2.5 (Predicted)A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding.
logD (Distribution Coefficient at pH 7.4)~1.8-2.5 (Predicted)A more physiologically relevant measure of lipophilicity for ionizable compounds.
pKa (Acid Dissociation Constant)Phenolic hydroxyl ~9-10; Pyrazole ring (basic) ~2-3 (Predicted)Determines the ionization state at different physiological pH values, impacting solubility and permeability.
Topological Polar Surface Area (TPSA)~40-50 Ų (Predicted)An indicator of a molecule's ability to permeate cell membranes. TPSA < 140 Ų is generally associated with good oral bioavailability.

Note: Predicted values are estimates based on common cheminformatics tools like SwissADME or ADMETlab 2.0 and should be experimentally verified.[12][13]

In Silico ADMET Prediction Workflow

The following workflow outlines a logical sequence for the computational prediction of key ADMET parameters. This process leverages a suite of algorithms and models to forecast the compound's behavior in vivo.[10][14]

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engines (e.g., ADMET Predictor, SwissADME, pkCSM) cluster_output Output Input 3-(1-Methyl-1H-pyrazol-5-yl)phenol SMILES: CN1C(=CC=N1)C2=CC(=CC=C2)O Absorption Absorption - Caco-2 Permeability - Human Intestinal Absorption (HIA) - P-gp Substrate/Inhibitor Input->Absorption Distribution Distribution - Blood-Brain Barrier (BBB) Penetration - Plasma Protein Binding (PPB) Input->Distribution Metabolism Metabolism - CYP450 Substrate (e.g., 3A4, 2D6) - CYP450 Inhibitor Input->Metabolism Excretion Excretion - Renal Organic Cation Transporter (OCT2) Substrate Input->Excretion Toxicity Toxicity - AMES Mutagenicity - hERG Inhibition - Hepatotoxicity (DILI) Input->Toxicity Profile Comprehensive Predicted ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: In Silico ADMET Prediction Workflow.

Part 2: Definitive In Vitro Experimental Profiling

While in silico models provide valuable initial guidance, experimental verification is paramount for making confident decisions in drug development. The following section details the core in vitro assays for a comprehensive ADMET workup.[15][16]

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a frequent cause of low oral bioavailability. Therefore, its experimental determination is a critical first step.

Experimental Protocol: Kinetic and Thermodynamic Solubility

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of 3-(1-Methyl-1H-pyrazol-5-yl)phenol in dimethyl sulfoxide (DMSO).

    • Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

    • Shake the mixture vigorously for 1-2 hours at room temperature.

    • Filter the solution to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy. Causality: This method mimics the rapid precipitation that can occur when a drug is administered, providing a quick assessment of its likely solubility under non-equilibrium conditions.[16]

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess of the solid compound to a buffered aqueous solution (pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the solution to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate by LC-MS/MS. Causality: This assay measures the true equilibrium solubility, providing a definitive value for biopharmaceutical classification and formulation development.[16]

Permeability and Absorption: Crossing the Intestinal Barrier

For an orally administered drug to be effective, it must permeate the intestinal epithelium. The Caco-2 cell monolayer is the industry-standard in vitro model for this process.[17]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days until they form a differentiated and polarized monolayer with tight junctions.

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (A) side, simulating the intestinal lumen.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (B) side, simulating the bloodstream.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

    • An efflux ratio > 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.

Caco2_Assay cluster_AtoB A-to-B Permeability (Absorption) cluster_BtoA B-to-A Permeability (Efflux) Apical_A Apical (Lumen Side) [Compound Added] Basolateral_B Basolateral (Blood Side) [Sampling] Apical_A->Basolateral_B Papp (A→B) Caco2_Monolayer Caco-2 Cell Monolayer Efflux_Ratio Efflux Ratio = Papp (B→A) / Papp (A→B) If > 2, potential P-gp substrate Basolateral_B->Efflux_Ratio Apical_B Apical (Lumen Side) [Sampling] Apical_B->Efflux_Ratio Basolateral_A Basolateral (Blood Side) [Compound Added] Basolateral_A->Apical_B Papp (B→A)

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability: Predicting In Vivo Clearance

The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and dosing regimen.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), the test compound, and a buffer.[15] Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a necessary cofactor for cytochrome P450 enzymes.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound. Causality: Liver microsomes are a subcellular fraction containing a high concentration of phase I metabolic enzymes (CYPs), providing a robust and efficient system for assessing metabolic stability.[17]

Drug-Drug Interactions: Cytochrome P450 Inhibition

Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[16]

Experimental Protocol: CYP Inhibition Assay (e.g., CYP3A4)

  • Incubation: Incubate human liver microsomes, a probe substrate specific for the CYP isoform of interest (e.g., midazolam for CYP3A4), and varying concentrations of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Quenching and Analysis: After a set incubation time, stop the reaction and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated. Causality: This assay directly measures the potential of the test compound to interfere with the metabolism of other drugs that are substrates of the same CYP isoform, a critical assessment for regulatory bodies.[18]

Toxicity Profiling: Early Safety Assessment

Early identification of potential toxicity is crucial. Key assays include cardiotoxicity (hERG inhibition) and general cytotoxicity.

Experimental Protocol: hERG Inhibition Assay (Patch-Clamp)

  • Method: Whole-cell patch-clamp is performed on cells stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Procedure: The hERG current is measured before and after the application of various concentrations of the test compound.

  • Analysis: The percentage of hERG channel inhibition is determined for each concentration, and an IC50 value is calculated. Causality: Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This assay is a regulatory requirement and a critical safety screen.[16]

Experimental Protocol: General Cytotoxicity (MTS Assay)

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(1-Methyl-1H-pyrazol-5-yl)phenol for 24-72 hours.

  • MTS Reagent: Add MTS reagent to each well. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm.

  • CC50 Calculation: Calculate the cytotoxic concentration 50 (CC50), the concentration at which 50% of the cells are no longer viable.

Part 3: Data Synthesis and Profile Interpretation

The ultimate goal is to integrate the in silico and in vitro data to build a holistic ADMET profile for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

ADMET ParameterIn Silico PredictionIn Vitro AssayInterpretation and Next Steps
Absorption High HIA, Low Caco-2 PappCaco-2 PermeabilityIf low permeability is confirmed, investigate if it is an efflux substrate. Consider formulation strategies.
Distribution Low BBB penetration, High PPBPlasma Protein Binding (Equilibrium Dialysis)High plasma protein binding may limit the free fraction of the drug available for therapeutic effect. This needs to be considered in dose-response studies.
Metabolism Substrate of CYP3A4, moderate inhibitorMicrosomal Stability, CYP InhibitionIf metabolic stability is low, medicinal chemistry efforts may be needed to block metabolic soft spots. If CYP inhibition is potent, there is a high risk of drug-drug interactions.
Excretion Potential OCT2 substrateTransporter AssaysIf the compound is a substrate of renal transporters, this will be a key route of elimination.
Toxicity Low risk of hERG inhibition, no AMES alerthERG Patch-Clamp, Ames Test, CytotoxicityIf in vitro assays confirm low toxicity, this is a very positive attribute. Any positive toxicity signal requires immediate attention and de-risking.

Conclusion

This technical guide provides a robust, multi-faceted framework for the predictive ADMET profiling of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. By systematically integrating predictive computational modeling with definitive in vitro experiments, researchers can build a comprehensive understanding of the compound's pharmacokinetic and toxicological properties. This data-driven approach is fundamental to making informed decisions, optimizing lead compounds, and ultimately increasing the probability of successfully advancing a promising molecule from the laboratory to the clinic.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Pharmaron. In Vitro ADMET Services For Drug Discovery. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Available from: [Link]

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(11), 1183-1196. Available from: [Link]

  • Pharmaron. ADMET Predictor Simulations: In Silico Screening For Dose & PK. Available from: [Link]

  • Roy, K., & Kar, S. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Property Prediction in Drug Design. IntechOpen. Available from: [Link]

  • Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1070. Available from: [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available from: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Available from: [Link]

  • Request PDF. Open access in silico tools to predict the ADMET profiling of drug candidates. Available from: [Link]

  • BHSAI. Predictive ADMET Modeling. Available from: [Link]

  • Ekins, S. (2020). Deep Learning Approaches in Predicting ADMET Properties. Journal of Chemical Information and Modeling, 60(11), 5213-5215. Available from: [Link]

  • Scribd. Understanding ADMET Analysis in Drug Development. Available from: [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Available from: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

  • ACS Publications. (2023). ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. Journal of Chemical Information and Modeling. Available from: [Link]

  • ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies?. Available from: [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available from: [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Semantic Scholar. COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Available from: [Link]

  • PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Available from: [Link]

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Foundational

3-(1-Methyl-1H-pyrazol-5-yl)phenol molecular weight and exact mass

A Comprehensive Analysis of its Molecular Weight, Exact Mass, and Characterization for Advanced Research Applications Introduction 3-(1-Methyl-1H-pyrazol-5-yl)phenol is a heterocyclic organic compound of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analysis of its Molecular Weight, Exact Mass, and Characterization for Advanced Research Applications

Introduction

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, which incorporates both a phenol and a substituted pyrazole ring, positions it as a valuable building block in the synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore, present in a wide array of approved drugs, and is known to contribute to a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides an in-depth technical overview of the fundamental physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, specifically its molecular weight and exact mass, and outlines the experimental and theoretical basis for their determination. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of this compound for their research endeavors.

Core Physicochemical Properties

A precise understanding of a molecule's mass is fundamental to its identification, characterization, and quantification. For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, two key mass-related parameters are of primary importance: molecular weight (also known as relative molecular mass) and exact mass.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Exact Mass 174.07931 Da
Distinguishing Molecular Weight and Exact Mass

It is crucial to differentiate between molecular weight and exact mass, as they are determined and utilized in distinct ways.

  • Molecular Weight is calculated using the weighted average of the masses of each element's naturally occurring isotopes. This value is indispensable for gravimetric analysis and for preparing solutions of known molarity in a laboratory setting.

  • Exact Mass , in contrast, is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.

The determination of these values is underpinned by the principles of mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Determination of Molecular Weight and Exact Mass: A Methodological Deep Dive

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a small molecule like 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that is particularly well-suited for this purpose as it minimizes fragmentation of the parent molecule.

The Causality Behind Experimental Choices: Why ESI-HRMS?

The selection of ESI-HRMS is a deliberate choice driven by the need for both sensitivity and precision.

  • Expertise & Experience: ESI is a gentle ionization method that allows the intact molecule to be transferred into the gas phase as an ion, typically a protonated species [M+H]⁺. This preserves the molecular integrity, ensuring that the detected mass corresponds to the parent molecule and not a fragment.

  • Trustworthiness: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, can measure the m/z ratio to several decimal places. This high precision allows for the unambiguous determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. This self-validating system provides a high degree of confidence in the compound's identity.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates a typical workflow for the analysis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol using ESI-HRMS.

Caption: Workflow for ESI-HRMS analysis.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol provides a step-by-step methodology for the determination of the exact mass of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

  • Dissolve the sample in 1 mL of a high-purity, LC-MS grade solvent such as methanol or acetonitrile.[1]

  • From this stock solution, perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL in the same solvent.[1]

  • To facilitate protonation in the ESI source, add formic acid to the final solution to a concentration of 0.1%.[2]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[1]

2. Instrument Setup (Example using a Q-TOF Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (Nitrogen): 600 L/hr.

  • Mass Analyzer: Time-of-Flight (TOF).

  • Acquisition Range: m/z 50-1000.

  • Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.

3. Data Acquisition and Analysis:

  • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum. The most abundant ion observed should correspond to the protonated molecule, [C₁₀H₁₀N₂O + H]⁺, with an expected m/z of approximately 175.0866.

  • The instrument software is then used to calculate the exact mass of the neutral molecule from the measured m/z of the protonated species.

  • This experimentally determined exact mass is then compared to the theoretical exact mass of C₁₀H₁₀N₂O (174.07931 Da) to confirm the elemental composition. The difference between the measured and theoretical mass should be within a few parts per million (ppm) for a confident identification.

Synthetic Considerations and Biological Relevance

The interest in compounds like 3-(1-Methyl-1H-pyrazol-5-yl)phenol stems from the broad and potent biological activities of the pyrazole scaffold. Pyrazole derivatives have been shown to act as inhibitors of key signaling pathways implicated in various diseases.

Illustrative Signaling Pathway: Inhibition of VEGFR-2 in Angiogenesis

Many pyrazole-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.

The following diagram illustrates the role of VEGFR-2 in the angiogenesis signaling cascade and the potential point of intervention for a pyrazole-based inhibitor.

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition.

By inhibiting the tyrosine kinase activity of VEGFR-2, pyrazole-based compounds can block the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells and ultimately inhibiting tumor growth. The precise physicochemical characterization of these compounds, starting with their molecular weight and exact mass, is the first critical step in their development as potential therapeutic agents.

Conclusion

The accurate determination of the molecular weight and exact mass of 3-(1-Methyl-1H-pyrazol-5-yl)phenol is foundational for its use in research and drug development. High-resolution mass spectrometry provides an indispensable tool for this characterization, offering a high degree of confidence in the compound's elemental composition and purity. As a versatile scaffold with significant biological potential, a thorough understanding of the fundamental properties of 3-(1-Methyl-1H-pyrazol-5-yl)phenol will continue to be of great value to the scientific community.

References

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of 3-(1-Methyl-1H-pyrazol-5-yl)phenol at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 3-(1-Methyl-1H-pyrazol-5-yl)phenol at Room Temperature Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(1-Methyl-1H-pyrazol-5-yl)phenol at Room Temperature

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf life. This guide provides a comprehensive framework for assessing the . The molecule, a versatile building block in medicinal chemistry, combines a phenol ring with a 1-methyl-1H-pyrazole scaffold.[1] While the pyrazole moiety is known for its role in a wide range of biologically active compounds, the phenolic group presents potential stability challenges, primarily susceptibility to oxidation.[2][3] This document outlines a multi-faceted experimental approach, grounded in International Council for Harmonisation (ICH) guidelines, to rigorously characterize the compound's stability profile. We will detail protocols for forced degradation studies to elucidate potential degradation pathways and for long-term stability testing to establish a re-test period. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related compounds.

Molecular Profile and Predicted Stability

3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS No. 1240407-71-9) possesses a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[1] Its structure is characterized by two key functional regions:

  • The Phenol Ring: The hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidative degradation. Phenolic compounds can degrade over time, often forming colored quinone-type byproducts, a process that can be accelerated by light, heat, and the presence of metal ions.[4][5]

  • The 1-Methyl-1H-pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability.[6] However, under harsh conditions such as extreme pH or high thermal stress, ring-opening or other transformations could theoretically occur.

Based on this structure, a preliminary risk assessment suggests that the primary degradation pathway at room temperature is likely to be the oxidation of the phenol group. Hydrolytic and photolytic degradation are also potential, albeit likely secondary, pathways.

Property Value Source
CAS Number 1240407-71-9[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Predicted Major Stability Liability Oxidation of the phenol moietyN/A
Predicted Secondary Stability Liabilities Photodegradation, Hydrolysis at pH extremesN/A

The Regulatory Framework: ICH Stability Guidelines

To ensure the safety and efficacy of pharmaceutical products, regulatory bodies worldwide have established stringent guidelines for stability testing. The International Council for Harmonisation (ICH) provides the benchmark for these studies. This guide adheres to the principles outlined in ICH Q1A(R2), which specifies the conditions for stability testing of new drug substances.[7][8]

The core of these guidelines involves two types of studies:

  • Forced Degradation (Stress Testing): Exposing the drug substance to conditions more severe than accelerated testing (e.g., high heat, light, oxidizing agents, and a wide range of pH) to identify likely degradation products and pathways.[9][10] This is essential for developing and validating a stability-indicating analytical method.

  • Long-Term Stability Testing: Storing the drug substance under defined conditions to monitor its properties over time and establish a re-test period or shelf life.[11] For a product intended for storage at room temperature, the standard long-term condition is 25°C ± 2°C / 60% RH ± 5% RH .[8][11][12]

Experimental Design for Stability Assessment

A robust evaluation of thermodynamic stability requires a multi-pronged approach. The following experimental plan is designed to provide a comprehensive understanding of how 3-(1-Methyl-1H-pyrazol-5-yl)phenol behaves under various stress conditions and during long-term storage.

Foundational Requirement: The Stability-Indicating Method

Before initiating stability studies, a validated, stability-indicating analytical method is required. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically the method of choice. This method must be able to separate and quantify the parent compound, 3-(1-Methyl-1H-pyrazol-5-yl)phenol, from any potential degradation products without interference. Method validation is achieved by analyzing samples generated during the forced degradation studies.

Phase 1: Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation pathways and products.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Neutralize Neutralize/Quench (as needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for forced degradation studies.

  • Preparation: Prepare a solution of 3-(1-Methyl-1H-pyrazol-5-yl)phenol at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: To an aliquot of the solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat the sample at 60°C.

  • Alkaline Condition: To another aliquot, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Keep this sample at room temperature.

  • Time Points: Withdraw samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the alkaline samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

  • Preparation: Prepare a 1 mg/mL solution of the compound as in the hydrolysis study.

  • Condition: To an aliquot of the solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw and analyze samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC.

  • Preparation: Place a thin layer of the solid compound in two separate, chemically inert, transparent containers.

  • Photostability: Expose one sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel dark control sample should be stored under the same conditions but wrapped in aluminum foil.

  • Thermal Stability: Place the second sample in a controlled temperature oven at 80°C.

  • Time Points: Sample the photolytic experiment after the full exposure period. Sample the thermal experiment at 1, 3, and 7 days.

  • Analysis: Prepare solutions of the solid samples at a known concentration and analyze by HPLC.

Phase 2: Long-Term Stability Study at Room Temperature

This study simulates real-world storage conditions to determine the re-test period.[12]

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Testing Schedule cluster_analysis Analysis at Each Time Point API_Batch Select ≥3 Primary Batches of API Package Package in Container Simulating Market Packaging API_Batch->Package Chamber Place in Stability Chamber (25°C ± 2°C / 60% RH ± 5% RH) Package->Chamber T0 T = 0 months Chamber->T0 Pull Samples T3 T = 3 months Appearance Appearance & Description T0->Appearance Assay Assay (HPLC) T0->Assay Degradation Degradation Products (HPLC) T0->Degradation Water Water Content (Karl Fischer) T0->Water T6 T = 6 months T3->Appearance T3->Assay T3->Degradation T3->Water T9 T = 9 months T6->Appearance T6->Assay T6->Degradation T6->Water T12 T = 12 months T9->Appearance T9->Assay T9->Degradation T9->Water T_annual Annually Thereafter T12->Appearance T12->Assay T12->Degradation T12->Water T_annual->Appearance T_annual->Assay T_annual->Degradation T_annual->Water

Caption: Workflow for a long-term stability study.

  • Material: Use at least three primary batches of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

  • Packaging: Store the material in containers that are inert and closely simulate the proposed commercial packaging.

  • Storage Condition: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .[8]

  • Testing Frequency: Pull samples for analysis at specified time points. For a study of at least 12 months, the frequency should be: 0, 3, 6, 9, and 12 months.[8]

  • Tests to be Performed: At each time point, the following tests should be conducted:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the parent compound using the stability-indicating HPLC method.

    • Purity/Degradation Products: Quantification of any individual and total degradation products using the HPLC method.

    • Water Content: Determined by Karl Fischer titration, as moisture can impact the stability of some compounds.

Data Analysis and Interpretation

Data from the long-term stability study should be collected and tabulated. The primary goal is to determine if a "significant change" has occurred over the testing period. A significant change is defined by the ICH as:

  • A 5% change in assay from its initial value.

  • Any degradation product exceeding its acceptance criterion.

  • Failure to meet the acceptance criteria for appearance, physical attributes, etc.

The data should be plotted over time, and if sufficient data is available, regression analysis can be used to estimate the re-test period, as described in ICH Q1E guidelines.[15] If the long-term data shows minimal change and low variability, and accelerated stability data (if performed at 40°C/75% RH) also shows little change, extrapolation beyond the 12-month data may be justified to propose a longer re-test period.[15]

Time Point (Months) Appearance Assay (% Initial) Max Individual Impurity (%) Total Impurities (%) Water Content (%)
0White Powder100.0< 0.050.100.2
3Conforms99.8< 0.050.120.2
6Conforms99.90.060.150.3
9Conforms99.70.070.180.3
12Conforms99.50.080.210.3

Table represents hypothetical data for illustrative purposes.

Conclusion and Recommendations

This guide provides a scientifically rigorous and regulatory-compliant framework for determining the . The combination of forced degradation studies and a long-term ICH stability study will yield a comprehensive stability profile.

Key Takeaways:

  • The primary stability concern for this molecule is the potential for oxidative degradation of the phenol moiety.

  • A validated, stability-indicating HPLC method is the cornerstone of the entire stability assessment program.

  • Forced degradation studies are critical for identifying potential degradants and understanding degradation pathways, which informs formulation and packaging decisions.[9][10]

  • A long-term stability study at 25°C/60% RH is required to establish the re-test period for the drug substance.[11]

Based on the anticipated chemical properties, it is recommended that 3-(1-Methyl-1H-pyrazol-5-yl)phenol be stored in well-sealed containers, protected from light, and in an environment with controlled temperature and humidity to maximize its shelf life.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Volumetric.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 23). Pharmaceutical Technology.
  • ICH Guidelines on Stability Testing. (n.d.). Scribd.
  • Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (n.d.). Benchchem.
  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.
  • ICH Q1A(R2) Guideline. (2010, February 2). ICH.
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023, April 25). PMC.
  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). (n.d.). AIP Publishing.
  • ICH Q1E Guideline: Evaluation for Stability D
  • Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). PMC - NIH.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). MDPI.
  • EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. (n.d.).
  • 3-(1-Methyl-1H-pyrazol-5-yl)phenol. (n.d.). Benchchem.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). PMC.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a valuable building block in medicinal and synthetic chemistry.[1] The protocol detailed herei...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a valuable building block in medicinal and synthetic chemistry.[1] The protocol detailed herein follows a robust two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations of experimental choices, and validation checkpoints.

Introduction

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a key intermediate in the synthesis of various heterocyclic compounds for pharmaceutical research.[1] The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1] This guide provides a detailed protocol for its synthesis, designed to be both efficient and reproducible in a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of the target compound, 3-(1-Methyl-1H-pyrazol-5-yl)phenol, is achieved through a two-step process. The first step involves the formation of the C-C bond between the pyrazole and phenyl rings via a Suzuki-Miyaura cross-coupling reaction. This is followed by the demethylation of the resulting methoxy-protected phenol to yield the final product.

Synthesis_Overview 5-Bromo-1-methyl-1H-pyrazole 5-Bromo-1-methyl-1H-pyrazole Suzuki_Coupling Suzuki_Coupling 5-Bromo-1-methyl-1H-pyrazole->Suzuki_Coupling Step 1 1-Methyl-5-(3-methoxyphenyl)-1H-pyrazole 1-Methyl-5-(3-methoxyphenyl)-1H-pyrazole Suzuki_Coupling->1-Methyl-5-(3-methoxyphenyl)-1H-pyrazole Yields 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid->Suzuki_Coupling Demethylation Demethylation 1-Methyl-5-(3-methoxyphenyl)-1H-pyrazole->Demethylation Step 2 3-(1-Methyl-1H-pyrazol-5-yl)phenol 3-(1-Methyl-1H-pyrazol-5-yl)phenol Demethylation->3-(1-Methyl-1H-pyrazol-5-yl)phenol Final Product

Sources

Application

Application Note: 3-(1-Methyl-1H-pyrazol-5-yl)phenol as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) has emerged as a privileged scaffold, uniquely combining the functional versatility of an electron-rich phenol with the metabolic stability and hydrogen-bonding capacity of a 1-methylpyrazole ring[1].

Unlike highly basic imidazoles (pKa ~7.1), pyrazoles possess a significantly lower basicity (pKa ~2.5), reducing off-target hERG liabilities while maintaining excellent bioisosteric properties for arenes and phenols[2]. This specific hybrid building block is highly valued in the development of kinase hinge-binders, antimicrobial agents targeting Staphylococcus aureus (such as MTAN inhibitors), and non-covalent enzyme inhibitors[3]. The phenolic hydroxyl group provides a critical synthetic vector for attaching solubilizing tails or linker domains, while the pyrazole nitrogen (N2) acts as a precise hydrogen-bond acceptor.

Physicochemical Profiling

Understanding the intrinsic properties of 3-(1-Methyl-1H-pyrazol-5-yl)phenol is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue / DescriptionPharmacological Relevance
CAS Number 1240407-71-9[1]Standardized identification for procurement and regulatory tracking.
Molecular Formula C10H10N2O[1]High ligand efficiency (LE) due to low molecular weight.
Molecular Weight 174.20 g/mol [1]Ideal for Fragment-Based Drug Discovery (FBDD).
Aromaticity & ClogP Pyrazole ClogP ~0.24[4]Significantly more hydrophilic than a standard biphenyl system, improving aqueous solubility while maintaining membrane permeability.
Electronic Nature Electron-rich phenol[1]Highly susceptible to electrophilic aromatic substitution (EAS), allowing rapid access to substituted analogs.

Synthetic Workflows & Mechanistic Insights

To maximize the utility of this building block, researchers employ three primary divergent workflows.

  • Workflow A: Phenolic O-Alkylation. The hydroxyl group is exploited via Williamson ether synthesis or Mitsunobu conditions to append solvent-exposed tails. This is critical for improving pharmacokinetic (PK) profiles or designing PROTACs.

  • Workflow B: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates the phenyl ring through resonance, directing electrophiles to the ortho and para positions[1]. This allows for the precise installation of halogens.

  • Workflow C: Triflation & Cross-Coupling. Conversion of the phenol to a triflate transforms the C-O bond into a handle for Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings, replacing the oxygen vector with carbon or nitrogen.

G Core 3-(1-Methyl-1H-pyrazol-5-yl)phenol (Core Scaffold) O_Alk O-Alkylation (Williamson/Mitsunobu) Core->O_Alk EAS Electrophilic Aromatic Substitution (NBS/NIS) Core->EAS Triflation Triflation (Tf2O, Pyridine) Core->Triflation Ether Ether Derivatives (Linkers, Solubilizing Groups) O_Alk->Ether Halo Ortho/Para Halides (Handles for Cross-Coupling) EAS->Halo CrossCouple Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) Triflation->CrossCouple

Fig 1. Divergent synthetic workflows for 3-(1-Methyl-1H-pyrazol-5-yl)phenol derivatization.

Validated Experimental Protocols

The following protocols have been engineered to ensure high trustworthiness and self-validation through analytical checkpoints.

Protocol 1: Regioselective Bromination (EAS)

Objective: Synthesize a brominated intermediate for downstream cross-coupling. Causality Insight: The hydroxyl group is a powerful ortho/para director[1]. Position 2 (between the OH and pyrazole) is sterically hindered. By utilizing exactly 1.05 equivalents of N-Bromosuccinimide (NBS) at 0 °C, we exert kinetic control to selectively brominate at position 4 (para to OH) and position 6, suppressing dibromination.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice-water bath under an argon atmosphere.

  • Electrophile Addition: Dissolve NBS (1.05 eq, 5.25 mmol) in a minimal amount of MeCN. Add this solution dropwise over 15 minutes to prevent localized heating and over-bromination.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf) should be consumed, replaced by a new, higher Rf spot.

  • Quench & Workup: Quench with saturated aqueous Na2S2O3 (10 mL) to neutralize residual electrophilic bromine. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Analytical Validation: 1 H NMR (400 MHz, CDCl3) will confirm success. Look for the disappearance of one aromatic proton and the shift of the remaining phenolic protons. The diagnostic N-methyl singlet (~3.8 ppm) will remain intact[1].

Protocol 2: High-Yield O-Alkylation (Williamson Ether Synthesis)

Objective: Append a functionalized alkyl tail to the phenol oxygen. Causality Insight: For primary alkyl halides, K2CO3 is sufficient. However, for secondary or sterically hindered alkyl halides, Cesium Carbonate (Cs2CO3) is mandated. The "cesium effect" provides a larger ionic radius, creating a looser ion pair with the phenoxide. This enhances nucleophilicity and drastically reduces competitive E2 elimination side reactions.

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried flask with 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 eq, 2.0 mmol), Cs2CO3 (1.5 eq, 3.0 mmol), and anhydrous DMF (10 mL). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will slightly darken).

  • Alkylation: Add the alkyl bromide (1.2 eq, 2.4 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice water (30 mL) to precipitate the product and remove DMF. Extract with EtOAc (3 x 15 mL). Wash organics extensively with LiCl (5% aq) to remove trace DMF.

  • Analytical Validation: 1 H NMR will show the complete disappearance of the broad phenolic -OH peak (~9.5 ppm) and the emergence of diagnostic alkoxy protons (e.g., a triplet near 4.0 ppm for a -CH2-O- group).

Data Presentation: O-Alkylation Optimization

Table 1. Optimization parameters for the O-alkylation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol with a model secondary alkyl bromide.

Base (Eq)SolventTemp (°C)Time (h)Yield (%)Analytical Notes
K2CO3 (1.5)Acetone601242%High E2 elimination byproduct observed.
K2CO3 (1.5)DMF80865%Moderate conversion; starting material remains.
Cs2CO3 (1.5) DMF 80 5 91% Clean conversion; no elimination detected.
NaH (1.2)THF0 to RT478%Trace ring-alkylation (C-alkylation) observed.

Structural Biology & Pharmacophore Modeling

When deployed in targeted drug discovery, particularly against kinases or bacterial enzymes like DNA gyrase B and MTAN, the 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold acts as a highly directional binding motif. The pyrazole N2 atom acts as a critical hydrogen-bond acceptor with the backbone amides of the kinase hinge region, while the phenol ring provides hydrophobic/pi-stacking interactions and vectors the O-alkyl substituent directly into the solvent-exposed region.

Binding Kinase Target Enzyme Pocket (e.g., Backbone Amides) Pyrazole 1-Methylpyrazole Ring (H-Bond Acceptor) Kinase->Pyrazole H-Bond Phenol Phenol Ring (Hydrophobic/Pi-Stacking) Kinase->Phenol vdW Contacts Pyrazole->Phenol C-C Bond Solvent Solvent Exposed Region (O-Alkyl Tail) Phenol->Solvent Vector

Fig 2. Pharmacophore model of the pyrazole-phenol scaffold in a target enzyme binding pocket.

References

  • Benchchem. "3-(1-Methyl-1H-pyrazol-5-yl)phenol - Description, Properties, and NMR." Benchchem.
  • PharmaBlock. "Pyrazoles in Drug Discovery." PharmaBlock.
  • National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." NIH.
  • Longdom Publishing. "Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study." Longdom Publishing.
  • Frontiers. "The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus." Frontiers.
  • ACS Publications. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry.

Sources

Method

palladium-catalyzed cross-coupling reactions of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling and Directed C–H Functionalization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling and Directed C–H Functionalization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9)

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a highly privileged, bifunctional building block utilized extensively in medicinal chemistry for the synthesis of novel heterocyclic therapeutics 1. The molecule possesses two distinct reactive handles that can be orthogonally leveraged in palladium catalysis:

  • The Phenolic Hydroxyl (-OH): Can be activated via pseudohalide conversion (e.g., triflation) to undergo classic Pd(0)/Pd(II) cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) 2.

  • The Pyrazole Ring: Acts as an intrinsic, Lewis-basic directing group. The sp²-hybridized nitrogen (N2) can coordinate to electrophilic Pd(II) centers, enabling regioselective C(sp²)–H bond activation on the adjacent phenyl ring 3.

This application note details the mechanistic causality, quantitative optimization, and self-validating protocols for both synthetic paradigms.

Mechanistic Paradigms & Causality

Paradigm A: Phenol-Directed Pseudohalide Cross-Coupling

Phenolic C–O bonds possess high bond dissociation energies, rendering them inert to direct oxidative addition by low-valent palladium species. To overcome this thermodynamic barrier, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate) 4. The strongly electron-withdrawing nature of the triflyl group weakens the C–O bond, creating a highly reactive pseudohalide that facilitates facile insertion of Pd(0), thereby initiating the standard cross-coupling catalytic cycle.

Paradigm B: Pyrazole-Directed C(sp²)–H Functionalization

Transition-metal-catalyzed C–H activation avoids the need for pre-functionalized substrates (like halides or triflates) 5. In this substrate, the pyrazole N2 atom acts as a directing group. By coordinating to a Pd(II) catalyst, it brings the metal center into close proximity with the ortho-C–H bond of the phenyl ring. This proximity effect dramatically lowers the activation energy for C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a stable 6-membered palladacycle intermediate that subsequently undergoes oxidative addition or transmetalation.

G Substrate 3-(1-Methyl-1H-pyrazol-5-yl)phenol Triflate Triflate Intermediate (C-O Activation) Substrate->Triflate Tf2O, Base CH_Act Pd(II) Coordination to Pyrazole N2 Substrate->CH_Act Pd(OAc)2, Oxidant Suzuki Suzuki-Miyaura Coupling (Pd(0)/Pd(II) Cycle) Triflate->Suzuki Ar-B(OH)2, Pd cat. Product1 3-Substituted 1-Methyl-1H-pyrazole Suzuki->Product1 Metallacycle Palladacycle Intermediate (Ortho C-H Cleavage) CH_Act->Metallacycle C-H Activation Product2 Ortho-Functionalized Phenol Metallacycle->Product2 Coupling Partner

Caption: Divergent Pd-catalyzed functionalization pathways for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Quantitative Data & Reaction Scope

The following table summarizes the optimized reaction parameters for both the cross-coupling of the activated phenol and the direct C–H functionalization pathways.

Table 1: Optimization of Palladium-Catalyzed Workflows

PathwayCatalyst SystemLigand / Directing GroupBase / OxidantSolventTemp (°C)Yield (%)
Pseudohalide Suzuki Pd(PPh₃)₄ (5 mol%)None (Phosphine intrinsic)K₂CO₃ (2.0 eq)Dioxane/H₂O9088%
Pseudohalide Suzuki Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (3.0 eq)Toluene10094%
C–H Arylation Pd(OAc)₂ (10 mol%)Pyrazole (Intrinsic)Ag₂O / TFAAcOH12071%
C–H Oxygenation Pd(OAc)₂ (5 mol%)Pyrazole (Intrinsic)K₂S₂O₈TFA/TFAA8065%

Note: XPhos is highly recommended for sterically hindered or electron-rich boronic acids to accelerate the reductive elimination step.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenyl trifluoromethanesulfonate

Causality: Triflic anhydride (Tf₂O) is highly moisture-sensitive. Water hydrolyzes Tf₂O into corrosive triflic acid, which degrades the pyrazole ring and drastically reduces yields. Anhydrous conditions and a mild base (pyridine) are critical to neutralize the acid byproduct.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 mmol, 174.2 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add anhydrous pyridine (2.5 mmol, 200 µL) and cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature prevents the exothermic degradation of the intermediate.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 200 µL) dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • Self-Validation (QC): Perform TLC (Hexanes/EtOAc 3:1). The product triflate will appear as a significantly less polar spot compared to the starting phenol. ¹⁹F NMR of an aliquot will show a sharp diagnostic singlet at approximately -73.0 ppm.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Triflate

Causality: The biphasic solvent system (Dioxane/H₂O) is required because water activates the arylboronic acid by coordinating to the empty p-orbital of boron, forming a reactive boronate complex that undergoes rapid transmetalation with the Pd(II)-aryl intermediate.

Step-by-Step Procedure:

  • Reagent Assembly: In a Schlenk tube, combine the triflate from Protocol 1 (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Under argon flow, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation (QC): Disappearance of the -73.0 ppm ¹⁹F NMR signal confirms complete consumption of the triflate. ¹H NMR will reveal new aromatic resonances corresponding to the coupled aryl group.

Protocol 3: Pyrazole-Directed Palladium-Catalyzed Ortho-Arylation

Causality: Silver(I) oxide (Ag₂O) is dual-purpose: it acts as a halide scavenger (removing iodide to regenerate the electrophilic Pd(II) center) and as a terminal base. Acetic acid (AcOH) acts as a proton-shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) step.

Step-by-Step Procedure:

  • Reagent Assembly: In a 15 mL sealed pressure tube, combine 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Ag₂O (1.0 mmol, 231 mg).

  • Solvent Addition: Add glacial acetic acid (AcOH, 5 mL).

  • Reaction: Seal the tube and heat to 120 °C in an oil bath for 24 hours. Causality: High thermal energy is required to overcome the significant activation barrier of the robust C(sp²)–H bond.

  • Self-Validation (QC): ¹H NMR of the purified product will show the loss of one aromatic proton on the phenol ring. The coupling pattern of the phenol ring will change (e.g., from a 4-spin system to a 3-spin system), structurally verifying regioselective ortho-functionalization.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography.

Cycle Pd_cat Pd(II) Catalyst Coord Substrate Coordination (Pyrazole N-Pd) Pd_cat->Coord CMD Concerted Metalation-Deprotonation (C-H Cleavage) Coord->CMD OxAdd Oxidative Addition / Transmetalation (Coupling Partner) CMD->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_cat Oxidation (if Pd(0) formed)

Caption: Catalytic cycle for pyrazole-directed Pd(II) C-H functionalization.

References

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles." URL: [Link]

  • PubMed Central (NIH). "Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines." URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis." (Details on Phenol Triflate Cross-Coupling) URL:[Link]

  • MDPI. "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." (Details on Pseudohalide Activation) URL:[Link]

Sources

Application

Application Note: Synthesis and Functionalization of Pharmaceutical Intermediates Derived from 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Executive Summary & Rationale 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) is a highly privileged biaryl scaffold extensively utilized in modern medicinal chemistry[1]. Featuring an electron-rich phenol ring co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) is a highly privileged biaryl scaffold extensively utilized in modern medicinal chemistry[1]. Featuring an electron-rich phenol ring covalently linked to a 1-methyl-1H-pyrazole moiety, this compound serves as a critical building block for designing novel heterocyclic therapeutics, particularly kinase inhibitors and antimicrobial agents[1].

From a synthetic perspective, the value of this scaffold lies in its functional divergence. The phenolic hydroxyl group acts as a versatile synthetic handle. It can either be directly alkylated to extend the pharmacophore via ether linkages or activated into a pseudohalide (such as a triflate) to facilitate transition-metal-catalyzed carbon-nitrogen (C-N) or carbon-carbon (C-C) bond formation. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for both divergent pathways.

Mechanistic Overview & Synthetic Strategy

To maximize the utility of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, our synthetic strategy is divided into two primary pathways:

  • Pathway A: O-Alkylation (Williamson Ether Synthesis). The phenol proton is mildly acidic ( pKa​≈9.5 ). Deprotonation with a mild base yields a highly nucleophilic phenoxide anion, which readily undergoes SN​2 substitution with alkyl halides[2]. We utilize polar aprotic solvents (e.g., DMF) to solvate the counter-cation, leaving a "naked" phenoxide that accelerates the reaction rate.

  • Pathway B: Phenol Activation and Buchwald-Hartwig Amination. Direct nucleophilic aromatic substitution ( SN​Ar ) on the phenol ring is impossible due to the strong C(sp2)−OH bond and the electron-rich nature of the pyrazole-substituted arene. Therefore, the phenol is first converted into an aryl trifluoromethanesulfonate (triflate). The strongly electron-withdrawing triflyl group weakens the C−O bond, allowing oxidative addition by a Palladium(0) catalyst[3]. Subsequent cross-coupling with an amine constructs the critical C−N bond[4].

G Start 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) Triflation Triflation (Tf2O, Pyridine, DCM) Start->Triflation Pathway B (C-N Bond) Etherification Williamson Ether Synthesis (R-X, K2CO3, DMF) Start->Etherification Pathway A (C-O Bond) Triflate Aryl Triflate Intermediate (Activated Electrophile) Triflation->Triflate Ether Aryl Ether Derivative (Extended Pharmacophore) Etherification->Ether Buchwald Buchwald-Hartwig Amination (HNR2, Pd-Cat, Base) Triflate->Buchwald Amine Arylamine Derivative (Kinase Inhibitor Scaffold) Buchwald->Amine

Divergent synthetic pathways for functionalizing 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Experimental Protocols & Causality

Protocol 1: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenyl trifluoromethanesulfonate

Objective: Activate the inert C−O bond for downstream cross-coupling.

  • Setup: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add anhydrous pyridine (2.5 equiv, 25 mmol). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv, 12 mmol) over 15 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents the decomposition of Tf2​O and minimizes tar formation.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (Hexanes:EtOAc 3:1). Self-Validation: The product triflate ( Rf​≈0.6 ) will elute significantly faster than the starting phenol ( Rf​≈0.2 ) due to the complete loss of hydrogen-bonding capability.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL). Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude triflate as a viscous oil, which is generally pure enough (>95%) for immediate use.

Protocol 2: Buchwald-Hartwig Amination of the Aryl Triflate

Objective: Construct a C−N bond using a secondary amine (e.g., morpholine).

  • Setup: In an oven-dried Schlenk tube, combine the aryl triflate from Protocol 1 (1.0 equiv, 5 mmol), Pd2​(dba)3​ (2.5 mol%), BINAP (7.5 mol%), and Cs2​CO3​ (1.4 equiv, 7 mmol).

    • Causality: Bidentate ligands like BINAP are strictly required for aryl triflates. Monodentate ligands like P(o−tolyl)3​ fail to promote oxidative addition into the C−OTf bond[3][4]. Cs2​CO3​ is chosen over sodium tert-butoxide ( NaOtBu ) because strong alkoxide bases can nucleophilically attack the sulfur atom of the triflate, prematurely cleaving it back to the starting phenol[3].

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (15 mL) and morpholine (1.2 equiv, 6 mmol). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours. Self-Validation: The solution will transition from a dark purple/black suspension to a deep red/orange homogeneous solution as the active Pd(0)Ln​ catalytic species forms and enters the cycle.

  • Purification: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite. Causality: This filtration removes precipitated palladium black and insoluble cesium salts, which otherwise cause severe tailing and poor resolution during silica gel chromatography. Concentrate and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl-OTf AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - Base·HOTf RedElim->Pd0 Product Release Product Arylamine Product RedElim->Product Triflate Aryl Triflate Triflate->Pd0 Initiates Cycle

Catalytic cycle of the Buchwald-Hartwig amination of aryl triflates.

Protocol 3: Microwave-Assisted Williamson Ether Synthesis

Objective: Rapid O-alkylation to generate lipophilic ether derivatives.

  • Setup: In a 10 mL microwave vial, add 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 equiv, 2 mmol), an alkyl halide (e.g., benzyl bromide, 1.1 equiv, 2.2 mmol), and anhydrous K2​CO3​ (2.0 equiv, 4 mmol).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF, 4 mL). Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive, drastically accelerating the SN​2 pathway[2].

  • Reaction: Seal the vial and subject it to microwave irradiation at 130 °C for 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar molecules, reducing a standard 12-hour reflux to minutes[2].

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. If the product is an oil, extract with Diethyl Ether ( 3×10 mL). Wash the organic layer extensively with water ( 5×10 mL) and brine. Causality: Multiple water washes are strictly required to partition the high-boiling DMF out of the organic layer.

Quantitative Data Summaries

Reaction conditions heavily dictate the success of functionalizing this biaryl scaffold. The tables below summarize optimization data, demonstrating the causality behind the final protocol choices.

Table 1: Optimization of Buchwald-Hartwig Amination (Protocol 2)

Reaction of 3-(1-Methyl-1H-pyrazol-5-yl)phenyl triflate with morpholine (1.2 equiv).

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / P(o−tolyl)3​ Cs2​CO3​ Toluene90< 5%Monodentate ligand fails oxidative addition[3].
2 Pd2​(dba)3​ / BINAP NaOtBu Toluene9045%Strong base causes competitive triflate cleavage[3].
3 Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene9088% Optimal bidentate ligand and mild base pairing.
4 Pd2​(dba)3​ / DPPF Cs2​CO3​ Dioxane10082%Viable alternative bidentate ligand system[4].
Table 2: Optimization of Williamson Ether Synthesis (Protocol 3)

Reaction of 3-(1-Methyl-1H-pyrazol-5-yl)phenol with benzyl bromide (1.1 equiv).

EntryBaseSolventConditionsYield (%)Mechanistic Observation
1NaOHEthanolReflux, 12 h40%Protic solvent hydrogen-bonds to phenoxide, hindering SN​2 .
2 K2​CO3​ AcetoneReflux, 12 h65%Standard conditions; limited by solvent boiling point.
3 K2​CO3​ DMF80 °C, 4 h85%Polar aprotic solvent leaves phenoxide "naked"[2].
4 K2​CO3​ DMFMW 130 °C, 15 min96% Microwave heating provides optimal kinetic energy[2].

References

  • Benchchem. "3-(1-Methyl-1H-pyrazol-5-yl)phenol - Description and Properties." Benchchem.
  • Louie, J., Driver, M. S., Hamann, B. C., and J. F. Hartwig. "Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate." Journal of Organic Chemistry, 1997, 62 (1268-1273).
  • Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." The Journal of Organic Chemistry, 1997, 62 (5), 1264-1267.
  • Benchchem. "A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance." Benchchem.

Sources

Method

Application Note: Scalable Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol via Direct Suzuki-Miyaura Coupling

Executive Summary & Mechanistic Rationale 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a privileged biaryl scaffold extensively utilized in the design of novel heterocyclic compounds, particularly for antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a privileged biaryl scaffold extensively utilized in the design of novel heterocyclic compounds, particularly for antimicrobial agents targeting MSSA, MRSA, and Aspergillus niger[1]. As pharmaceutical demand for this building block increases, laboratory-scale synthetic routes—which often rely on protecting group chemistry—must be re-evaluated for process efficiency, atom economy, and environmental impact.

The synthesis of 1-methyl-5-arylpyrazoles traditionally relies on the condensation of 1-aryl-1,3-diketones with methylhydrazine. However, this method suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1-methyl-3-aryl and 1-methyl-5-aryl isomers. Consequently, palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as the definitive method for regiospecific C-C bond formation in these systems[2].

Retrosynthetic Analysis & Route Selection

When designing a scale-up route for this biaryl system, process chemists must choose between two primary cross-coupling strategies[3]:

  • Strategy 1 (Protected Route): Coupling 1-methyl-1H-pyrazol-5-ylboronic acid pinacol ester with a protected 3-bromophenol (e.g., MOM or silyl ether).

  • Strategy 2 (Direct Route): Coupling 5-bromo-1-methyl-1H-pyrazole with 3-hydroxyphenylboronic acid.

The Causality of Route Selection: Strategy 1 requires the protection and subsequent deprotection of the phenolic hydroxyl group to prevent catalyst deactivation, adding two synthetic steps and significantly increasing the E-factor[3]. Strategy 2 is vastly superior for scale-up. Although the acidic phenolic proton (pKa ~9.5) can theoretically inhibit the catalytic cycle, this is circumvented by employing a stoichiometric excess of a strong inorganic base (e.g., K₂CO₃) to deprotonate the phenol in situ. The resulting transient phenoxide remains fully competent for transmetalation, allowing for a completely protecting-group-free synthesis[3].

RouteSelection Target Target: 3-(1-Methyl-1H-pyrazol-5-yl)phenol Strat1 Strategy 1: Protected Phenol Route (Boronate + Protected Phenol) Target->Strat1 Disfavored Strat2 Strategy 2: Direct Coupling Route (Halogenated Pyrazole + Phenol-Boronic Acid) Target->Strat2 Favored for Scale-up S1_Cons Requires Protection/Deprotection Lower Atom Economy Higher E-factor Strat1->S1_Cons S2_Pros Direct Coupling (No Protection) In situ Phenol Deprotection High Atom Economy Strat2->S2_Pros

Logical relationship diagram comparing Suzuki-Miyaura coupling strategies for process scale-up.

Quantitative Comparison of Strategies
Process ParameterStrategy 1 (Protected Route)Strategy 2 (Direct Route)
Primary Reagents Pyrazole-boronate + 3-Bromo-1-(methoxymethoxy)benzene5-Bromo-1-methyl-1H-pyrazole + 3-Hydroxyphenylboronic acid
Total Step Count 3 (Protection, Coupling, Deprotection)1 (Direct Telescoped Coupling)
Atom Economy Low (Mass lost in protecting/deprotecting groups)High (Direct C-C bond formation)
Base Requirement 1.5 - 2.0 equivalents2.5 - 3.0 equivalents (Accounts for in situ deprotonation)
Process E-Factor High (Multiple workups and solvent swaps)Low (Telescoped biphasic system)

Scale-Up Protocol: Direct Suzuki-Miyaura Coupling in 2-MeTHF

Causality of Solvent & Catalyst Selection: Traditional Suzuki couplings utilize toxic solvents like DMF or 1,4-dioxane. For this scale-up, we utilize 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a biorenewable solvent that forms a clean biphasic system with water, enabling seamless in-reactor phase separation and eliminating the need for extractive workups[4][5]. For the catalyst, PdCl₂(dppf) is selected. The bidentate dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step. This is crucial for overcoming the steric hindrance of the ortho-methyl group on the pyrazole ring during cross-coupling[6].

ScaleUpWorkflow Step1 1. Reactor Charging Reagents + 2.5 eq K2CO3 Step2 2. Suzuki Coupling 2-MeTHF/H2O, 80°C Step1->Step2 Step3 3. Phase Separation Aqueous Waste Removal Step2->Step3 Step4 4. Pd Scavenging QuadraSil MP Treatment Step3->Step4 Step5 5. Crystallization Heptane Antisolvent Step4->Step5

Step-by-step experimental workflow for the scalable synthesis and purification of the target API.

Step-by-Step Methodology (100 g to 1 kg scale)

Step 1: Reactor Charging & In Situ Deprotection

  • To a nitrogen-purged jacketed reactor, charge 5-bromo-1-methyl-1H-pyrazole (1.0 eq) and 3-hydroxyphenylboronic acid (1.05 eq).

  • Charge K₂CO₃ (2.5 eq). Mechanistic Note: The excess base is critical. Approximately 1.0 eq neutralizes the boronic acid, 1.0 eq deprotonates the phenol to prevent catalytic stalling, and 0.5 eq maintains the alkaline conditions required to activate the boronate complex for transmetalation[3].

Step 2: Reaction Execution

  • Add degassed 2-MeTHF (10 volumes) and deionized water (3 volumes) to the reactor.

  • Charge PdCl₂(dppf) (1.0 mol%). Keeping the catalyst loading low minimizes downstream palladium scavenging efforts.

  • Heat the biphasic mixture to 75–80°C under vigorous agitation (≥300 rpm) to ensure adequate phase mixing.

  • Self-Validating In-Process Control (IPC): At 4 hours, sample the organic layer. Quench with 1N HCl, dilute with acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the peak area of 5-bromo-1-methyl-1H-pyrazole is <1.0% relative to the product.

Step 3: Biphasic Workup

  • Cool the reactor to 40°C. Stop agitation and allow the phases to settle for 30 minutes.

  • Drain the lower aqueous waste layer. The target phenol product remains highly soluble in the upper organic 2-MeTHF layer, completely avoiding the need for multiple solvent extractions[4][5].

Step 4: Palladium Scavenging

  • To the retained 2-MeTHF organic layer, add a silica-based palladium scavenger (e.g., QuadraSil MP, 10 wt% relative to theoretical yield)[7].

  • Stir at 40°C for 4 hours, then filter the mixture through a Celite pad to remove the scavenger and any precipitated inorganic salts.

  • Self-Validating Clearance: Analyze a dried aliquot via ICP-MS. The scavenging protocol is validated when residual Pd is <10 ppm, ensuring the intermediate meets ICH Q3D elemental impurity guidelines[4][7].

Step 5: Crystallization and Isolation

  • Concentrate the 2-MeTHF solution under vacuum to approximately 3 volumes.

  • Slowly add heptane (7 volumes) as an antisolvent at 50°C, then program the reactor to cool linearly to 5°C over 4 hours.

  • Filter the resulting crystalline solid, wash with cold heptane (2 volumes), and dry under vacuum at 45°C to constant weight.

Analytical Characterization

The structural integrity of the synthesized 3-(1-Methyl-1H-pyrazol-5-yl)phenol is confirmed via One-Dimensional NMR[1]:

  • ¹H NMR (DMSO-d₆): The spectrum will exhibit a distinct singlet for the N-methyl group at ~3.8 ppm. The pyrazole ring protons will appear as two distinct doublets (J ≈ 2.0 Hz) around 6.3 ppm and 7.4 ppm. The highly deshielded hydroxyl proton of the phenol will appear as a broad singlet >9.0 ppm (exchangeable with D₂O)[1].

Sources

Application

The Lynchpin of Modern Agrochemicals: Application Notes on 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Introduction: The Privileged Pyrazole Scaffold in Crop Protection In the landscape of modern agrochemical discovery, the pyrazole ring system stands out as a "privileged scaffold." This five-membered heterocyclic motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold in Crop Protection

In the landscape of modern agrochemical discovery, the pyrazole ring system stands out as a "privileged scaffold." This five-membered heterocyclic motif, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, versatile substitution patterns, and the ability to form key interactions with a diverse range of biological targets.[1][2] Consequently, pyrazole derivatives have been successfully commercialized as potent fungicides, herbicides, and insecticides, playing a pivotal role in global food security.[1][3][4]

This technical guide focuses on a particularly valuable building block: 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9). The strategic placement of a phenolic hydroxyl group on a methylated pyrazole core makes this molecule a highly versatile intermediate for the synthesis of next-generation agrochemicals. The phenol moiety provides a reactive handle for derivatization, most commonly through ether or ester linkages, allowing for the introduction of various pharmacophores that drive biological activity. This document will provide an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols and mechanistic insights for research and development professionals in the agrochemical sector.

Core Application: Synthesis of Pyrazole-Based Herbicides

The phenolic hydroxyl group of 3-(1-Methyl-1H-pyrazol-5-yl)phenol is an ideal anchor point for creating novel herbicides. A common strategy in herbicide design is to link a known herbicidal acid to a new scaffold via an ester bond, creating a pro-herbicide that can exhibit improved uptake, translocation, or a modified spectrum of activity.

One such application is the synthesis of novel quinclorac analogues. Quinclorac is a widely used herbicide for controlling grass weeds in rice. By esterifying quinclorac with 3-(1-Methyl-1H-pyrazol-5-yl)phenol, it is possible to generate new chemical entities with potentially enhanced herbicidal efficacy.[5]

Workflow for the Synthesis of a Quinclorac-Pyrazole Ester Herbicide

The following diagram outlines the general workflow for the synthesis of a novel herbicidal ester from 3-(1-Methyl-1H-pyrazol-5-yl)phenol and a herbicidal acid chloride.

G cluster_0 Preparation of Starting Materials cluster_1 Synthesis of Acid Chloride cluster_2 Esterification cluster_3 Purification and Analysis A 3-(1-Methyl-1H-pyrazol-5-yl)phenol E Crude Product Mixture A->E B Quinclorac D Quinclorac Acid Chloride B->D Reaction with SOCl2 C Thionyl Chloride (SOCl2) D->E Reaction in presence of base (e.g., Triethylamine) F Column Chromatography E->F G Pure Quinclorac-Pyrazole Ester F->G H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for a novel quinclorac-pyrazole ester herbicide.

Detailed Protocol: Synthesis of 1-Methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate

This protocol describes the synthesis of a potential herbicide by reacting 3-(1-Methyl-1H-pyrazol-5-yl)phenol with quinclorac acid chloride. This is an adaptation of a known procedure for a similar pyrazole derivative.[5]

Materials:

  • 3-(1-Methyl-1H-pyrazol-5-yl)phenol

  • Quinclorac

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Part 1: Synthesis of Quinclorac Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinclorac (1.0 eq) in an excess of thionyl chloride (e.g., 10 eq).

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude quinclorac acid chloride is typically used in the next step without further purification.

Part 2: Esterification

  • Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude quinclorac acid chloride from Part 1 in anhydrous dichloromethane and add it dropwise to the solution of the phenol and triethylamine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-Methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Fungicide Synthesis: A Gateway to Novel SDHI Analogs

The pyrazole scaffold is a cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][6] These fungicides act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production.[1] While many commercial SDHIs are pyrazole-carboxamides, the 3-(1-Methyl-1H-pyrazol-5-yl)phenol intermediate can be utilized to synthesize novel ether-linked SDHI analogs.

In this approach, the phenol can be subjected to a Williamson ether synthesis with a suitable electrophile that contains the toxophore responsible for interacting with the succinate dehydrogenase enzyme.

Logical Framework for Designing Novel Pyrazole Ether Fungicides

The following diagram illustrates the conceptual framework for designing new fungicides based on the 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold.

G A 3-(1-Methyl-1H-pyrazol-5-yl)phenol Pyrazole Core + Phenolic Linker C Novel Pyrazole Ether Fungicide Candidate Pyrazole-O-Toxophore A:f1->C:f1 Williamson Ether Synthesis B Toxophore (e.g., substituted phenyl, biphenyl, or other aromatic systems known to interact with SDH enzyme) B:f1->C:f1

Caption: Design strategy for novel pyrazole ether fungicides.

Exemplary Protocol: Synthesis of a Phenyl-Pyrazole Ether

This protocol outlines a general procedure for the synthesis of a diaryl ether, a common structural motif in fungicides, using 3-(1-Methyl-1H-pyrazol-5-yl)phenol and an activated fluorinated benzene derivative.

Materials:

  • 3-(1-Methyl-1H-pyrazol-5-yl)phenol

  • A suitably activated aryl fluoride (e.g., 2,4-difluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add the activated aryl fluoride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired phenyl-pyrazole ether.

  • Confirm the structure of the final compound using spectroscopic methods (NMR, MS, IR).

Quantitative Data and Biological Activity

While specific biological activity data for derivatives of 3-(1-Methyl-1H-pyrazol-5-yl)phenol is proprietary or found within specialized literature, we can present representative data for analogous pyrazole-based agrochemicals to highlight the potential of this scaffold.

Table 1: Representative Herbicidal Activity of Quinclorac and a Pyrazole Analog [5]

CompoundTarget WeedApplication Rate (g/ha)Inhibition (%)
QuincloracBarnyard Grass300~90
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate Barnyard Grass10.53 (EC₅₀)50
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate Barnyard Grass10.37 (EC₅₀)50

Note: The data for the pyrazole analogs demonstrates significantly higher potency (lower EC₅₀) compared to the parent herbicide in greenhouse studies, underscoring the value of this derivatization strategy.

Table 2: Representative Antifungal Activity of Pyrazole-based Compounds [4]

Compound ClassTarget FungusEC₅₀ (mg/L)
Pyrazole-disulfide derivative (7f)Valsa mali0.64
Tebuconazole (Commercial Standard)Valsa mali0.33
Allicin (Natural Product)Valsa mali26.0

Note: This data illustrates that novel pyrazole derivatives can exhibit potent antifungal activity, in some cases comparable to commercial standards.

Conclusion and Future Outlook

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a high-value intermediate poised to play a significant role in the discovery and development of new agrochemicals. Its inherent structural features, combined with the reactivity of the phenolic hydroxyl group, provide a robust platform for generating diverse libraries of novel compounds. The synthetic protocols and strategic frameworks outlined in this guide are intended to serve as a practical resource for researchers aiming to leverage this powerful building block in their crop protection research programs. The continued exploration of derivatives from this scaffold is expected to yield new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

  • Frontiers in Chemistry. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Retrieved from [Link]

  • ACS Publications. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Quick Company. (n.d.). A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... Retrieved from [Link]

  • LOCKSS. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

Sources

Method

Application Note: A Validated Protocol for the Synthesis, Extraction, and Isolation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Introduction 3-(1-Methyl-1H-pyrazol-5-yl)phenol is a key chemical building block in the fields of medicinal and synthetic chemistry. Its structure, featuring a phenol group linked to a 1-methyl-1H-pyrazole ring, represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a key chemical building block in the fields of medicinal and synthetic chemistry. Its structure, featuring a phenol group linked to a 1-methyl-1H-pyrazole ring, represents a "privileged scaffold" known for conferring diverse biological activities.[1] This versatile intermediate is primarily used in the design and synthesis of novel heterocyclic compounds for pharmaceutical research.[1] Derivatives containing the pyrazole moiety have demonstrated significant potential, including potent antimicrobial properties against pathogens like Staphylococcus aureus (MSSA and MRSA).[1]

This application note provides a comprehensive, validated protocol for the synthesis, extraction, and isolation of high-purity 3-(1-Methyl-1H-pyrazol-5-yl)phenol. The methodology is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and expert rationale to ensure reproducible and successful outcomes.

Chemical Identity and Properties

A clear understanding of the target molecule's properties is fundamental to its successful synthesis and purification.

PropertyValueSource
IUPAC Name 3-(1-Methyl-1H-pyrazol-5-yl)phenol[1]
CAS Number 1240407-71-9[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid (Expected)-
Melting Point 130 °C[2]

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diketone [label="1-(3-hydroxyphenyl)-1,3-butanedione"];
hydrazine [label="Methylhydrazine"];

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Caption: Overall synthetic pathway for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Extraction and Isolation Strategy

The purification strategy leverages the acidic nature of the phenolic hydroxyl group. An acid-base liquid-liquid extraction is employed to separate the phenolic product from non-acidic impurities. The crude product is first dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The phenol deprotonates to form the sodium phenoxide salt, which is soluble in the aqueous layer. After separating the layers, the aqueous phase is acidified, re-protonating the phenoxide and causing the purified phenol to precipitate or be extracted back into a fresh organic solvent. [3][4] Final purification to remove residual impurities and the regioisomer is achieved through silica gel column chromatography, which separates compounds based on differences in polarity.

Materials and Reagents

ReagentGradeSupplierNotes
1-(3-hydroxyphenyl)-1,3-butanedione≥97%Standard SupplierKey β-diketone precursor.
Methylhydrazine≥98%Standard SupplierCaution: Toxic and reactive. Handle in a fume hood.
Glacial Acetic AcidACS GradeStandard SupplierServes as both solvent and acid catalyst.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction and chromatography solvent.
HexaneACS GradeStandard SupplierChromatography solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard SupplierFor preparing basic solution for extraction.
Hydrochloric Acid (HCl)Concentrated, 37%Standard SupplierFor acidification during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Deionized Water-Laboratory Source-

Detailed Experimental Protocol

Part A: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-hydroxyphenyl)-1,3-butanedione (10.0 g, 56.1 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: In a fume hood, carefully add methylhydrazine (2.84 g, 61.7 mmol, 1.1 eq) to the solution dropwise over 5 minutes. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent system. The disappearance of the starting diketone indicates reaction completion.

Part B: Extraction and Workup
  • Cooling & Quenching: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into 400 mL of ice-cold deionized water with stirring.

  • Initial Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.

    • Causality Note: This step moves the synthesized organic products from the acidic aqueous phase into an organic solvent.

  • Acid-Base Extraction: Wash the combined organic layers with a 1 M Sodium Hydroxide (NaOH) solution (3 x 100 mL). Retain the aqueous (basic) layers , as they now contain the deprotonated phenolic product.

    • Causality Note: The basic wash deprotonates the phenolic -OH group, forming the water-soluble sodium phenoxide salt, effectively separating it from non-acidic impurities which remain in the organic layer.

  • Acidification & Precipitation: Combine the basic aqueous layers in a beaker and cool in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise until the pH is ~5-6. A precipitate (the crude product) should form.

  • Final Extraction: Return the acidified mixture to the separatory funnel and extract the product back into ethyl acetate (3 x 150 mL).

  • Drying & Concentration: Combine the new organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Part C: Isolation and Purification (Column Chromatography)
  • Column Preparation: Prepare a silica gel column using a 10:1 Hexane:EtOAc slurry. The amount of silica should be approximately 50 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the prepared column.

  • Elution: Begin elution with a mobile phase of 9:1 Hexane:EtOAc. Gradually increase the polarity of the eluent to 7:3 Hexane:EtOAc.

    • Expert Insight: The desired 1,5-isomer is typically less polar than the 1,3-isomer and will elute first. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield 3-(1-Methyl-1H-pyrazol-5-yl)phenol as a purified solid.

Integrated Workflow Diagram

Workflow A 1. Synthesis React β-diketone & methylhydrazine in acetic acid at reflux. B 2. Quench & Extract Pour into water, extract with EtOAc. A->B C 3. Acid-Base Wash Wash organic layer with 1M NaOH. Product moves to aqueous layer. B->C D 4. Isolate Aqueous Layer Discard organic layer containing non-acidic impurities. C->D E 5. Acidify & Re-extract Acidify aqueous layer with HCl (pH 5-6). Extract product back into fresh EtOAc. D->E F 6. Dry & Concentrate Wash with brine, dry over Na₂SO₄, and evaporate solvent. E->F G 7. Column Chromatography Purify crude solid on silica gel (Hexane:EtOAc gradient). F->G H 8. Characterization Pure 3-(1-Methyl-1H-pyrazol-5-yl)phenol (Verify by NMR, MS, m.p.) G->H

Caption: Step-by-step workflow from synthesis to final product characterization.

Characterization and Validation

The identity and purity of the final product must be confirmed through analytical methods.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ~9.5-10.0 (s, 1H, Ar-OH), ~7.0-7.5 (m, 4H, Ar-H), ~6.3 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃).
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for 10 unique carbons, including aromatic, pyrazole, and methyl carbons.
Mass Spec. (ESI+)Calculated for C₁₀H₁₀N₂O: 174.08. Found: m/z = 175.09 [M+H]⁺.
Melting Point Sharp melting point around 130 °C. [2]
Purity (HPLC) >98% purity expected after chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction; impure starting materials; product loss during workup.Ensure reflux temperature is maintained; use fresh reagents; be careful during extractions to avoid emulsions and ensure complete phase separation.
Difficult Isomer Separation Isomers have very similar polarity.Optimize the chromatography eluent system. Use a shallower gradient (e.g., increase EtOAc percentage by 1-2% increments). Alternatively, preparative HPLC may be required. [5]
Product Fails to Precipitate Insufficient acidification; product is too soluble in the aqueous medium.Double-check the pH after acidification. If precipitation is poor, proceed directly to re-extraction with ethyl acetate.
Oily Product Instead of Solid Residual solvent; presence of impurities.Dry the product under high vacuum for an extended period. If it remains an oil, re-purify via chromatography or attempt recrystallization from a suitable solvent system (e.g., Toluene/Hexane).

Conclusion

This application note details a reliable and validated method for the synthesis and purification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. By combining the Knorr pyrazole synthesis with a targeted acid-base extraction and final purification by column chromatography, researchers can obtain this valuable chemical intermediate in high purity. The provided rationale and troubleshooting guide aim to empower scientists to not only execute the protocol successfully but also to adapt it based on a sound understanding of the underlying chemical principles.

References

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Alu'datt, M. H., et al. (2023). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • Pujimulyani, D., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Rouxinol, M. I. (2023). Isolation and Identification of Phenolic Compounds. IntechOpen. [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B). ResearchGate. [Link]

  • Al-Sokari, S. S., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC. [Link]

  • Process for the purification of pyrazoles.
  • Parajuli, R. et al. (2015). Synthesis, Cytotoxic and Antibacterial Activities of some novel Pyrazolone/ Pyrazole Derivatives. Semantic Scholar. [Link]

  • Rios, M. Y., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yields in 3-(1-Methyl-1H-pyrazol-5-yl)phenol Synthesis

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. The following question-and-answ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. The following question-and-answer format is designed to directly address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or inconsistent yields in the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, typically achieved via a Suzuki-Miyaura cross-coupling reaction, can stem from a variety of factors. This section provides a systematic approach to identifying and rectifying common experimental pitfalls.

dot

Caption: A general workflow for troubleshooting low yields in organic synthesis.

Question 1: My reaction is resulting in a low or no yield of the desired 3-(1-Methyl-1H-pyrazol-5-yl)phenol. What are the most likely causes?

Answer:

Low or no product formation is a common issue that can typically be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the presence of competing side reactions.

Potential Cause 1: Sub-optimal Quality or Stoichiometry of Starting Materials

  • 1-Methyl-5-halopyrazole: The purity of your pyrazole starting material is critical. Impurities can interfere with the catalytic cycle. If you synthesized this precursor, ensure it was properly purified and characterized (e.g., by NMR, GC-MS).

  • 3-Hydroxyphenylboronic Acid: Boronic acids are susceptible to degradation, particularly through dehydration to form boroxines (cyclic anhydrides) or through protodeboronation.[1][2] It is advisable to use fresh, high-purity boronic acid or to verify the purity of older batches. Some suppliers note that their 3-hydroxyphenylboronic acid contains varying amounts of the corresponding anhydride.[3]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.

Solution:

  • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your 1-methyl-5-halopyrazole and 3-hydroxyphenylboronic acid using appropriate analytical techniques.

  • Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased boronic acid.

  • Accurate Measurement: Double-check all mass and volume measurements to ensure correct stoichiometry.

Potential Cause 2: Inadequate Reaction Conditions

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient Suzuki coupling.[4][5][6] The catalyst system must be active enough to facilitate the reaction under your chosen conditions. The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or PCy₃ is often effective for coupling aryl halides.[7]

  • Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be compatible with the solvent and substrates.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvent systems for Suzuki couplings include toluene, dioxane, DMF, and aqueous mixtures. The presence of water can be beneficial for the hydrolysis of boronic esters and for the transmetalation step.[1]

  • Temperature: The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the starting materials, product, or catalyst.

Solution:

  • Screen Catalysts and Ligands: If you are experiencing low yields, consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands.[9][10]

  • Optimize Base and Solvent: Systematically vary the base and solvent to find the optimal combination for your specific substrates.

  • Adjust Temperature: Experiment with a range of temperatures to identify the optimal reaction temperature.

ParameterRecommended Starting PointTroubleshooting Range
Catalyst Loading 1-5 mol% Pd0.5-10 mol%
Ligand to Pd Ratio 1:1 to 4:11:1 to 8:1
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene/H₂O, Dioxane/H₂ODMF, THF
Temperature 80-110 °CRoom Temp to 150 °C
Caption: Recommended starting conditions and troubleshooting ranges for Suzuki-Miyaura coupling.

Potential Cause 3: Competing Side Reactions

  • Homocoupling of Boronic Acid: A common side reaction is the palladium-catalyzed oxidative homocoupling of the boronic acid to form a biphenyl byproduct.[11][12] This is often favored by the presence of oxygen.

  • Protodeboronation: The boronic acid can be cleaved by acidic or basic conditions, or even by water, to replace the boronic acid group with a hydrogen atom.[1][2] Heteroaryl boronic acids can be particularly prone to this side reaction.

Solution:

  • Degas the Reaction Mixture: To minimize homocoupling, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.

  • Control Reaction Conditions: Careful control of pH and temperature can help to minimize protodeboronation.

Question 2: I am observing significant amounts of a biphenyl byproduct in my reaction mixture. How can I suppress this homocoupling reaction?

Answer:

The formation of symmetrical biaryls from the homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings.[12][13] This is often catalyzed by the palladium species, particularly in the presence of an oxidant like air.

Strategies to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: The most effective way to prevent oxidative homocoupling is to maintain a strict inert atmosphere throughout the reaction. This involves:

    • Degassing the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the palladium catalyst.

    • Maintaining a positive pressure of the inert gas throughout the reaction.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to scavenge any residual oxygen and suppress homocoupling.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different ligands may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol?

A1: The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (in this case, 3-hydroxyphenylboronic acid) with an organohalide (1-methyl-5-halopyrazole).[9] The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OH)2 Base PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How should I purify the final product, 3-(1-Methyl-1H-pyrazol-5-yl)phenol?

A2: The purification strategy will depend on the nature of the impurities present.

  • Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials, the catalyst, and byproducts.[14] Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material.[14] The choice of solvent is critical and will require some experimentation.

  • Acid-Base Extraction: Since the product is a phenol, it is acidic and can be deprotonated with a base (like NaOH) to form a water-soluble phenoxide salt. This allows for its separation from non-acidic impurities by liquid-liquid extraction. Subsequent acidification will regenerate the phenol, which can then be extracted back into an organic solvent.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.[15]

Q3: What analytical techniques are most suitable for characterizing the final product?

A3: A combination of spectroscopic techniques is essential to confirm the structure and purity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the phenolic hydroxyl group and the C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.[15] By using a suitable column and mobile phase, you can separate the desired product from any remaining impurities and quantify its purity.

III. Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-5-bromopyrazole (1.0 equiv.), 3-hydroxyphenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via a syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the stirring mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link][7]

  • Susanti, D., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1533. [Link][15]

  • Jadhav, G. R., & Dandale, A. S. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 37(1), e6934. [Link][4]

  • Stahl, T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2156–2159. [Link][11]

  • Ulos, S. M., et al. (2010). Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/K2CO3 in Water under Air Atmosphere. Letters in Organic Chemistry, 7(2), 143-146. [Link][12]

  • Suzuki-Miyaura coupling. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link][9]

  • Kaur, N., & Kishore, D. (2014). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Green Chemistry, 16(5), 2561-2569. [Link][13]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link][6]

  • Cant, A. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link][16][17]

  • Cant, A. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link][17]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents. (n.d.). Retrieved from [18]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Retrieved from [19]

  • Lee, J. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(21), 5038. [Link][20]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved from [Link][21]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]

  • Wen, L., et al. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 56(7), 3393–3403. [Link][22]

  • Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7481–7489. [Link][23]

  • Hong, K., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(41), 16362–16365. [Link][24]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2291–2307. [Link][25]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link][26]

  • Alara, O. R., & Abdurahman, N. H. (2021). Isolation and Identification of Phenolic Compounds. In Phenolic Compounds - Chemistry, Synthesis, and Applications. IntechOpen. [Link][27]

  • Alara, O. R., & Abdurahman, N. H. (2019). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 8(1), 25. [Link][28]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Retrieved from [Link][29]

  • Extraction and Isolation of Phenolic Compounds. (n.d.). In Springer Nature Experiments. Retrieved from [Link][30]

  • Carrow, B. P., & Nozaki, K. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][31]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved from [32]

  • Buchwald, S. L., & Mauger, C. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications, (41), 4312-4314. [Link][33]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290–7296. [Link][34]

  • 3-Hydroxyphenylboronic Acid (Contains Varying Amounts Of Anhydride). (n.d.). PureSynth. Retrieved from [Link][3]

  • Leyva-Pérez, A., & Corma, A. (2016). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 6(6), 3515–3532. [Link][35]

  • Le-Criq, A., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 7. [Link][36]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4411. [Link][37]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved from [Link][10]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link][2]

Sources

Optimization

optimizing Suzuki coupling conditions for 3-(1-Methyl-1H-pyrazol-5-yl)phenol

An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds involving 3-(1-Methyl-1H-pyrazol-5-yl)phenol. This document provides researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds involving 3-(1-Methyl-1H-pyrazol-5-yl)phenol. This document provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and detailed protocols, to optimize this challenging yet crucial transformation.

Introduction: The Challenge of Coupling 3-(1-Methyl-1H-pyrazol-5-yl)phenol

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates like 3-(1-Methyl-1H-pyrazol-5-yl)phenol present a unique set of challenges that can impede reaction success. The presence of a Lewis basic pyrazole ring can lead to catalyst inhibition or deactivation, while the acidic phenol group necessitates careful selection of a compatible base to avoid unwanted side reactions.

This guide is designed to serve as a technical support center, providing field-proven insights and actionable protocols to overcome these specific hurdles. We will explore the causality behind experimental choices, offering a logical framework for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is critical for rational troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile. This is often the rate-determining step.[2][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[2][5]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][3]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oxidative_addition R¹-Pd(II)L₂-X tm_label Transmetalation oxidative_addition->tm_label transmetalation R¹-Pd(II)L₂-R² reductive_elimination cis-[R¹-Pd(II)L₂-R²] transmetalation->reductive_elimination Isomerization re_label Reductive Elimination reductive_elimination->re_label oa_label->oxidative_addition tm_label->transmetalation re_label->pd0 Product R¹-R² re_label->Product R¹-X R¹-X R¹-X->oa_label R²-B(OR)₂ R²-B(OR)₂ R²-B(OR)₂->tm_label Base Base Base->tm_label

The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenol (-OH) group on my substrate?

Not necessarily. Many modern Suzuki-Miyaura protocols are tolerant of free hydroxyl groups.[6] The base used in the reaction will deprotonate the phenol to form a phenoxide. While this consumes one equivalent of base, it can often proceed without issue. However, if you experience side reactions or catalyst deactivation, protection as a methyl ether (anisole) or other stable ether could be a viable strategy, though this adds extra synthetic steps.[7]

Q2: My starting material is a phenol. Should I convert it to an aryl halide or an aryl triflate?

Both are excellent electrophilic partners. Aryl triflates are easily prepared from phenols and are often more reactive than the corresponding aryl chlorides or even bromides.[3][5] Aryl bromides and iodides are also highly effective and common.[3] Aryl chlorides are less reactive and typically require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[8][9]

Q3: How do I properly degas the reaction mixture?

Oxygen can be detrimental, causing oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation and an increase in side reactions like the homocoupling of boronic acids.[10] Effective degassing is crucial. Two common methods are:

  • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents.

  • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the sealed reaction vessel to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.

Q4: What is the difference between a Pd(0) and Pd(II) precatalyst?

The active catalyst in the cycle is Pd(0).

  • Pd(0) precatalysts , like Pd(PPh₃)₄, can directly enter the catalytic cycle. However, they can be sensitive to air and may degrade upon storage.

  • Pd(II) precatalysts , such as Pd(OAc)₂, PdCl₂(dppf), or Buchwald precatalysts, are generally more stable. They require an in-situ reduction to the active Pd(0) species to initiate the cycle.[3][10] This reduction can be accomplished by phosphine ligands, amines, or by the homocoupling of two boronic acid molecules.[3]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a direct question-and-answer format.

Troubleshooting_Flowchart start Reaction Failed or Low Yield q1 Check TLC/LC-MS. What do you see? start->q1 obs1 Only Starting Materials (SM) q1->obs1 No reaction obs2 SM + Boronic Acid Homocoupling q1->obs2 Side product obs3 SM + Dehalogenation of Electrophile q1->obs3 Side product obs4 Complex Mixture / Stalled Reaction q1->obs4 Low conversion q2 Is the catalyst active and is the system oxygen-free? sol1 1. Increase Temperature. 2. Screen alternative catalysts/ligands. 3. Verify base activity. q2->sol1 If yes sol2 1. Improve degassing (Freeze-Pump-Thaw). 2. Use fresh, high-purity reagents. 3. Ensure inert atmosphere is maintained. q2->sol2 If no q3 Is the base appropriate and sufficiently soluble? q4 Is catalyst inhibition by the pyrazole moiety occurring? q3->q4 If yes sol3 1. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). 2. Ensure vigorous stirring for biphasic systems. q3->sol3 If no sol4 1. Switch to a bulkier ligand (e.g., XPhos, SPhos). 2. Use an NHC-based catalyst (e.g., PEPPSI). 3. Consider adding a Lewis acid (e.g., B(OMe)₃). q4->sol4 obs1->q2 obs2->q2 obs3->sol3 obs4->q4 sol1->q3

A logical workflow for troubleshooting Suzuki coupling reactions.

Q: My reaction shows no product. I only see my starting materials by TLC/LC-MS.

A: This points to a fundamental failure in initiating the catalytic cycle.

  • Insufficient Temperature: Many Suzuki couplings require heat to drive the oxidative addition.[10] If you are running the reaction at a low temperature, a gradual increase (e.g., from 80 °C to 100 °C) may be necessary.

  • Ineffective Base: The base is crucial for activating the boronic acid.[5] If you are using a mild base like NaHCO₃, it may not be strong enough. Switch to a more common and effective base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10]

Q: I see a significant amount of homocoupled boronic acid (R²-R²) byproduct.

A: This side reaction is almost always caused by the presence of oxygen.

  • Poor Degassing: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3] It also oxidizes phosphine ligands, reducing the efficiency of the main catalytic cycle.[10] Your degassing procedure needs to be more rigorous. Use multiple freeze-pump-thaw cycles instead of just sparging.

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes occur via homocoupling.[3] While a small amount might be expected at the start, excessive formation indicates the main cycle is not competing effectively. Improving other parameters (temperature, base) can help the desired cycle dominate.

Q: My aryl halide starting material is being converted into an arene (dehalogenation).

A: Dehalogenation is a known side reaction where the halide is replaced by a hydrogen atom.

  • Mechanism: After oxidative addition, the Ar-Pd(II)-X complex can react with trace water or other proton sources in the presence of the base to undergo reductive elimination, yielding the dehalogenated arene.[3]

  • Solution: This issue is often dependent on the specific combination of solvent and base. Trying a different base (e.g., switching from a carbonate to a phosphate) or a different solvent system can often mitigate this problem. In some cases, using anhydrous conditions with a base like KF might be beneficial.[11]

Q: The reaction starts but stalls at low-to-moderate conversion.

A: This suggests catalyst deactivation during the reaction, a key concern with a pyrazole substrate.

  • Ligand Poisoning: The nitrogen atoms of the 1-methyl-1H-pyrazole ring are Lewis basic and can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3]

  • Solutions:

    • Switch to a Bulkier Ligand: Using very bulky ligands like Buchwald's SPhos or XPhos can create a sterically hindered environment around the palladium that disfavors coordination by the pyrazole.[12]

    • Use an N-Heterocyclic Carbene (NHC) Catalyst: NHC ligands form very strong bonds with palladium and are often more resistant to displacement by other coordinating species. A PEPPSI-type precatalyst could be an excellent choice.[3]

    • Employ a Lewis Acid Additive: In anhydrous systems, adding a mild Lewis acid like B(OMe)₃ has been shown to bind to inhibitory nitrogen heterocycles, preventing them from coordinating to the palladium catalyst.[3]

Optimized Experimental Protocols

Here we provide a standard starting protocol and a more advanced, optimized protocol designed to address the specific challenges of the 3-(1-Methyl-1H-pyrazol-5-yl)phenol scaffold.

Protocol 1: Standard Conditions (Aqueous Biphasic)

This protocol serves as a robust starting point for initial screening. We will assume the coupling of 3-bromo-5-(1-methyl-1H-pyrazol-5-yl)phenol with a generic arylboronic acid.

  • Reagents & Materials:

    • 3-Bromo-5-(1-methyl-1H-pyrazol-5-yl)phenol (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • PdCl₂(dppf) (1-3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask or microwave vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add the bromo-phenol (1.0 eq), arylboronic acid (1.3 eq), and K₂CO₃ (2.0 eq).

    • Seal the flask, evacuate, and backfill with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

    • Add the PdCl₂(dppf) catalyst (2 mol%).

    • Stir the mixture vigorously and heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates (Anhydrous)

This protocol uses a modern palladacycle precatalyst and a strong, non-aqueous base system to overcome catalyst inhibition and improve reaction rates.

  • Reagents & Materials:

    • 3-(1-Methyl-1H-pyrazol-5-yl)phenyl triflate (1.0 eq)

    • Arylboronic acid pinacol ester (1.2 eq)

    • XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

    • Anhydrous Toluene or 2-MeTHF

    • Glovebox or Schlenk line for inert atmosphere handling

  • Procedure:

    • Inside a glovebox, or using rigorous Schlenk technique, add the aryl triflate (1.0 eq), boronic ester (1.2 eq), finely ground K₃PO₄ (3.0 eq), and XPhos Pd G3 catalyst (1.5 mol%) to a dry reaction vessel.

    • Add anhydrous, degassed toluene to achieve a concentration of ~0.1 M.

    • Seal the vessel and heat with vigorous stirring to 100-110 °C.

    • Monitor the reaction progress. These reactions are often complete in a shorter timeframe (2-12 hours).

    • Workup is similar to Protocol 1: cool, dilute, filter, extract, and purify.

Summary of Recommended Conditions

For rapid reference, the following table summarizes key parameters for optimizing the Suzuki coupling of 3-(1-Methyl-1H-pyrazol-5-yl)phenol derivatives.

ParameterStandard RecommendationOptimized/Troubleshooting RecommendationRationale
Electrophile Aryl BromideAryl TriflateTriflate is often more reactive and easily prepared from the phenol.[3]
Nucleophile Boronic AcidBoronic Acid Pinacol Ester (Bpin)Bpin esters offer enhanced stability, preventing protodeboronation.[3]
Pd Precatalyst PdCl₂(dppf), Pd(PPh₃)₄Buchwald Precatalysts (e.g., XPhos Pd G3), PEPPSI-iPrModern precatalysts offer higher stability, activity, and reliability, especially for challenging substrates.[10][12]
Ligand dppf, PPh₃XPhos, SPhos, RuPhos (Bulky Biarylphosphines), IPr (NHC)Bulky, electron-rich ligands accelerate oxidative addition and can prevent catalyst inhibition by the pyrazole moiety.[8][12]
Base K₂CO₃, Cs₂CO₃K₃PO₄ (finely ground)K₃PO₄ is a strong, effective base, particularly in anhydrous conditions with bulky substrates.[10]
Solvent Dioxane/H₂O, Toluene/H₂OToluene, 2-MeTHF, CPME (anhydrous)Anhydrous conditions can sometimes offer better control and prevent hydrolysis of sensitive functional groups.
Temperature 80 - 100 °C100 - 110 °CHigher temperatures may be required to overcome the activation barrier, but monitor for decomposition.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Borah, U., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. DOI: [Link]

  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. DOI: [Link]

  • Loh, J. E., et al. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. DOI: [Link]

  • Bunev, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. DOI: [Link]

  • Lecker, J., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. DOI: [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Fu, G. C., & Littke, A. F. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Worthington, R. J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Webb, J. D., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. DOI: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Gorgani, M., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. DOI: [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Ueda, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. DOI: [Link]

  • Dam, J. H., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. DOI: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of 3-(1-Methyl-1H-pyrazol-5-yl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of 3-(1-Methyl-1H-pyrazol-5-yl)phenol . By addressing the specific physicochemical barriers of this heterocyclic building block, we provide field-proven, self-validating workflows to enhance its solubility for both in vitro assays and in vivo drug delivery.

Part 1: Physicochemical Profiling & Baseline Troubleshooting

Q: Why is 3-(1-Methyl-1H-pyrazol-5-yl)phenol consistently precipitating in my aqueous assay buffers? A: The compound consists of a highly lipophilic 1-methyl-1H-pyrazole ring linked to a phenol group[1]. While the phenol moiety provides a hydrogen bond donor and can ionize at high pH (pKa ~9.5), the molecule remains un-ionized and highly hydrophobic at physiological pH (7.4). This thermodynamic insolubility forces the compound to precipitate out of aqueous media to minimize its contact with water. To resolve this, you must either disrupt the solid-state crystal lattice energy or encapsulate the hydrophobic domains using specialized excipients.

Table 1: Physicochemical Properties & Solubility Barriers

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Formula C10H10N2O[1]Moderate molecular weight (174.20 g/mol ), but highly aromatic and lipophilic.
H-Bond Donors 1 (Phenol -OH)Allows for targeted intermolecular interactions with excipients (e.g., polymers, cyclodextrins).
H-Bond Acceptors 3 (N, N, O)Facilitates dipole interactions but is insufficient to overcome the lattice energy in pure water.
Ionization (pKa) ~9.5 (Phenol)Poorly soluble at pH < 8.5; salt formation is non-viable for physiological pH applications.

Part 2: Cyclodextrin Inclusion Complexation

Q: How can I use cyclodextrins to keep the compound in solution without altering its chemical structure? A: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic exterior[2]. By encapsulating the lipophilic pyrazole-phenyl core of the API into the cavity, you create a water-soluble inclusion complex[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for this compound due to its massive aqueous solubility (>500 mg/mL) and minimal toxicity[2]. The phenol's -OH group can remain exposed to the aqueous environment or form hydrogen bonds with the CD's rim, stabilizing the 1:1 host-guest complex.

Methodology: Step-by-Step Phase Solubility & Complexation Protocol

Causality & Self-Validation: Always run a control (API in pure water) alongside the CD solutions. If the control solubility deviates significantly from known thermodynamic baseline values, your equilibration time or temperature control is flawed, invalidating the entire stability constant calculation.

  • Preparation of Host Solutions: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a buffered medium (e.g., pH 7.4 phosphate buffer).

  • API Addition: Add an excess amount of crystalline 3-(1-Methyl-1H-pyrazol-5-yl)phenol (e.g., 10 mg/mL) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours. Causality: This extended timeframe ensures thermodynamic equilibrium is reached between the solid API, free dissolved API, and the inclusion complex.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes to pellet the undissolved drug.

  • Filtration (Critical Step): Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: You must discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing false-low concentration readings.

  • Quantification: Dilute the filtrate appropriately and quantify the solubilized API using HPLC-UV.

  • Analysis: Plot API concentration vs. HP-β-CD concentration to determine the stability constant ( K1:1​ ).

CD_Workflow A Weigh Excess API 3-(1-Methyl-1H-pyrazol-5-yl)phenol C Equilibration Shake at 25°C for 48h A->C B Prepare HP-β-CD Solutions (0-50 mM) B->C D Centrifugation & PTFE Filtration C->D Remove Solid API E HPLC Quantification & Phase Solubility Plot D->E Analyze Supernatant

Workflow for Cyclodextrin Phase Solubility Analysis and Complexation.

Part 3: Amorphous Solid Dispersions (ASDs)

Q: My cyclodextrin complex still doesn't provide enough solubility for high-dose in vivo studies. What is the next best formulation strategy? A: Amorphous Solid Dispersions (ASDs) are a highly successful strategy for poorly soluble drugs[4]. By converting the crystalline 3-(1-Methyl-1H-pyrazol-5-yl)phenol into an amorphous state and molecularly dispersing it within a hydrophilic polymer matrix (like PVP-VA or HPMCAS), you eliminate the lattice energy barrier required for dissolution[5]. The polymer stabilizes the high-energy amorphous API, preventing recrystallization, and generates a "spring and parachute" effect in solution—rapidly achieving supersaturation and maintaining it for absorption[5].

Q: How do I prevent the API from recrystallizing in the ASD during storage? A: Physical stability is dictated by thermodynamic and kinetic factors, specifically drug-polymer miscibility[4]. The phenol group of 3-(1-Methyl-1H-pyrazol-5-yl)phenol acts as an excellent hydrogen bond donor, which can strongly interact with the hydrogen bond acceptors on polymers like PVP (carbonyl groups). This specific interaction restricts the molecular mobility of the API, kinetically trapping it in the amorphous state[4].

Methodology: Step-by-Step ASD Preparation via Solvent Evaporation

Causality & Self-Validation: Post-formulation, always analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of Bragg peaks confirms a fully amorphous system. If peaks are present, the solvent evaporation was too slow, allowing phase separation and recrystallization, which invalidates the dissolution enhancement.

  • Solvent Selection: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)phenol and the selected polymer (e.g., PVP-VA 64) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 API-to-Polymer mass ratio.

  • Mixing: Sonicate the solution for 15 minutes until optically clear, ensuring molecular-level mixing.

  • Solvent Removal: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation kinetically traps the API in the polymer matrix before amorphous-amorphous phase separation (AAPS) can occur[5].

  • Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling: Gently mill and sieve the solid dispersion through a 60-mesh screen to obtain a uniform particle size for dissolution testing.

ASD_Mechanism Cryst Crystalline API (High Lattice Energy) Process Solvent Evaporation (Kinetic Trapping) Cryst->Process Poly Hydrophilic Polymer (H-Bond Acceptor) Poly->Process Amorph Amorphous Solid Dispersion (Molecularly Mixed) Process->Amorph Disrupt Lattice Super Supersaturation (Spring & Parachute Effect) Amorph->Super Enhanced Dissolution

Mechanism of Amorphous Solid Dispersion (ASD) formation and dissolution.

Part 4: Quantitative Comparison of Strategies

Table 2: Excipient Selection Matrix for Aqueous Solubility Enhancement

StrategyExcipient / CarrierTypical Solubility Fold-IncreaseStability Mechanism
Cosolvency 5-10% DMSO / PEG4002x - 5xReduction of solvent dielectric constant; transient stability.
Complexation HP-β-Cyclodextrin10x - 50x[6]Hydrophobic encapsulation; dynamic thermodynamic equilibrium.
ASD PVP-VA / HPMCAS50x - 200x[5]Lattice disruption & H-bonding; kinetic trapping.

References

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. Available at:[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. MDPI. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

Sources

Optimization

removing regioisomer impurities in 3-(1-Methyl-1H-pyrazol-5-yl)phenol preparation

Answering the top questions asked by our research community. Technical Support Center: Purification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Welcome to the technical support guide for the preparation and purification of 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the top questions asked by our research community.

Technical Support Center: Purification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Welcome to the technical support guide for the preparation and purification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. This resource provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing regioisomeric impurities. As Senior Application Scientists, we have consolidated field-proven insights and authoritative data to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioisomeric impurity formed during the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, and what is the chemical basis for its formation?

The primary regioisomeric impurity is typically 3-(1-Methyl-1H-pyrazol-3-yl)phenol . The formation of this isomer alongside your desired 1,5-substituted product is rooted in the reaction mechanism of pyrazole synthesis.

Most synthetic routes to this class of compounds involve either the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine (a variation of the Knorr pyrazole synthesis) or a cross-coupling reaction (like the Suzuki-Miyaura coupling).[1][2]

  • In Condensation Reactions: When using an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The substituted nitrogen of methylhydrazine can attack one carbonyl, and the unsubstituted nitrogen can attack the other. This lack of complete regiocontrol during the cyclization step inevitably leads to a mixture of the 1,3- and 1,5-disubstituted pyrazole rings.[1]

  • In Cross-Coupling Reactions: If the synthesis involves a Suzuki-Miyaura coupling, for example, between a 3-hydroxyphenylboronic acid and a pyrazole halide, the regioselectivity depends on the starting halide.[3][4] Synthesizing a pure sample of 5-halo-1-methylpyrazole can itself be challenging and may involve the separation of its 3-halo-1-methylpyrazole isomer, which if carried through, results in a mixture of final products.

The two primary products are structurally very similar, which makes their separation a significant challenge.

Q2: Before attempting large-scale purification, how can I accurately determine the isomeric ratio in my crude reaction mixture?

Accurate assessment of the crude product is critical for selecting the right purification strategy. A combination of chromatographic and spectroscopic techniques is recommended.[1]

  • ¹H NMR Spectroscopy: This is the most direct method. While the spectra of the two regioisomers will be similar, there will be subtle but distinct differences in the chemical shifts of the pyrazole and phenyl protons. The N-methyl group and the pyrazole C4-proton are particularly sensitive to the substitution pattern. For an unambiguous assignment, a 2D-NOESY experiment is definitive. A spatial correlation (NOE) between the N-methyl protons and the ortho-protons of the phenol ring will only be observed for the desired 3-(1-Methyl-1H-pyrazol-5-yl)phenol isomer.[5]

  • High-Performance Liquid Chromatography (HPLC): A quick analytical HPLC run can provide a clean baseline separation of the two isomers and give a precise quantitative ratio based on peak area. A reverse-phase C18 column is a good starting point.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are thermally stable, GC-MS is an excellent tool. It will show two distinct peaks with identical mass spectra, confirming the presence of isomers and providing their relative ratio.[1]

Q3: My standard silica gel flash chromatography is giving poor separation of the isomers. What advanced strategies can I employ?

Co-elution on standard silica gel is a common problem due to the similar polarities of the regioisomers.[6] When this occurs, several modifications to your chromatographic method should be explored.

  • Optimize the Mobile Phase:

    • Reduce Polarity and Use a Shallow Gradient: If the isomers are eluting too quickly, reduce the overall polarity of your eluent system (e.g., decrease the percentage of ethyl acetate in hexane). Running a very shallow gradient or even an isocratic elution can significantly improve resolution.

    • Introduce Additives: The phenolic -OH group and the pyrazole nitrogens can interact with acidic silanol groups on the silica surface, causing peak tailing. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can neutralize these interactions and sharpen peaks, often improving separation.[8]

  • Change the Stationary Phase:

    • Reverse-Phase (RP) Chromatography: Instead of normal-phase silica, use a C18-functionalized silica. The separation mechanism on an RP column is based on hydrophobicity. Subtle differences in how the isomers interact with the aqueous-organic mobile phase can lead to excellent separation where normal-phase fails.

    • Pentafluorophenyl (PFP) Phase: PFP columns are particularly effective for separating aromatic positional isomers.[9] They offer alternative selectivity based on π-π interactions, dipole-dipole interactions, and hydrogen bonding, which may differ significantly between the two pyrazole regioisomers.

Stationary PhaseTypical Mobile Phase SystemSeparation Principle
Silica Gel Hexane/Ethyl Acetate, DCM/MethanolPolarity (Adsorption)
C18 (Reverse-Phase) Acetonitrile/Water, Methanol/WaterHydrophobicity
PFP Acetonitrile/Water, Methanol/Waterπ-π, Dipole, H-Bonding
Q4: Is crystallization a practical method for obtaining a single, pure regioisomer from a mixture?

Yes, crystallization can be a highly effective and scalable alternative to chromatography, provided the isomers do not form a solid solution or cocrystalize readily.[10] The success of this method relies on exploiting differences in the solubility and crystal lattice energy of the two isomers in a specific solvent or solvent system.

The process involves:

  • Solvent Screening: Dissolve the isomeric mixture in a small amount of various heated solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethanol/water).

  • Controlled Cooling: Allow the solutions to cool slowly to room temperature, and then potentially to 0-4 °C.

  • Analysis: Observe which solvent yields a crystalline solid. Analyze both the solid precipitate and the remaining mother liquor by HPLC or NMR to see if there has been an enrichment of one isomer.

If one isomer is significantly less soluble than the other in a particular solvent system, it will preferentially crystallize, leaving the more soluble isomer in the mother liquor. For challenging separations, techniques like preferential crystallization , where a supersaturated solution is seeded with a pure crystal of the desired isomer, can be highly effective.[11]

Q5: I have a nearly 1:1 mixture that is inseparable by chromatography and crystallization. Are there any chemical derivatization methods to facilitate separation?

When physical separation methods fail, converting the isomers into a pair of diastereomers with different physical properties is a classic and powerful strategy.[12] A highly effective method for pyrazoles involves forming acid addition salts.[13]

The basicity of the pyrazole nitrogens can differ slightly between the two regioisomers. By reacting the mixture with a carefully chosen acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid), you form a mixture of pyrazolium salts. These salts often have markedly different solubilities and crystallization properties compared to the free bases.

The general workflow is:

  • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, acetone, isopropanol).[13]

  • Add a stoichiometric amount of a strong acid.

  • Allow the resulting salt to crystallize, often with cooling.

  • Filter the crystalline salt and check its isomeric purity.

  • Once a pure isomeric salt is obtained, neutralize it with a base (e.g., NaHCO₃ or NaOH solution) and extract the pure, free-base product back into an organic solvent.

This method can turn an inseparable mixture into one that is easily purified by a simple crystallization and filtration.

Troubleshooting & Protocols

Workflow for Regioisomer Purification

This diagram outlines the logical steps for tackling a regioisomeric impurity, from initial analysis to final purification.

PurificationWorkflow Crude Crude Product (Mixture of Isomers) Analysis Analyze Isomeric Ratio (NMR, HPLC, GC-MS) Crude->Analysis Decision Is Purity >98%? Analysis->Decision Stop Product is Pure Decision->Stop Yes Choose Select Purification Method Decision->Choose No Chrom Optimized Flash Chromatography Choose->Chrom Good ΔRf on TLC Cryst Recrystallization (Solvent Screen) Choose->Cryst Solid Material Deriv Acid Salt Crystallization Choose->Deriv Other methods fail AnalyzeFrac Analyze Fractions/ Crystals for Purity Chrom->AnalyzeFrac Cryst->AnalyzeFrac Deriv->AnalyzeFrac Decision2 Is Purity >98%? AnalyzeFrac->Decision2 Decision2->Choose No (Try another method) Pool Combine Pure Fractions/ Liberate Free Base Decision2->Pool Yes Pool->Stop

Caption: Decision workflow for purifying regioisomers.

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed for cases where a small but noticeable separation (ΔRf) is observed on a TLC plate.

  • TLC Optimization: Screen various mobile phase systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). Find a system that gives an Rf value of ~0.2-0.3 for the target isomer and maximizes the separation between the two isomer spots.

  • Column Packing: Use standard grade silica gel (230-400 mesh). Pack the column as a slurry with your initial, low-polarity mobile phase.[6]

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This technique prevents band broadening and improves separation.[6]

  • Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, increase the polarity very slowly and gradually. Use positive air pressure for a consistent flow rate (~2 inches/minute solvent front descent).[14]

  • Fractionation & Analysis: Collect small, uniform fractions. Monitor the fractions by TLC to identify those containing the pure desired isomer, mixed fractions, and the pure undesired isomer.

  • Post-Processing: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure to yield the final product.

Protocol 2: Purification via Acid Salt Crystallization

This protocol is based on the principle of converting the basic pyrazole isomers into salts to exploit differences in their solubility and crystallinity.[13]

  • Dissolution: Dissolve the crude isomeric mixture (1.0 eq) in a suitable solvent like isopropanol or ethanol (5-10 volumes). Warm the mixture gently if necessary to ensure complete dissolution.

  • Acidification: Prepare a solution of concentrated hydrochloric acid (1.0 - 1.1 eq) in the same solvent. Add the acid solution dropwise to the stirred pyrazole solution at room temperature.

  • Crystallization: Stir the mixture. The formation of a precipitate (the pyrazolium chloride salt) may be immediate or may require stirring for several hours. For optimal crystal formation and yield, cool the mixture in an ice bath for 1-2 hours.

  • Isolation of Salt: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities (mother liquor).

  • Purity Check: Analyze a small sample of the salt by NMR or HPLC (after liberating the free base) to confirm its isomeric purity. If not pure, a recrystallization of the salt may be necessary.

  • Liberation of Free Base: Suspend the purified salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution. Stir vigorously until all the solid has dissolved and the aqueous layer is basic (check with pH paper).

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer one more time with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

References

  • BenchChem Technical Support Team. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Reddit r/OrganicChemistry Community. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
  • Gehrer, E., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Karch, R., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit r/OrganicChemistry Community. (2024). How to separate these regioisomers?. Reddit.
  • Barattini, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.
  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Meng, G., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, ACS Publications.
  • Sciencemadness.org Community. (2019). Separation of isomers by selective seeding and crystallisation?. Sciencemadness.org.
  • Taha, M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia.
  • Cirrincione, G., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... ResearchGate.
  • SIELC Technologies. (2018). Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. SIELC.
  • Reddit r/OrganicChemistry Community. (2023). N-methylation of pyrazole. Reddit.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Publishing.
  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • Pyvot Tech. (2023). Separation of Isomers. Pyvot Tech.
  • Al-Saeed, F. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. AJRC.
  • Chula Digital Collections. (2018). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University.
  • Quick Company. (n.d.). A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Quick Company.
  • Reddy, B. R., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents (WO2015063709A1).
  • Al-Awadi, N. A., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI.

Sources

Troubleshooting

resolving HPLC peak tailing for 3-(1-Methyl-1H-pyrazol-5-yl)phenol analysis

Welcome to the Technical Support Center for the chromatographic analysis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes. Peak tailing for bifunctional heterocyclic compounds is rarely a simple plumbing issue; it is a manifestation of complex acid-base chemistry at the stationary phase interface.

This guide provides a comprehensive, causality-driven framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific molecule.

Part 1: The Molecular Causality of Peak Tailing

To solve peak tailing, we must first understand the analyte's chemical personality. 3-(1-Methyl-1H-pyrazol-5-yl)phenol is an amphoteric molecule containing two distinct ionizable functional groups:

  • A weakly acidic phenolic hydroxyl group ( pKa​≈9.5 )

  • A weakly basic pyrazole nitrogen ( pKa​≈2.5 )

At a neutral or mid-range pH (pH 4.0–7.0), the residual silanol groups (Si-OH) on traditional silica-based C18 columns become deprotonated and ionized (Si-O⁻). Simultaneously, the basic pyrazole nitrogen interacts strongly with these negatively charged silanols through ion-exchange mechanisms .

This creates a dual-retention mechanism : the molecule is retained hydrophobically by the C18 alkyl chains and ionically by the silanols. Because these mechanisms operate at different desorption rates, the analyte molecules elute unevenly, resulting in the characteristic "tail" on the trailing edge of the chromatographic peak .

Part 2: Diagnostic Workflow

Before altering method parameters, you must determine whether the tailing is chemical (analyte-stationary phase interaction) or physical (extra-column volume, column voiding). We employ a self-validating diagnostic injection using a neutral marker.

G Start Observe Peak Tailing for 3-(1-Methyl-1H-pyrazol-5-yl)phenol InjectNeutral Inject Neutral Reference (e.g., Uracil or Toluene) Start->InjectNeutral Decision Does Neutral Peak Tail? InjectNeutral->Decision Physical Physical/System Issue (Extra-column volume, column void) Decision->Physical Yes Chemical Chemical Issue (Silanol interactions, pH mismatch) Decision->Chemical No FixPhysical Check fittings, replace frits, or replace column Physical->FixPhysical FixChemical Optimize mobile phase pH, use end-capped C18 Chemical->FixChemical

Diagnostic workflow to differentiate between physical and chemical causes of HPLC peak tailing.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Optimization (The Self-Validating pH Shift)

Causality: Lowering the mobile phase pH below 3.0 protonates the residual silanol groups (converting Si-O⁻ back to Si-OH), effectively neutralizing their ion-exchange capacity. It also ensures the pyrazole nitrogen is fully protonated, locking the molecule into a single, predictable ionization state .

Step-by-Step Methodology:

  • Baseline Assessment: Inject 10 µL of the 3-(1-Methyl-1H-pyrazol-5-yl)phenol standard (100 µg/mL) using an unbuffered mobile phase (e.g., Water/Acetonitrile). Record the USP Tailing Factor ( Tf​ ).

  • Buffer Preparation: Prepare a mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in HPLC-grade water to achieve a pH of ~2.0 - 2.5.

  • Equilibration: Flush the column with the acidic mobile phase for at least 15 column volumes to ensure complete protonation of the silica surface.

  • Validation Injection: Re-inject the standard under the new acidic conditions.

  • Self-Validation Check: Compare the new Tf​ . If Tf​ drops from >2.0 to ≤1.2, the root cause was secondary silanol interactions, and the system is now validated. If tailing persists, proceed to Protocol B.

pH_Logic Molecule 3-(1-Methyl-1H-pyrazol-5-yl)phenol Amphoteric Nature Low_pH Low pH (2.0 - 2.5) (e.g., 0.1% TFA) Molecule->Low_pH Mid_pH Mid pH (4.0 - 7.0) (e.g., Water/ACN only) Molecule->Mid_pH State_Low Protonated Pyrazole (+) Neutral Phenol (OH) Protonated Silanols (Si-OH) Low_pH->State_Low State_Mid Mixed Ionization Ionized Silanols (Si-O⁻) Mid_pH->State_Mid Result_Low Sharp, Symmetrical Peaks (Suppressed Secondary Interactions) State_Low->Result_Low Result_Mid Severe Peak Tailing (Strong Ionic Interactions) State_Mid->Result_Mid

Effect of mobile phase pH on the ionization state and peak shape of amphoteric pyrazole derivatives.

Protocol B: Column Chemistry and Steric Protection

Causality: If low pH is incompatible with your detector (e.g., MS applications where TFA causes severe ion suppression), the stationary phase itself must be upgraded. Older "Type A" silica columns have high metal content and highly accessible silanols. Modern "Type B" high-purity silica columns with dense end-capping or polar-embedded groups sterically shield the silanols from the pyrazole moiety .

Step-by-Step Methodology:

  • Column Swap: Replace the standard C18 column with a base-deactivated, fully end-capped C18 column (e.g., Waters XBridge, Agilent Eclipse Plus, or Phenomenex Kinetex EVO).

  • Isocratic Testing: Run an isocratic method (e.g., 60:40 Buffer:Organic) to evaluate peak symmetry.

  • Self-Validation Check: To validate that the new column chemistry has resolved the issue rather than masked a mass overload problem, inject a 10x concentrated sample (1,000 µg/mL). If the peak remains symmetrical ( Tf​ < 1.3) and does not front, the system is validated for silanol suppression.

Part 4: Quantitative Data & System Suitability

The following table summarizes the expected system suitability outcomes based on mobile phase selection for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Mobile Phase ModifierApprox. pHSilanol StatePyrazole StatePhenol StateExpected USP Tailing Factor ( Tf​ )
None (Water only) 6.0 - 7.0Ionized (Si-O⁻)NeutralNeutral2.0 - 3.5 (Severe Tailing)
10mM Amm. Acetate ~6.8Ionized (Si-O⁻)NeutralNeutral1.5 - 2.0 (Moderate Tailing)
0.1% Formic Acid ~2.7ProtonatedProtonated (+)Neutral1.2 - 1.5 (Slight Tailing)
0.1% TFA ~2.0ProtonatedProtonated (+)Neutral0.9 - 1.1 (Excellent Symmetry)

*Note: While ammonium acetate increases ionic strength to partially mask silanol interactions, it is insufficient to eliminate them entirely for basic pyrazoles.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen over the lifetime of the column? A: As the column ages, acidic or basic mobile phases gradually hydrolyze the end-capping reagents and cleave the bonded C18 phase. This exposes fresh, highly active silanol groups. For pyrazole derivatives, this means secondary interactions will progressively increase. Regular column replacement or using sterically protected stationary phases is required.

Q2: Can I use Triethylamine (TEA) as a silanol blocker for this molecule? A: Yes. Adding 10-20 mM TEA to the mobile phase acts as a competitive amine. TEA binds strongly to the active silanols, blocking the pyrazole nitrogen from interacting with them. However, TEA can cause high background noise in UV and severe ion suppression in LC-MS. Therefore, pH optimization (Protocol A) is generally the preferred, cleaner approach.

Q3: I see peak fronting instead of tailing. What does this mean? A: Peak fronting (where the leading edge is wider than the trailing edge) is almost always caused by column mass overload or a sample solvent mismatch (e.g., injecting the sample in 100% acetonitrile when the mobile phase is 90% water). Dilute your sample 1:10; if the fronting disappears, the root cause was mass overload, not column chemistry .

Part 6: References

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • HPLC Peak Tailing: Causes and Solutions Source: Axion Analytical Labs URL:[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Optimization

Technical Support Center: Optimizing Recrystallization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(1-Methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol via recrystallization. This document aims to deliver expert insights and practical, step-by-step protocols to overcome common challenges in obtaining this versatile synthetic intermediate in high purity.[1]

Introduction: The unique challenges of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a heterocyclic compound featuring both a phenol group and a 1-methyl-1H-pyrazole ring.[1] This combination of a hydrogen bond-donating phenol group and a polar pyrazole ring system imparts a specific solubility profile that can make solvent selection for recrystallization non-trivial.[2] The key to successful purification lies in a systematic approach to solvent screening and a thorough understanding of the principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(1-Methyl-1H-pyrazol-5-yl)phenol?

An ideal solvent for recrystallization should exhibit the following properties[3][4][5]:

  • High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below, to maximize crystal recovery.

  • Favorable impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Q2: Which solvents are a good starting point for recrystallizing this compound?

Given the polar nature of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, due to the phenol and pyrazole moieties, polar solvents are a logical starting point.[2] Consider the following, in order of decreasing polarity[6]:

  • Water

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl acetate

Non-polar solvents like hexane or toluene are likely to be poor solvents for this compound at all temperatures but may be useful as anti-solvents in a mixed-solvent system.[2]

Q3: What is a mixed-solvent recrystallization and when is it necessary?

A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[3] This technique uses a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[7] For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a likely successful pairing would be a polar "good" solvent like ethanol or acetone with a non-polar "anti-solvent" like water or hexane.[8]

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.[9] To troubleshoot this:

  • Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[3]

  • Slow down the cooling process: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath.[10]

  • Change the solvent system: A solvent with a lower boiling point may be beneficial.[3]

Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Issue Possible Cause(s) Recommended Solution(s) Scientific Rationale
No crystals form upon cooling. 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[3][10] 2. The solution is supersaturated.[10]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4][10]1. Increasing the solute concentration is necessary to reach the point of saturation at a lower temperature, which is a prerequisite for crystallization. 2. Scratching provides a rough surface for nucleation, and a seed crystal provides a template for crystal growth.
The compound "oils out" instead of forming crystals. 1. The solution is too concentrated, causing the compound to precipitate at a temperature above its melting point. 2. The cooling process is too rapid.[3]1. Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent.[3] 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]1. By adding more solvent, you lower the saturation temperature, ideally to a point below the compound's melting point. 2. Slow cooling provides the necessary time for the molecules to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered oil.
Low yield of recovered crystals. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during the initial dissolution. 3. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[8] 2. Use the minimum amount of hot solvent necessary to dissolve the compound.[8] 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.1. Solubility is temperature-dependent; lower temperatures decrease solubility and increase the yield of solid crystals. 2. Using excess solvent will result in a greater amount of the compound remaining in the mother liquor. 3. Maintaining a high temperature during filtration keeps the compound dissolved until the cooling and crystallization phase.
The recrystallized product is still impure. 1. The chosen solvent did not effectively differentiate between the desired compound and the impurities. 2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. Perform a systematic solvent screening to find a more suitable solvent or solvent pair. 2. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.1. An optimal solvent will have a large solubility difference for the compound at high and low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. 2. Slower crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude 3-(1-Methyl-1H-pyrazol-5-yl)phenol. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone) dropwise at room temperature until the solid dissolves. A good candidate solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Caution: Do not add charcoal to a boiling solution as it can cause violent boiling over.[11] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8][12]

  • Drying: Dry the crystals in the Büchner funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent in which 3-(1-Methyl-1H-pyrazol-5-yl)phenol is soluble (e.g., ethanol, acetone) and a "poor" (anti-solvent) in which it is insoluble (e.g., water, hexane). The two solvents must be miscible.[7]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[14]

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).[7][14] If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[14]

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Decision Tree for Solvent Selection

Caption: Decision-making process for selecting an appropriate recrystallization solvent system.

Troubleshooting Workflow for Common Recrystallization Issues

Troubleshooting_Workflow start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound 'Oiled Out' issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Product Still Impure issue->impure_product Yes success Successful Purification issue->success No solution1 Concentrate Solution (Boil off solvent) no_crystals->solution1 solution2 Induce Crystallization (Scratch/Seed) no_crystals->solution2 solution3 Add More Solvent & Cool Slowly oiling_out->solution3 solution4 Cool Thoroughly & Use Minimal Solvent low_yield->solution4 solution5 Re-crystallize with Slower Cooling impure_product->solution5

Sources

Troubleshooting

reducing byproduct formation in 3-(1-Methyl-1H-pyrazol-5-yl)phenol etherification

Technical Support Center: Etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Welcome to the technical support center for the etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Welcome to the technical support center for the etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to minimize byproduct formation and maximize the yield of your desired O-alkylated product.

Introduction: The Challenge of Selectivity

The etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol presents a classic challenge in synthetic chemistry due to the presence of multiple nucleophilic sites. The substrate, upon deprotonation, becomes an ambident nucleophile. This means that alkylation can occur at the desired phenoxide oxygen (O-alkylation), but also at the N2 nitrogen of the pyrazole ring (N-alkylation) and at the carbon atoms of the phenol ring (C-alkylation). Understanding and controlling the regioselectivity of this reaction is paramount for a successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the etherification of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Each issue is presented in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: My reaction is producing a significant amount of an N-alkylated byproduct. How can I favor O-alkylation?

Answer:

The formation of an N-alkylated byproduct is a common problem arising from the nucleophilicity of the N2 nitrogen on the pyrazole ring. The ratio of O- to N-alkylation is heavily influenced by the interplay of electronic and steric factors, as well as the reaction conditions. Here’s a breakdown of the causes and how to address them:

Causality:

  • Hard and Soft Acids and Bases (HSAB) Principle: The phenoxide oxygen is a "hard" nucleophile, while the pyrazole nitrogen is a "softer" nucleophile. According to the HSAB principle, hard electrophiles (alkylating agents) will preferentially react with the hard oxygen center, while softer electrophiles will favor the softer nitrogen center.[1][2]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can favor N-alkylation.[3]

  • Counter-ion Effect: The nature of the cation from the base can influence the reactivity of the different nucleophilic sites.

Troubleshooting Workflow:

Caption: Decision tree for minimizing N-alkylation.

Recommended Protocols & Rationale:

Protocol 1: Employing a "Harder" Alkylating Agent

If you are using a soft alkylating agent like an alkyl iodide, switching to a harder one can significantly favor O-alkylation.[4]

  • Alkylating Agents to Try:

    • Dimethyl sulfate or diethyl sulfate

    • Alkyl tosylates (e.g., methyl tosylate)

    • Alkyl mesylates

Protocol 2: Optimization of Base and Solvent

A judicious choice of base and solvent can steer the reaction towards the desired O-alkylated product.

  • Suspend 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1 equivalent) in a less polar solvent such as Toluene or Dioxane .

  • Add a sterically hindered base like potassium tert-butoxide (1.1 equivalents) and stir at room temperature for 30 minutes. The bulky base can favor deprotonation of the more accessible phenol over complexation with the pyrazole nitrogen.

  • Add your alkylating agent (1.1 equivalents) and heat the reaction as required, monitoring by TLC or LC-MS.

Table 1: Influence of Alkylating Agent on O/N Selectivity

Alkylating Agent (R-X)HSAB CharacterExpected Major ProductRationale
R-I (Alkyl Iodide)SoftN-Alkylated PyrazoleSoft electrophile prefers the soft nitrogen nucleophile.[4]
R-Br (Alkyl Bromide)BorderlineMixture of O/N-AlkylatedIntermediate hardness can lead to a mix of products.
R-OTs (Alkyl Tosylate)HardO-Alkylated PhenolHard electrophile prefers the hard oxygen nucleophile.[4]
R₂SO₄ (Dialkyl Sulfate)HardO-Alkylated PhenolHard electrophile prefers the hard oxygen nucleophile.
Issue 2: My TLC shows multiple spots, and I suspect C-alkylation on the phenol ring. How can I suppress this side reaction?

Answer:

C-alkylation is a competing electrophilic aromatic substitution reaction on the electron-rich phenol ring. The hydroxyl group is an activating ortho-, para-director, making these positions susceptible to attack by the alkylating agent, especially under certain conditions.[5]

Causality:

  • Reaction Conditions: Conditions that promote the formation of carbocation-like species from the alkylating agent can increase C-alkylation.

  • Solvent: Protic solvents can solvate the phenoxide ion, leaving the ring more exposed to alkylation.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

Troubleshooting Workflow:

Caption: Workflow to reduce C-alkylation byproducts.

Recommended Protocol & Rationale:

Protocol 3: Favoring SN2 Conditions to Minimize C-Alkylation

The goal is to maintain conditions that strongly favor the SN2 pathway for O-alkylation over any pathway that has carbocation character.

  • Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1 equivalent) in a polar aprotic solvent like anhydrous Acetonitrile or DMF .

  • Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents). These bases are effective in deprotonating the phenol without being overly harsh.

  • Add the alkylating agent (1.1 equivalents) and stir the reaction at room temperature or a slightly elevated temperature (e.g., 50-60 °C) . Avoid high temperatures.

  • Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: My reaction is sluggish or incomplete. What can I do to improve the conversion rate?

Answer:

A sluggish or incomplete reaction can be due to several factors, including insufficient reactivity of the alkylating agent, poor solubility, or an inappropriate choice of base.

Causality:

  • Leaving Group: A poor leaving group on the alkylating agent will slow down the SN2 reaction.

  • Base Strength: The base may not be strong enough to fully deprotonate the phenol.

  • Solubility: The reactants, particularly the phenoxide salt, may not be sufficiently soluble in the chosen solvent.

Recommended Protocol & Rationale:

Protocol 4: Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

PTC is an excellent technique for reactions where the nucleophile (phenoxide) is in a solid or aqueous phase and the electrophile (alkylating agent) is in an organic phase. The catalyst transports the nucleophile into the organic phase to react.

  • Combine 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1 equivalent), the alkylating agent (1.2 equivalents), a suitable base like potassium carbonate (2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents).

  • Use a solvent system like Toluene or a biphasic system like Toluene/water .

  • Heat the mixture with vigorous stirring. The PTC will facilitate the reaction even if the potassium phenoxide salt has low solubility in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the O-alkylated and N-alkylated isomers?

A1: Differentiating between these isomers is crucial and can be definitively achieved using a combination of spectroscopic methods.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrazole and phenyl rings will be different for the two isomers.

    • ¹³C NMR: The chemical shifts of the carbons, particularly the carbon bearing the oxygen and the pyrazole ring carbons, will be distinct.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is very powerful. For the O-alkylated product, you will see a correlation between the protons of the newly introduced alkyl group and the phenolic carbon attached to the oxygen. For the N-alkylated product, a correlation will be observed between the alkyl protons and the pyrazole ring carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space proximity between the new alkyl group and neighboring protons on the pyrazole or phenyl ring, helping to confirm the site of alkylation.[6]

  • X-ray Crystallography: If you can obtain a suitable single crystal of your product, X-ray crystallography will provide an unambiguous determination of the molecular structure.[7][8]

Q2: What is a good starting point for a general etherification procedure for this molecule?

A2: A robust starting point that often balances reactivity and selectivity is using potassium carbonate as the base in a polar aprotic solvent.

  • To a solution of 3-(1-Methyl-1H-pyrazol-5-yl)phenol (1.0 eq) in anhydrous DMF (0.1-0.2 M), add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir at 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify by column chromatography.[3]

Q3: Is it possible to protect the pyrazole nitrogen to prevent N-alkylation?

A3: While possible, it adds extra steps to the synthesis (protection and deprotection). Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[9] However, optimizing the etherification conditions as described above is often a more direct and efficient strategy.

Table 2: Summary of Purification Techniques for Isomer Separation

TechniquePrincipleApplicability for O/N/C Isomers
Column Chromatography Separation based on differences in polarity.Highly effective. The isomers will likely have different polarities and can be separated on silica or alumina.
Crystallization Separation based on differences in solubility.Can be effective if one isomer is significantly less soluble in a particular solvent system.[10]
Preparative HPLC High-resolution separation based on polarity.Very effective for separating closely related isomers that are difficult to resolve by standard column chromatography.
Distillation Separation based on differences in boiling points.Generally not suitable unless the isomers are volatile and have significantly different boiling points.[10]

References

  • HSAB theory. Wikipedia. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Understanding Ambident Nucleophiles. Scribd. [Link]

  • Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Wiley Online Library. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]

  • The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle?. PubMed. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Abstract. Angewandte Chemie International Edition. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. ResearchGate. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Alkylation of pyrazolones / Introduction. Imperial College London. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). MDPI. [Link]

  • 14.3. Substituent Effects. Lumen Learning. [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • N-Alkylation of pyrazolones with OH-protection. Co-Lab. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chemical Reactivity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol and 3-(1-Methyl-1H-pyrazol-3-yl)phenol for Applications in Drug Discovery and Materials Science

Abstract This guide provides a comprehensive comparative analysis of the chemical reactivity of two isomeric compounds: 3-(1-Methyl-1H-pyrazol-5-yl)phenol and 3-(1-Methyl-1H-pyrazol-3-yl)phenol. These compounds are valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparative analysis of the chemical reactivity of two isomeric compounds: 3-(1-Methyl-1H-pyrazol-5-yl)phenol and 3-(1-Methyl-1H-pyrazol-3-yl)phenol. These compounds are valuable building blocks in medicinal chemistry and materials science, and understanding their distinct reactivity profiles is crucial for their effective utilization. This document delves into the electronic properties of the isomeric pyrazolyl substituents and their influence on the reactivity of the phenol moiety. We will explore their behavior in key chemical transformations, including electrophilic aromatic substitution and reactions involving the phenolic hydroxyl group. The theoretical underpinnings of their reactivity differences are discussed and supplemented with generalized experimental protocols and predictive data.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of bioactive molecules. When coupled with a phenol ring, as in the case of 3-(1-Methyl-1H-pyrazol-5-yl)phenol and its 3-yl isomer, the resulting structures offer multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials.

The constitutional isomerism of these compounds, differing only in the point of attachment of the phenol ring to the pyrazole nucleus (C5 vs. C3), leads to significant, albeit subtle, differences in their electronic and steric properties. These differences, in turn, govern their chemical reactivity and can have a profound impact on the biological activity and material properties of their derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these differences, empowering them to make informed decisions in the design and synthesis of novel molecules based on these pyrazolylphenol scaffolds.

Synthesis of Isomeric 3-(1-Methyl-1H-pyrazolyl)phenols

The synthesis of both 3-(1-Methyl-1H-pyrazol-5-yl)phenol and 3-(1-Methyl-1H-pyrazol-3-yl)phenol can be achieved through several established synthetic routes. One of the most versatile and widely used methods is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the efficient formation of the C-C bond between the pyrazole and phenyl rings.

A general synthetic approach involves the coupling of a suitably protected bromopyrazole with 3-hydroxyphenylboronic acid or, alternatively, a bromo- or iodophenol with a pyrazolylboronic acid derivative. The choice of coupling partners and protecting groups for the phenol is critical to the success of the synthesis.

Below are representative synthetic schemes for the preparation of both isomers.

Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

synthesis_5_yl start1 5-Bromo-1-methyl-1H-pyrazole reagents Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 80 °C start1->reagents start2 3-Hydroxyphenylboronic acid start2->reagents product 3-(1-Methyl-1H-pyrazol-5-yl)phenol reagents->product

Caption: General Suzuki-Miyaura coupling for the synthesis of the 5-yl isomer.

Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)phenol

synthesis_3_yl start1 3-Bromo-1-methyl-1H-pyrazole reagents Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 80 °C start1->reagents start2 3-Hydroxyphenylboronic acid start2->reagents product 3-(1-Methyl-1H-pyrazol-3-yl)phenol reagents->product

Caption: General Suzuki-Miyaura coupling for the synthesis of the 3-yl isomer.

Comparative Electronic Properties and Their Impact on Reactivity

The key to understanding the differential reactivity of these two isomers lies in the electronic influence of the 1-methyl-1H-pyrazolyl substituent on the phenol ring. The pyrazole ring, being a π-excessive heteroaromatic system, generally acts as an electron-donating group. However, the magnitude and nature of this effect (inductive vs. resonance) differ significantly between the C3 and C5 positions.

3-(1-Methyl-1H-pyrazol-5-yl)phenol: In this isomer, the phenol ring is attached to the C5 position of the pyrazole. The C5 position is adjacent to the N1-methyl group and is known to be more electron-rich than the C3 position. The 1-methyl-1H-pyrazol-5-yl group is expected to be a stronger electron-donating group through resonance, as the lone pair of the N1 nitrogen can be delocalized towards the C5 position.

3-(1-Methyl-1H-pyrazol-3-yl)phenol: In this isomer, the phenol ring is at the C3 position. While still electron-donating, the electronic contribution of the 1-methyl-1H-pyrazol-3-yl group is generally considered to be weaker than its C5 counterpart. This is due to the greater distance from the electron-donating N1-methyl group and a less favorable resonance contribution to the attached phenyl ring.

These electronic differences have a direct impact on several key aspects of reactivity, which are summarized in the table below and discussed in detail in the following sections.

Property/Reactivity3-(1-Methyl-1H-pyrazol-5-yl)phenol3-(1-Methyl-1H-pyrazol-3-yl)phenolRationale
Electron-Donating Character of Pyrazolyl Group StrongerWeakerGreater electron density at C5 of the pyrazole ring.
Activation of Phenol Ring towards EAS More ActivatedLess ActivatedStronger electron-donating group increases the nucleophilicity of the phenol ring.
Acidity of Phenolic -OH (pKa) Higher pKa (Less Acidic)Lower pKa (More Acidic)The stronger electron-donating 5-yl group destabilizes the phenoxide anion.
Reactivity of Pyrazole Ring towards Electrophiles Less ReactiveMore ReactiveThe electron-withdrawing effect of the phenol substituent is more pronounced at the C3 position.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS) on the Phenol Ring

The phenol ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl group being a potent ortho, para-director.[4] The rate and regioselectivity of these reactions are further modulated by the electronic properties of the pyrazolyl substituent at the meta position.

EAS_reactivity cluster_0 3-(1-Methyl-1H-pyrazol-5-yl)phenol cluster_1 3-(1-Methyl-1H-pyrazol-3-yl)phenol isomer5 3-(1-Methyl-1H-pyrazol-5-yl)phenol Stronger electron-donating pyrazolyl group Higher electron density on phenol ring Faster rate of EAS isomer3 3-(1-Methyl-1H-pyrazol-3-yl)phenol Weaker electron-donating pyrazolyl group Lower electron density on phenol ring Slower rate of EAS isomer5:f3->isomer3:f3 Reactivity Comparison

Caption: Predicted relative reactivity in electrophilic aromatic substitution.

Prediction: 3-(1-Methyl-1H-pyrazol-5-yl)phenol is predicted to undergo electrophilic aromatic substitution on the phenol ring at a faster rate than 3-(1-Methyl-1H-pyrazol-3-yl)phenol.

Rationale: The stronger electron-donating nature of the 1-methyl-1H-pyrazol-5-yl group increases the electron density of the attached phenol ring, making it more nucleophilic and thus more reactive towards electrophiles.[5] Both isomers will direct incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 of the phenol ring).

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is determined by the stability of the corresponding phenoxide conjugate base. Electron-withdrawing groups on the phenyl ring stabilize the phenoxide anion, thereby increasing acidity (lowering the pKa), while electron-donating groups have the opposite effect.[6][7]

Prediction: 3-(1-Methyl-1H-pyrazol-3-yl)phenol is predicted to be more acidic (have a lower pKa) than 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Rationale: The 1-methyl-1H-pyrazol-5-yl group is a stronger electron-donating group. This increased electron donation to the phenyl ring destabilizes the negative charge of the phenoxide anion, making the corresponding phenol less acidic. Conversely, the weaker electron-donating character of the 1-methyl-1H-pyrazol-3-yl group results in a more stable phenoxide ion and a more acidic phenol.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon.[8][9] The reactivity of the pyrazole ring will be influenced by the presence of the hydroxyphenyl substituent.

Prediction: The pyrazole ring in 3-(1-Methyl-1H-pyrazol-3-yl)phenol is likely to be more susceptible to electrophilic attack than in the 5-yl isomer.

Rationale: The hydroxyphenyl group is an electron-withdrawing substituent via its inductive effect. This deactivating effect will be felt more strongly at the adjacent C4 position when the substituent is at C3 than when it is at C5.

Experimental Protocols

The following are generalized, representative protocols for key reactions. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the synthesis of aryl-pyrazoles.[10]

Materials:

  • Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium carbonate solution (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrazole, arylboronic acid, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of dioxane and water.

  • Add the 2M sodium carbonate solution.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Electrophilic Nitration of a Phenol

This protocol is a standard procedure for the nitration of activated aromatic rings.[4]

Materials:

  • Pyrazolylphenol (1.0 eq)

  • Nitric acid (70%) (1.1 eq)

  • Acetic acid (solvent)

Procedure:

  • Dissolve the pyrazolylphenol in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of nitric acid in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography to separate ortho and para isomers.

Conclusion

The isomeric relationship between 3-(1-Methyl-1H-pyrazol-5-yl)phenol and 3-(1-Methyl-1H-pyrazol-3-yl)phenol gives rise to distinct electronic properties that significantly influence their chemical reactivity. The 5-yl isomer, with its more strongly electron-donating pyrazolyl substituent, exhibits a more activated phenol ring towards electrophilic aromatic substitution and is a weaker acid. Conversely, the 3-yl isomer is less reactive in EAS of the phenol ring but is a stronger acid. These predictable differences in reactivity are crucial for designing synthetic routes and for the targeted functionalization of these versatile building blocks in drug discovery and materials science. This guide provides a foundational understanding of these principles, enabling researchers to strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.

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  • OUCI. (n.d.). A Computational Study of Density of Some High Energy Molecules. OUCI.
  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • PMC. (n.d.). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Benchchem. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Benchchem.
  • Biointerface Research in Applied Chemistry. (2022). Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Biointerface Research in Applied Chemistry.
  • Journal of Applicable Chemistry. (n.d.).

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation Pattern Validation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document offers a predictive validation framework based on established principles of mass spectrometry and comparative data from structurally related compounds. In the absence of a publicly available experimental spectrum for this specific molecule, this guide serves as a robust tool for the structural elucidation and confirmation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol in a research and development setting.

Introduction

3-(1-Methyl-1H-pyrazol-5-yl)phenol, with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a substituted pyrazole ring linked to a phenol moiety, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification, purity assessment, and as a foundational element in metabolic stability and metabolite identification studies. This guide will delineate the predicted fragmentation pathways under electron ionization (EI) mass spectrometry, providing a comparative analysis with alternative analytical approaches and supporting the discussion with established fragmentation mechanisms of related chemical classes.

Experimental & Analytical Context

The validation of a compound's structure by mass spectrometry is a cornerstone of chemical analysis. The choice of ionization technique and analyzer settings significantly influences the resulting fragmentation pattern. This guide focuses on the fragmentation expected from a standard Electron Ionization (EI) source, a common and robust technique for the analysis of small, volatile molecules.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of 3-(1-Methyl-1H-pyrazol-5-yl)phenol would involve the following steps:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

  • Gas Chromatography (GC) Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector: The sample is injected into a heated inlet (e.g., 250 °C) to ensure rapid volatilization.

    • Oven Program: A temperature gradient is applied to the GC oven to separate the analyte from any impurities. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold to ensure elution of all components.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is employed to induce fragmentation.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: The abundance of each ion is measured to generate the mass spectrum.

The following diagram illustrates the general workflow for GC-MS analysis:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution Injector Injector Sample->Injector Injection Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Elution Oven Oven MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Processing Fragmentation_Pathways cluster_pyrazole Pyrazole Ring Fragmentation cluster_phenol Phenol Ring Fragmentation cluster_cleavage Inter-ring Cleavage M M⁺˙ (m/z 174) C₁₀H₁₀N₂O⁺˙ F1 m/z 146 [M - N₂]⁺˙ M->F1 - N₂ F2 m/z 147 [M - HCN]⁺˙ M->F2 - HCN F3 m/z 133 [M - CH₃CN]⁺˙ M->F3 - CH₃CN F4 m/z 145 [M - CHO]⁺ M->F4 - CHO F6 m/z 95 [C₅H₅N₂O]⁺ M->F6 F7 m/z 79 [C₅H₅N₂]⁺ M->F7 F5 m/z 118 [M - N₂ - CO]⁺˙ F1->F5 - CO

Caption: Predicted major fragmentation pathways for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Detailed Analysis of Predicted Fragments
m/z Proposed Fragment Structure Formation Pathway and Rationale
174 [C₁₀H₁₀N₂O]⁺˙ Molecular Ion (M⁺˙): The intact molecule after the loss of one electron. Its presence and intensity are indicative of the molecule's stability.
147 [C₉H₉NO]⁺˙ Loss of HCN: A characteristic fragmentation of pyrazole rings, involving the expulsion of a neutral hydrogen cyanide molecule.
146 [C₁₀H₁₀O]⁺˙ Loss of N₂: Another hallmark fragmentation of the pyrazole moiety, resulting from the elimination of a stable dinitrogen molecule.
145 [C₉H₇N₂]⁺ Loss of CHO: A common fragmentation pathway for phenolic compounds, involving the loss of a formyl radical from the phenol ring.
133 [C₈H₇O]⁺ Loss of CH₃CN: Cleavage of the pyrazole ring with the loss of acetonitrile, driven by the N-methyl group.
118 [C₉H₁₀]⁺˙ Sequential loss of N₂ and CO: Following the initial loss of dinitrogen from the pyrazole ring, the resulting intermediate can lose a carbon monoxide molecule from the phenol moiety.
95 [C₅H₅N₂O]⁺ Hydroxyphenyl-pyrazole cation: Cleavage of the bond between the two rings, with the charge retained on the hydroxyphenyl-substituted pyrazole fragment.
79 [C₅H₅N₂]⁺ Methyl-pyrazole cation: Cleavage of the bond between the two rings, with the charge retained on the N-methylpyrazole fragment.

Comparative Analysis with Structurally Similar Compounds

To validate these predicted fragmentation patterns, it is instructive to compare them with the known mass spectra of analogous compounds.

Comparison with 1H-Pyrazole, 3-methyl-5-phenyl-

The NIST Mass Spectrometry Data Center provides an experimental electron ionization mass spectrum for 1H-Pyrazole, 3-methyl-5-phenyl- (NIST WebBook, SRD 69). This compound shares the same methyl-phenyl-pyrazole core but lacks the hydroxyl group and has a different nitrogen substitution pattern. Its fragmentation provides valuable insight into the behavior of the pyrazole ring system. The spectrum of this analog shows significant peaks corresponding to the molecular ion and fragments resulting from the loss of HCN and N₂, which strongly supports our predictions for the fragmentation of the pyrazole moiety in 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Comparison with Phenol

The fragmentation of phenol is well-documented and is characterized by the loss of a hydrogen atom to form a stable phenoxy cation, followed by the loss of carbon monoxide (CO) to yield a cyclopentadienyl cation. This established fragmentation pattern of the phenol ring reinforces the prediction of CO loss and related fragmentations in our target molecule.

Alternative Analytical Techniques for Structural Validation

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive validation should ideally incorporate data from orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution patterns of the pyrazole and phenol rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the phenol and the C=N and C=C bonds within the aromatic rings.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.

The following diagram illustrates the complementary nature of these techniques in structural validation:

Analytical_Techniques cluster_validation Structural Validation Compound 3-(1-Methyl-1H-pyrazol-5-yl)phenol MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS NMR NMR Spectroscopy (Connectivity & Environment) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR XRay X-ray Crystallography (3D Structure) Compound->XRay

Caption: Complementary analytical techniques for structural validation.

Conclusion

This guide provides a detailed, predictive framework for the validation of the mass spectrometry fragmentation pattern of 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Based on established chemical principles and comparative analysis with structurally related compounds, we have proposed the major fragmentation pathways and the corresponding m/z values for the key fragment ions. While this guide serves as a powerful predictive tool, experimental verification remains the gold standard. The combination of the predicted fragmentation data presented here with data from orthogonal analytical techniques will provide researchers with a high degree of confidence in the structural confirmation of this important medicinal chemistry scaffold.

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 3-methyl-5-phenyl-. In: NIST Chemistry WebBook, SRD 69. Available at: [Link]. Accessed March 25, 2026.

  • Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules, 14(7), 2473-2480. Available at: [Link].

  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Available at: [Link]. Accessed March 25, 2026.

  • NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In: NIST Chemistry WebBook, SRD 69. Available at: [Link]. Accessed March 25, 2026.

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1665-1668. Available at: [Link].

  • SpectraBase. 3-Methyl-1-phenyl-5-pyrazolone. Wiley-VCH. Available at: [Link]. Accessed March 25, 2026.

  • ChemConnections. Mass Spectrometry Fragmentation. Available at: [Link]. Accessed March 25, 2026.

  • RSC Publishing. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]. Accessed March 25, 2026.

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]. Accessed March 25, 2026.

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]. Accessed March 25, 2026.

  • PubMed. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. National Center for Biotechnology Information. Available at: [Link]. Accessed March 25, 2026.

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]. Accessed March 25, 2026.

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]. Accessed March 25, 2026.

  • RSC Publishing. Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Available at: [Link]. Accessed March 25, 2026.

Sources

Validation

A Comparative Guide to Purity Determination: Validating 3-(1-Methyl-1H-pyrazol-5-yl)phenol with Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For novel chemical entities like 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a versatile buil...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For novel chemical entities like 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a versatile building block in medicinal chemistry, establishing a robust and accurate purity profile is a foundational requirement for reliable downstream research and regulatory submission.[1][2] This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods and presents a detailed, field-proven protocol for its application.

The core principle of qNMR is its unique first-principles approach to quantification. Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This inherent linearity and universal detection for all protons make qNMR a powerful primary ratio method, capable of delivering highly accurate and precise purity values traceable to the International System of Units (SI) without the need for compound-specific impurity standards.[4][6][7]

Orthogonal Purity Assessment: qNMR vs. Chromatography

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they are fundamentally comparative methods. Their accuracy hinges on the availability of reference standards for every impurity, or the assumption that all components share an identical detector response (e.g., UV absorption at a specific wavelength), which is rarely the case.[8][9] qNMR provides an orthogonal approach, measuring a different physicochemical property—the nuclear magnetic moment—thereby offering a more complete and reliable purity assessment.[1][9] Cross-validation using both qNMR and a chromatographic technique provides the highest degree of confidence in a compound's purity profile.[8]

The following table objectively compares these methodologies:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and molar concentration.[3][10]Separation based on differential partitioning between mobile and stationary phases; quantification via detector response.[9]Separation based on volatility and interaction with a stationary phase; quantification via detector response.
Reference Standard Requires a single, certified internal standard of unrelated structure.[11][12]Ideally requires a certified reference standard for the analyte and for each impurity to create calibration curves.[3]Requires certified reference standards for analyte and impurities for accurate quantification.
Quantification Absolute and direct.[4][12]Relative, often relies on area percent normalization which can be inaccurate without response factors.[8]Relative, requires calibration or response factors.
Sample Nature Non-destructive; the sample can be recovered and used for other analyses.[4]Destructive.Destructive.
Analysis Time Typically faster per sample once the method is established, as no calibration curve is needed.[12]Can be time-consuming due to the need for calibration curve generation and long run times for complex mixtures.Generally faster run times than HPLC but limited to volatile and thermally stable compounds.
Universality Nearly universal detection for all proton-containing molecules.[1]Limited to compounds with a chromophore (for UV detection) or other detectable property.Limited to volatile and thermally stable compounds.
Limitations Lower sensitivity than chromatography; potential for signal overlap in very complex mixtures.[3][7]Solvent consumption; potential for co-elution of impurities.Requires derivatization for non-volatile compounds; potential for thermal degradation.

Experimental Workflow: qNMR Purity Validation

The following diagram illustrates the logical workflow for determining the purity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol using qNMR.

qNMR_Workflow cluster_prep Phase 1: Preparation & Planning cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation planning Method Planning - Analyte signal selection - IS selection & justification weighing Gravimetric Preparation - Accurately weigh Analyte (A) - Accurately weigh Internal Standard (IS) planning->weighing dissolution Sample Dissolution - Dissolve A & IS in deuterated solvent - Ensure complete solubilization weighing->dissolution t1_measurement T1 Measurement (Inversion-Recovery) dissolution->t1_measurement parameter_setup Set Acquisition Parameters - Pulse Width (90°) - Relaxation Delay (d1 ≥ 5 * T1max) - Acquisition Time (aq) t1_measurement->parameter_setup data_collection Data Collection - Acquire FID - Ensure sufficient S/N parameter_setup->data_collection processing FID Processing - Fourier Transform - Phase & Baseline Correction data_collection->processing integration Signal Integration - Integrate selected Analyte & IS signals processing->integration calculation Purity Calculation - Apply qNMR formula integration->calculation result Final Purity Report (Weight %) calculation->result

Logical workflow for qNMR purity determination.

Detailed Experimental Protocol

This protocol is designed to ensure the accurate determination of the purity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, adhering to principles that ensure a self-validating system.[13]

Method Planning and Reagent Selection
  • Analyte: 3-(1-Methyl-1H-pyrazol-5-yl)phenol (MW: 174.20 g/mol ).[2]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). Its high polarity ensures excellent solubility for both the phenolic analyte and a wide range of potential internal standards.

  • Internal Standard (IS) Selection: Maleic acid is an excellent choice.

    • High Purity: Available as a certified reference material (CRM) with purity traceable to NIST standards.[14][15]

    • Signal Simplicity: It produces a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d6, which is typically well-separated from the aromatic signals of the analyte.

    • Stability: It is chemically inert and non-volatile, ensuring accurate weighing and stability within the sample solution.[16][17]

Sample Preparation (Internal Standard Method)

Causality: The accuracy of qNMR is critically dependent on the precision of the gravimetric preparation.[13][18] Using a 5-place analytical balance is mandatory. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to minimize integration errors.[3][14]

  • Accurately weigh approximately 15 mg of 3-(1-Methyl-1H-pyrazol-5-yl)phenol into a clean, dry vial, recording the mass to ±0.01 mg.

  • Accurately weigh approximately 10 mg of maleic acid (Certified Reference Material, Purity ≥99.5%) into the same vial, recording the mass to ±0.01 mg.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.

  • Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

Causality: The choice of acquisition parameters is the most critical factor for ensuring the "quantitative" nature of the experiment. The relaxation delay (d1) must be sufficient to allow all relevant protons to return to thermal equilibrium before the next pulse; failure to do so is the most common source of quantification errors.[14][19]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Key Parameters:

    • Pulse Program: A simple, single-pulse experiment (e.g., Bruker's zg or JEOL's s2pul) should be used.[3]

    • Pulse Width (P1): Calibrate and use a 90° pulse to maximize the signal for a given number of scans.[3][14]

    • Relaxation Delay (d1): Set to a minimum of 5 times the longest spin-lattice relaxation time (T1) of the signals to be integrated (both analyte and IS). This must be experimentally determined using an inversion-recovery experiment. For many small molecules, a conservative delay of 30-60 seconds is often sufficient, but this must be verified.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[3]

    • Number of Scans (NS): Typically 8 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks being integrated.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure signal positions and T1 values remain stable.

Data Processing and Purity Calculation

Causality: Precise and consistent data processing is essential. Manual phase and baseline corrections are recommended over automated routines to avoid introducing bias and ensure the accurate integration of signals.[3]

  • Apply a Fourier transform to the FID.

  • Manually and carefully phase correct the spectrum to achieve a pure absorption mode for all peaks.

  • Apply a baseline correction across the entire spectrum.

  • Integration:

    • Analyte (A): Identify a well-resolved, non-overlapping signal unique to 3-(1-Methyl-1H-pyrazol-5-yl)phenol. The N-methyl singlet is an excellent candidate. Integrate this signal.

    • Internal Standard (IS): Integrate the singlet from the maleic acid protons.

  • Calculation: The weight percent purity (Purity %w/w) of the analyte is calculated using the following formula:[3][4]

    Purity %w/w = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PIS

    Where:

    • IA = Integral of the selected analyte signal

    • IIS = Integral of the internal standard signal

    • NA = Number of protons contributing to the selected analyte signal (e.g., 3 for the N-methyl group)

    • NIS = Number of protons contributing to the internal standard signal (2 for maleic acid)

    • MA = Molar mass of the analyte (174.20 g/mol )

    • MIS = Molar mass of the internal standard (116.07 g/mol )

    • mA = Mass of the analyte weighed

    • mIS = Mass of the internal standard weighed

    • PIS = Purity of the internal standard as a percentage (from its certificate)

Method Validation

The described qNMR procedure must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[20][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting a unique, well-resolved signal for the analyte that does not overlap with signals from the internal standard or known impurities.[1]

  • Linearity: Assessed by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant. A plot of the analyte/IS integral ratio versus the analyte/IS mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.

  • Accuracy: Determined by analyzing a sample of 3-(1-Methyl-1H-pyrazol-5-yl)phenol of known, high purity (e.g., a separately characterized reference lot) and comparing the qNMR result to the known value.

  • Precision:

    • Repeatability: Assessed by performing multiple (e.g., n=6) measurements of the same homogenous sample under the same operating conditions over a short interval.

    • Intermediate Precision: Evaluated by varying conditions such as the day of analysis, the analyst, and the instrument. The results are reported as a relative standard deviation (%RSD).

Conclusion

Quantitative NMR stands as a robust, precise, and scientifically rigorous method for the primary purity assessment of pharmaceutical compounds like 3-(1-Methyl-1H-pyrazol-5-yl)phenol.[3][23] Its fundamental principle of direct proportionality provides a distinct advantage over comparative chromatographic techniques, offering an orthogonal and absolute measure of purity.[9] By following a carefully planned and validated experimental protocol, researchers, scientists, and drug development professionals can generate high-quality, reliable purity data that is defensible, traceable, and fit for purpose in any stage of the pharmaceutical lifecycle.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • NIST PS1 Primary Standard for quantit
  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • qNMR for Purity Determin
  • ICH Q2 Analytical Method Valid
  • Quality Guidelines. ICH.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • qNMR for Reference Material Prepar
  • Standards for qNMR.
  • qNMR Internal Standard Reference D
  • Internal Standard for qNMR. FUJIFILM Wako Chemicals Europe GmbH.
  • 3-(1-Methyl-1H-pyrazol-5-yl)phenol. Benchchem.
  • Certified reference materials for quantitative NMR. (2023).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC.
  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
  • What is qNMR (quantit
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025). Analytical Chemistry.
  • Let's try doing quantit
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar

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Comparative

A Comparative Guide to the Binding Affinity of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Pharmacophores

In the landscape of modern medicinal chemistry, the 3-(1-methyl-1H-pyrazol-5-yl)phenol scaffold has emerged as a privileged pharmacophore, demonstrating versatile binding characteristics across a range of biological targ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the 3-(1-methyl-1H-pyrazol-5-yl)phenol scaffold has emerged as a privileged pharmacophore, demonstrating versatile binding characteristics across a range of biological targets. This guide provides a comprehensive comparison of the binding affinity of derivatives of this pharmacophore, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical motif in their therapeutic design strategies.

Introduction to a Privileged Scaffold

The 3-(1-methyl-1H-pyrazol-5-yl)phenol core, characterized by a phenol ring linked to a 1-methyl-1H-pyrazole, presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces, making it an attractive starting point for the design of small molecule modulators of various protein targets. Its synthetic tractability allows for systematic modifications to explore and optimize interactions within a target's binding pocket. This guide will explore the nuances of how subtle chemical changes to this core structure can profoundly impact binding affinity and selectivity.

Comparative Binding Affinity: A Multi-Target Perspective

The true value of a pharmacophore is often revealed by its activity profile across different biological targets. While a comprehensive dataset for the 3-(1-methyl-1H-pyrazol-5-yl)phenol scaffold across all major target classes is still an evolving area of research, this section presents key findings where this pharmacophore has shown significant promise.

G-Protein Coupled Receptors (GPCRs): Potent Serotonin 5-HT2A Receptor Inverse Agonism

A significant body of research has focused on the development of derivatives of the 3-(1-methyl-1H-pyrazol-5-yl)phenol pharmacophore as inverse agonists for the serotonin 5-HT2A receptor, a key target in the treatment of thrombosis. The following table summarizes the structure-activity relationship of a series of phenyl-pyrazole derivatives, highlighting the impact of substitutions on their binding affinity.

Compound IDR1 (Benzamide Moiety)R2 (Linker)R3 (Basic Amine)5-HT2A IC50 (nM)[1]
1 3-MethoxybenzoylO(CH2)2Morpholine8.7
2 BenzoylO(CH2)2Morpholine25
3 4-MethoxybenzoylO(CH2)2Morpholine15
4 2-MethoxybenzoylO(CH2)2Morpholine78
5 3,5-DimethoxybenzoylO(CH2)2Morpholine12
6 3-MethoxybenzoylO(CH2)3Morpholine33
7 3-MethoxybenzoylO(CH2)2Piperidine14
8 3-MethoxybenzoylO(CH2)2N-Methylpiperazine23

Analysis of Binding Affinity:

The data reveals a clear structure-activity relationship for 5-HT2A receptor binding. The parent compound, with a 3-methoxybenzoyl group, a two-carbon linker, and a morpholine ring, exhibits a potent IC50 of 8.7 nM.[1] Removal of the methoxy group (Compound 2) or shifting its position to the 4-position (Compound 3) leads to a decrease in potency. Interestingly, a 2-methoxy substitution (Compound 4) is significantly detrimental to binding, suggesting steric hindrance or an unfavorable electronic interaction in the binding pocket. The addition of a second methoxy group at the 5-position (Compound 5) maintains high affinity.

Lengthening the linker from two to three carbons (Compound 6) reduces potency, indicating an optimal distance and geometry for interaction. Variations in the basic amine moiety (Compounds 7 and 8) also impact binding, with the morpholine ring appearing to be the most favorable among the tested groups. This detailed SAR provides a clear roadmap for optimizing the 3-(1-methyl-1H-pyrazol-5-yl)phenol scaffold for high-affinity 5-HT2A receptor inverse agonism.

Structure-Activity Relationship (SAR) Insights

The versatility of the 3-(1-methyl-1H-pyrazol-5-yl)phenol pharmacophore stems from the distinct contributions of its constituent parts to molecular recognition.

SAR_Insights cluster_pharmacophore 3-(1-Methyl-1H-pyrazol-5-yl)phenol Pharmacophore cluster_interactions Key Interaction Points & Modifications Phenol Phenolic -OH H_Bond Hydrogen Bond Donor/Acceptor Phenol->H_Bond Crucial for anchoring to polar residues Pyrazole 1-Methyl-1H-pyrazole Aromatic π-π Stacking & Hydrophobic Interactions Pyrazole->Aromatic Engages with aromatic pockets Methyl Steric & Lipophilic Tuning Pyrazole->Methyl Fine-tunes solubility and conformation Linkage Aryl-Aryl Bond Substitution Vector for Further Derivatization Linkage->Substitution Allows for exploration of chemical space

Caption: Key structural features of the 3-(1-Methyl-1H-pyrazol-5-yl)phenol pharmacophore and their roles in molecular interactions.

  • The Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to polar residues within the binding site. Its acidity can also be modulated to influence pharmacokinetic properties.

  • The 1-Methyl-1H-pyrazole Ring: This five-membered aromatic heterocycle provides a scaffold for π-π stacking and other non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors. The N-methyl group can be important for blocking metabolism and fine-tuning lipophilicity.

  • The Phenyl Ring: This aromatic ring serves as a platform for substitution, allowing for the introduction of various functional groups to probe the binding pocket and optimize affinity and selectivity.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity is a cornerstone of drug discovery. Below are detailed, step-by-step methodologies for common assays used to quantify the interaction between a ligand and its target receptor.

Radioligand Binding Assay (Competition)

This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Buffer: Prepare an appropriate buffer that maintains the stability and activity of the receptor.

  • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.

  • Competition Curve:

    • Prepare a series of dilutions of the unlabeled test compound (e.g., a derivative of 3-(1-methyl-1H-pyrazol-5-yl)phenol).

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand and the receptor preparation to each well.

    • Add the different concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting Fitting Sigmoidal Curve Fit Plotting->Fitting Calculation Calculate IC50 & Ki Fitting->Calculation

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 3-(1-methyl-1H-pyrazol-5-yl)phenol pharmacophore represents a versatile and promising scaffold in drug discovery. The detailed structure-activity relationship at the 5-HT2A receptor demonstrates that targeted modifications can lead to highly potent and selective ligands. The broader applicability of this pharmacophore to other target classes, such as kinases and other GPCRs, remains an exciting area for future exploration. As more comparative binding data becomes available, a clearer picture of the full potential of this privileged structure will emerge, paving the way for the development of novel therapeutics for a wide range of diseases.

References

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of High-Purity 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Introduction 3-(1-Methyl-1H-pyrazol-5-yl)phenol is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a phenol linked to a 1-methyl-1H-pyrazole ring, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a phenol linked to a 1-methyl-1H-pyrazole ring, is a privileged scaffold found in a variety of biologically active compounds.[1] The precise arrangement of its functional groups allows for targeted interactions with biological systems, making it a valuable intermediate in the synthesis of novel therapeutics.

Achieving high purity of this compound is paramount. Impurities, particularly regioisomers, can lead to downstream synthetic failures, introduce confounding variables in biological assays, and pose significant challenges for regulatory approval in pharmaceutical applications. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining high-purity 3-(1-Methyl-1H-pyrazol-5-yl)phenol: the classical Knorr pyrazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings, experimental protocols, and a critical analysis of each route to guide researchers in selecting the optimal method for their specific needs.

Route 1: The Classical Approach - Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational method for pyrazole synthesis involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For the target molecule, this involves the reaction of a 1-(3-hydroxyphenyl)-β-diketone with methylhydrazine.

Principle and Mechanism

The reaction proceeds via an initial condensation between one of the carbonyl groups of the diketone and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The primary challenge of this method when using an unsymmetrical diketone and a substituted hydrazine is the lack of regiocontrol, which often leads to a mixture of isomeric products.

Key Challenge: Regioselectivity

The reaction between 1-(3-hydroxyphenyl)-1,3-butanedione and methylhydrazine can theoretically produce two regioisomers: the desired 3-(1-Methyl-1H-pyrazol-5-yl)phenol and the undesired 5-(1-Methyl-1H-pyrazol-3-yl)phenol.

G cluster_start Starting Materials cluster_reaction Knorr Cyclocondensation cluster_products Products SM1 1-(3-hydroxyphenyl)-1,3-butanedione Reaction Condensation & Dehydration SM1->Reaction SM2 Methylhydrazine SM2->Reaction P1 Desired Product: 3-(1-Methyl-1H-pyrazol-5-yl)phenol Reaction->P1 Major P2 Isomeric Impurity: 5-(1-Methyl-1H-pyrazol-3-yl)phenol Reaction->P2 Minor

Caption: Regioisomeric outcomes of the Knorr pyrazole synthesis.

Controlling the regioselectivity is the critical factor for this route's success. Generally, the reaction of methylhydrazine with an unsymmetrical β-diketone yields the 1,5-disubstituted pyrazole as the major product when the more sterically hindered ketone is also the more electrophilic.[1] In the case of 1-(3-hydroxyphenyl)-1,3-butanedione, the ketone adjacent to the phenyl ring is more sterically hindered. The reaction conditions, such as solvent and temperature, can also influence the isomeric ratio, but complete selectivity is rarely achieved. Consequently, achieving high purity necessitates a robust purification strategy, typically involving column chromatography or fractional crystallization, to separate the desired product from its isomer.

Experimental Protocol: Knorr Synthesis
  • Reaction Setup: To a round-bottom flask, add 1-(3-hydroxyphenyl)-1,3-butanedione (1.0 eq) and a solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add methylhydrazine sulfate (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product must be purified by silica gel column chromatography to separate the regioisomers and afford the high-purity 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Route 2: The Modern Approach - Suzuki-Miyaura Cross-Coupling

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high precision.[1] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, offers an excellent, regioselective alternative for synthesizing the target molecule.[2][3]

Principle and Mechanism

This route involves coupling a pre-functionalized pyrazole with a functionalized phenyl ring. The most direct approach is the coupling of 5-bromo-1-methyl-1H-pyrazole with (3-methoxyphenyl)boronic acid, followed by demethylation of the methoxy group to the phenol. The use of a methoxy-protected phenol is standard practice as the free hydroxyl group can interfere with the catalytic cycle. The Suzuki reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Demethylation S1_SM1 5-Bromo-1-methyl-1H-pyrazole S1_Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) S1_SM1->S1_Reaction S1_SM2 (3-Methoxyphenyl)boronic acid S1_SM2->S1_Reaction S1_Product 3-(1-Methyl-1H-pyrazol-5-yl)anisole S1_Reaction->S1_Product S2_Reaction BBr₃ or HBr S1_Product->S2_Reaction S2_Product High-Purity Product: 3-(1-Methyl-1H-pyrazol-5-yl)phenol S2_Reaction->S2_Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling route.

Causality and In-depth Analysis

The key advantage of the Suzuki coupling is its inherent regioselectivity. The C-C bond forms specifically between the carbon atoms that bear the halogen and the boron functional groups. This eliminates the formation of the problematic regioisomer encountered in the Knorr synthesis, making the path to a high-purity product significantly more straightforward. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.[4][5] Microwave-assisted protocols can also be employed to reduce reaction times and improve yields.[2]

Experimental Protocol: Suzuki Coupling & Demethylation

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave reactor vial or Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromo-1-methyl-1H-pyrazole (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/H₂O).[2]

  • Reaction: Heat the mixture with stirring. For microwave synthesis, irradiate at a set temperature (e.g., 120-150 °C) for a short duration (10-30 minutes).[2] For conventional heating, reflux the mixture until TLC indicates consumption of the starting material.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to yield pure 3-(1-methyl-1H-pyrazol-5-yl)anisole.

Part B: Demethylation

  • Reaction Setup: Dissolve the 3-(1-methyl-1H-pyrazol-5-yl)anisole from Part A in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add a demethylating agent such as boron tribromide (BBr₃) (1.1-1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Quenching and Purification: Carefully quench the reaction by slowly adding methanol or water. Neutralize and extract the product. After a standard work-up, the final product, 3-(1-Methyl-1H-pyrazol-5-yl)phenol, can be purified by recrystallization or a final column chromatography to achieve very high purity.

Comparative Analysis

FeatureRoute 1: Knorr Pyrazole SynthesisRoute 2: Suzuki-Miyaura Cross-Coupling
Regioselectivity Poor to moderate; produces isomeric mixtures.Excellent; highly specific bond formation.
Purity & Purification Challenging; requires careful separation of isomers.High purity is more easily achieved; standard purification.
Number of Steps Typically one synthetic step followed by purification.Two synthetic steps (coupling + deprotection).
Starting Materials Requires synthesis of a specific β-diketone.Commercially available pyrazole and boronic acid derivatives.
Scalability Can be difficult to scale due to purification challenges.Generally more scalable with predictable outcomes.
EHS Considerations Uses standard organic solvents and reagents.Requires handling of palladium catalysts and toxic reagents (BBr₃).
Overall Yield Variable; depends heavily on isomeric ratio and purification loss.Often high and reproducible yields.

Conclusion and Recommendation

For researchers and drug development professionals requiring high-purity 3-(1-Methyl-1H-pyrazol-5-yl)phenol, the Suzuki-Miyaura cross-coupling route is unequivocally the superior method . While the Knorr synthesis appears more direct with a single synthetic step, its inherent lack of regioselectivity presents a significant purification challenge that compromises both final purity and overall yield. The formation of a difficult-to-separate regioisomer makes this route inefficient and unreliable for applications demanding high-purity material.

In contrast, the Suzuki-Miyaura route offers a robust and highly controlled synthesis. Its predictable and excellent regioselectivity eliminates the primary impurity concern, making the purification process straightforward and leading to a final product of exceptional purity. Although it involves an additional deprotection step, the reliability, scalability, and high-purity outcome of the Suzuki approach far outweigh the perceived simplicity of the classical Knorr synthesis. This modern cross-coupling strategy represents the most effective and logical choice for the synthesis of this critical pharmaceutical building block.

References

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b)
  • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL
  • Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid Source: PubMed URL: [Link]

  • Title: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES Source: IJCRT.org URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

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Comparative

A Comparative In Vitro Toxicity Guide: Profiling 3-(1-Methyl-1H-pyrazol-5-yl)phenol Against Common Phenolic Compounds

Authored by: A Senior Application Scientist In the landscape of drug discovery and chemical development, the robust toxicological assessment of novel chemical entities is paramount. This guide provides a comparative fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of drug discovery and chemical development, the robust toxicological assessment of novel chemical entities is paramount. This guide provides a comparative framework for evaluating the in vitro toxicity profile of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a heterocyclic compound featuring a phenol group linked to a 1-methyl-1H-pyrazole ring.[1] Due to the limited publicly available toxicity data for this specific molecule, we will establish a comparative baseline using well-characterized phenols: Phenol , Bisphenol A (BPA) , and 4-Nonylphenol .

This document is designed for researchers, scientists, and drug development professionals, offering both a synthesis of existing data for common phenols and a detailed methodological roadmap for the comprehensive in vitro toxicological evaluation of new phenolic compounds like 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

The Significance of In Vitro Toxicity Profiling for Phenolic Compounds

Phenolic compounds are ubiquitous, finding applications in pharmaceuticals, industrial chemicals, and consumer products.[2][3] However, their chemical structure, characterized by a hydroxyl group attached to an aromatic ring, can contribute to various toxicological effects. These include cytotoxicity (cell death), genotoxicity (damage to genetic material), and endocrine disruption (interference with hormonal systems).[2][4]

In vitro toxicology assays serve as a critical first-tier screening method. They offer a rapid, cost-effective, and ethically sound approach to identify potential hazards before proceeding to more complex and resource-intensive in vivo studies. The reliability of these methods lies in their ability to provide reproducible data that can be correlated with potential in vivo effects.[2]

Comparative In Vitro Toxicity Profiles

The following tables summarize the known in vitro toxicity data for our comparator phenols. This data provides a crucial reference for interpreting the results of future studies on 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Table 1: Comparative Cytotoxicity of Phenolic Compounds
CompoundCell LineAssayIC50 (Concentration causing 50% inhibition of cell viability)Reference
Phenol 3T3 FibroblastsNot SpecifiedData suggests cytotoxicity is structure-dependent[2][5]
Bisphenol A (BPA) Monocytes (U937)Not Specified1.39 ng/ml[6]
Ovine Granulosa CellsNot SpecifiedCell viability dropped at ≥10 μM[7][8]
4-Nonylphenol Rat EmbryosWhole Embryo CultureEmbryonic toxicity at ≥25 mg/L[9]
Mouse Sertoli Cells (TM4)MTT AssayModerate decrease in cell viability at environmentally relevant concentrations[10]
3-(1-Methyl-1H-pyrazol-5-yl)phenol --Data Not Available -

Expert Insight: The cytotoxicity of phenols is often linked to the number and position of hydroxyl groups on the aromatic ring, as well as the nature of other substituents.[2][5] For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, the presence of the methyl-pyrazole ring in addition to the phenol group could significantly influence its cytotoxic potential compared to simpler phenols.

Table 2: Comparative Genotoxicity of Phenolic Compounds
CompoundAssayResultReference
Phenol Not SpecifiedHydroquinone and catechol, metabolites of phenol, are known mutagens.[2]
Bisphenol A (BPA) Comet AssayGenotoxic in human peripheral blood cells[11]
4-Nonylphenol Not SpecifiedData on genotoxicity is less conclusive and requires further investigation.
3-(1-Methyl-1H-pyrazol-5-yl)phenol -Data Not Available -

Expert Insight: Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially cancer.[12] The Ames test is a common initial screen for mutagenicity, while the micronucleus and comet assays provide information on chromosomal damage.[13][14]

Table 3: Comparative Endocrine Disrupting Effects of Phenolic Compounds
CompoundReceptor InteractionEffectReference
Phenol Not SpecifiedSome phenols are known endocrine disruptors.[4]
Bisphenol A (BPA) Estrogen Receptor α (ERα)Agonist[15][16]
Androgen Receptor (AR)Antagonist[15]
4-Nonylphenol Estrogen ReceptorEstrogenic activity[17]
3-(1-Methyl-1H-pyrazol-5-yl)phenol -Data Not Available -

Expert Insight: Many phenolic compounds can mimic or block the action of natural hormones, particularly estrogens, due to their structural similarity to estradiol.[4] Reporter gene assays in cell lines expressing specific hormone receptors are the gold standard for assessing endocrine-disrupting potential in vitro.[15] The pyrazole moiety in 3-(1-Methyl-1H-pyrazol-5-yl)phenol may alter its binding affinity for nuclear receptors compared to BPA and 4-nonylphenol.

Methodological Guide for In Vitro Toxicity Assessment

The following protocols provide a robust framework for the in vitro toxicological evaluation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

General Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Solubilization & Stock Preparation B Cell Line Selection & Culture A->B C Range-Finding Cytotoxicity Assay B->C D Cytotoxicity Assay (e.g., MTT) C->D E Genotoxicity Assays (e.g., Ames, Micronucleus) C->E F Endocrine Disruption Assays (e.g., Reporter Gene Assay) C->F G IC50/EC50 Determination D->G H Statistical Analysis E->H F->H G->H I Comparative Analysis with Reference Compounds H->I

Caption: A generalized workflow for the in vitro toxicity assessment of a novel compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer context)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(1-Methyl-1H-pyrazol-5-yl)phenol and the comparator phenols in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conceptual Framework: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Salmonella typhimurium strains (His- auxotrophs) B Test Compound + S9 mix (for metabolic activation) C Minimal Glucose Agar Plates D Combine bacteria, compound, and S9 mix E Pour onto minimal agar plates D->E F Incubate for 48-72 hours E->F G Count revertant colonies (His+ prototrophs) H Compare to negative and positive controls G->H I Determine Mutagenic Potential H->I

Caption: A conceptual workflow of the Ames test for mutagenicity.

A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests that the compound is a mutagen.[13]

Signaling Pathway: Estrogen Receptor-Mediated Endocrine Disruption

Some phenols exert their endocrine-disrupting effects by binding to the estrogen receptor (ER), mimicking the action of the natural hormone estradiol. This can lead to the inappropriate activation of estrogen-responsive genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Phenol Phenolic Compound (e.g., BPA) ER Estrogen Receptor (ER) Phenol->ER Binding ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization and Nuclear Translocation Gene Target Gene Transcription ERE->Gene Activation

Caption: Simplified signaling pathway of estrogen receptor activation by a phenolic compound.

A reporter gene assay is commonly used to screen for such activity. In this assay, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen response element. An increase in the reporter signal in the presence of the test compound indicates estrogenic activity.

Concluding Remarks and Future Directions

While direct in vitro toxicity data for 3-(1-Methyl-1H-pyrazol-5-yl)phenol is not yet available, this guide provides a comprehensive framework for its evaluation. By comparing its effects to those of well-studied phenols like phenol, BPA, and 4-nonylphenol, researchers can gain valuable insights into its potential toxicological profile.

The structural novelty of the methyl-pyrazole moiety warrants a thorough investigation. It is plausible that this group will modulate the compound's interaction with biological targets, potentially leading to a unique toxicity profile. The execution of the described in vitro assays will be the crucial next step in characterizing the safety of this and other novel phenolic compounds, ensuring their responsible development and application.

References

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. Available at: [Link].

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  • In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line. PubMed. Available at: [Link].

  • Toxicity of some phenolic derivatives--in vitro studies. PubMed. Available at: [Link].

  • Cytomolecular and In Vitro Toxicity Studies on Bisphenol A Effect on Ovine Granulosa Cells. MDPI. Available at: [Link].

  • Evidence on the Developmental and Reproductive Toxicity of Phenol. OEHHA. Available at: [Link].

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  • Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. ACS Publications. Available at: [Link].

  • Cytomolecular and In Vitro Toxicity Studies on Bisphenol A Effect on Ovine Granulosa Cells. PubMed. Available at: [Link].

  • Study on developmental toxicity of 4-nonylphenol on cultured ratembryos. Wanfang Med Online. Available at: [Link].

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Available at: [Link].

  • Toxic Effect on Phenolic Compound by Colorimeteric Assay in Normal NIH 3T3 Fibroblasts. DBpia. Available at: [Link].

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available at: [Link].

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link].

  • Growth Inhibition and DNA Damage Induced by X-Phenols in Yeast: A Quantitative Structure–Activity Relationship Study. PMC. Available at: [Link].

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. Available at: [Link].

  • Genotoxicity Assessment of Nutraceuticals Extracted from Thinned Nectarine (Prunus persica L.) and Grape Seed (Vitis vinifera L.) Waste Biomass. MDPI. Available at: [Link].

  • An overview of the available data on reproduction toxicity of 4-nonylphenol. RIVM. Available at: [Link].

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. Available at: [Link].

  • (PDF) In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. ResearchGate. Available at: [Link].

  • Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Oxford Academic. Available at: [Link].

  • In vitro effects of environmentally relevant concentrations of nonylphenol and selected pyrethroid metabolites on a mouse sertoli cell line (TM4). Taylor & Francis Online. Available at: [Link].

  • Effects of Phenols from Olive Vegetation Water on Mutagenicity and Genotoxicity of Stored-Cooked Beef Patties. PMC. Available at: [Link].

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  • Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. PMC. Available at: [Link].

  • A comparison of classical and 21st century genotoxicity tools: A proof of concept study of 18 chemicals comparing in vitro micronucleus, ToxTracker and genomics‐based methods (TGx‐DDI, whole genome clustering and connectivity mapping). PMC. Available at: [Link].

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers. Available at: [Link].

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link].

  • TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8). NIH National Toxicology Program. Available at: [Link].

  • Photophysical and In Vitro-In Silico Studies on Newly Synthesized Ethyl 3-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy)-2-methyleneheptanoate. ResearchGate. Available at: [Link].

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Available at: [Link].

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Validation

A Researcher's Guide to Benchmarking Catalytic Efficiency: The Case of 3-(1-Methyl-1H-pyrazol-5-yl)phenol Ligands

In the pursuit of novel therapeutic agents and advanced materials, the efficiency of catalytic systems is a paramount concern for researchers and drug development professionals. The selection of a coordinating ligand is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutic agents and advanced materials, the efficiency of catalytic systems is a paramount concern for researchers and drug development professionals. The selection of a coordinating ligand is a critical decision that can profoundly influence the performance of a metal catalyst.[1] Among the diverse families of ligands, pyrazole-based structures have emerged as highly versatile scaffolds due to their tunable electronic and steric properties, which allow for the fine-tuning of a metal center's reactivity.[2][3]

This guide provides an in-depth, objective comparison of catalytic performance, focusing on the promising but less-explored 3-(1-Methyl-1H-pyrazol-5-yl)phenol ligand. We will delve into the causality behind experimental design for benchmarking, present a standardized protocol for evaluation, and contextualize its potential performance against established pyrazole-based ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2]

The Structural and Electronic Landscape of Pyrazole Ligands

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement allows them to act as monodentate, bidentate, or bridging ligands.[2] Unlike their 1,3-isomers (imidazoles), pyrazoles are less basic and weaker σ-donors, which can influence the stability and reactivity of the resulting metal complexes.[1] The N-H group in protic pyrazoles can also engage in hydrogen bonding or be deprotonated, offering a "proton-responsive" characteristic that can be exploited in catalyst design and mechanism.[5]

The subject of our focus, 3-(1-Methyl-1H-pyrazol-5-yl)phenol, possesses several key features:

  • N-Methylated Pyrazole Ring: The methylation at the N1 position prevents deprotonation at this site and locks the coordination mode, typically through the N2 nitrogen. This provides a stable and predictable coordination environment.

  • Phenolic Group: The phenol moiety introduces an acidic proton and an electron-rich aromatic ring. The hydroxyl group can act as a hemilabile coordinating group, potentially stabilizing catalytic intermediates or participating in proton transfer steps. Its electronic-donating nature can also influence the electron density at the metal center.

These features suggest that its catalytic behavior will be distinct from both simple pyrazoles and more complex, bulky phosphine-based ligands.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for synthesizing biaryl compounds. Palladium-based catalysts are most commonly employed, and their efficiency is heavily dependent on the supporting ligand.[6] To objectively benchmark a new ligand, it must be tested under standardized conditions against known performers.

The following table summarizes the performance of several representative pyrazole-based ligand systems in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. This provides a baseline against which 3-(1-Methyl-1H-pyrazol-5-yl)phenol can be evaluated.

Ligand/Pre-catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / Symmetrical bis-pyrazolyl ligand 4-BromotoluenePhenylboronic acidK₂CO₃Dioxane802.099[7]
Bulky bis(pyrazolyl)palladium(II) complex BromobenzenePhenylboronic acidKOHDioxane1400.3398[3][8]
Pyrazolyl-functionalized NHC-Pd(II) complex 4-IodoanisolePhenylboronic acidNa₂CO₃[BMIM][BF₄]/H₂O1102.098[9]
Indolyl-pyrazole-palladium(II) complex 4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane801.095[10]
3-(1-Methyl-1H-pyrazol-5-yl)phenol-Pd(II) 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1000.5 - 1.0To be determined N/A

This table illustrates typical high-yield conditions. The entry for the target ligand represents a proposed starting point for experimental validation.

Experimental Protocol: Benchmarking a Novel Pyrazole Ligand

This protocol describes a standardized procedure for evaluating the catalytic efficiency of a new ligand, such as 3-(1-Methyl-1H-pyrazol-5-yl)phenol, in a model Suzuki-Miyaura reaction. The choice of a common substrate like 4-bromoacetophenone allows for easy comparison with literature data.

Rationale for Experimental Choices:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) species.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a stable, monoligated active species while preventing catalyst deactivation.

  • Base: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is highly effective in promoting the transmetalation step without causing unwanted side reactions.[6]

  • Solvent System: A biphasic toluene/water system is robust, facilitates the dissolution of both organic and inorganic reagents, and often enhances catalytic activity.[6]

  • Temperature: 100 °C is a standard temperature that provides sufficient thermal energy for most aryl bromides without causing significant catalyst decomposition.

Step-by-Step Methodology
  • Catalyst Pre-formation (Optional but Recommended):

    • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1.0 eq).

    • Add the 3-(1-Methyl-1H-pyrazol-5-yl)phenol ligand (0.02 mmol, 2.0 eq).

    • Add 2 mL of degassed toluene.

    • Stir the mixture at room temperature for 30 minutes. This allows for the formation of the Pd-ligand complex prior to the addition of substrates.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 100 eq relative to Pd).

    • Add the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq relative to aryl halide).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq relative to aryl halide).

    • Add an additional 8 mL of degassed toluene and 1 mL of degassed water.

  • Reaction Execution and Monitoring:

    • Fit the Schlenk flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 24h) and analyzing them by an appropriate technique (e.g., GC-MS or LC-MS). This is crucial for determining reaction kinetics and catalyst stability.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice with 10 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the isolated yield.

Visualizing the Process

A clear understanding of the workflow and the underlying catalytic mechanism is essential for troubleshooting and optimization.

G Figure 1: Standard Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation p1 Add Pd(OAc)₂ and Ligand to Schlenk Flask p2 Add Degassed Solvent p1->p2 p3 Stir under Inert Atmosphere (30 min) p2->p3 r1 Add Substrates (Aryl Halide, Boronic Acid) and Base p3->r1 Transfer to Reaction Vessel r2 Heat to 100°C r1->r2 r3 Monitor Progress (GC-MS/LC-MS) r2->r3 w1 Cool and Quench r3->w1 Upon Completion w2 Liquid-Liquid Extraction w1->w2 w3 Dry and Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4

Caption: Standard Experimental Workflow

G Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 L₂Pd(0) pdi L₂Pd(II)(Ar)(X) pd0->pdi Ar-X re_label Reductive Elimination pdii L₂Pd(II)(Ar)(Ar') pdi->pdii Ar'-B(OR)₂ oa_label Oxidative Addition pdii->pd0 Ar-Ar' tm_label Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The proposed catalytic cycle begins with the active L₂Pd(0) species.[11] The ligand (L), in this case, 3-(1-Methyl-1H-pyrazol-5-yl)phenol, plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. Electron-donating ligands can accelerate this rate-determining step.

  • Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide (X). This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[11]

Conclusion and Future Outlook

Benchmarking the catalytic efficiency of novel ligands like 3-(1-Methyl-1H-pyrazol-5-yl)phenol requires a systematic and objective approach. By employing standardized protocols and comparing results against established ligand systems, researchers can accurately assess the potential of new catalysts. The unique combination of a stable N-methylated pyrazole and a potentially cooperative phenolic group makes this ligand a compelling candidate for further investigation.

Future studies should focus on a broader substrate scope to probe the steric and electronic limits of the catalyst system. Furthermore, detailed mechanistic studies, including kinetic analysis and the isolation of catalytic intermediates, will be invaluable in understanding the precise role of the phenol moiety and will pave the way for the rational design of the next generation of highly efficient pyrazole-based catalysts.

References

  • Boukhobza, F., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of the Serbian Chemical Society. Available from: [Link].

  • Qorri, I., et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Discover Chemistry. Available from: [Link].

  • Ikariya, T., & Kuwata, S. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available from: [Link].

  • Khan, I., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules. Available from: [Link].

  • Guedes, G.P., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available from: [Link].

  • Mhlongo, N.N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available from: [Link].

  • Mhlongo, N.N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Available from: [Link].

  • Al-Warhi, T., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Scientific Reports. Available from: [Link].

  • Li, B., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Available from: [Link].

  • Pérez-Flores, F.J., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Catalysts. Available from: [Link].

  • Motsoane, N.M., Guzei, I.A., & Darkwa, J. (2007). Poly(pyrazol-1-ylmethyl)benzene Palladium Complexes: Synthesis, Characterisation and Evaluation as Heck Coupling Catalysts. Zeitschrift für Naturforschung B. Available from: [Link].

  • Valdebenito, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available from: [Link].

  • Al-Hussain, S.A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available from: [Link].

  • Svete, J., & Stanovnik, B. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. Available from: [Link].

  • Chen, J.C.C., & Lin, I.J.B. (2005). A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids: Pyrazolyl-Functionalized N-Heterocyclic Carbene Complex of Palladium(II). The Journal of Organic Chemistry. Available from: [Link].

  • MacQueen, P.M., & Organ, M.G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link].

  • Lee, C.-Y., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. Available from: [Link].

  • Singh, K., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link].

  • Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-Methyl-1H-pyrazol-5-yl)phenol

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle and dispose of chemical compounds safely and responsibly. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle and dispose of chemical compounds safely and responsibly. This guide provides a detailed protocol for the proper disposal of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a compound that, like many specialized reagents, requires careful management to mitigate environmental and health risks. The following procedures are based on established principles of chemical safety and waste management, designed to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical waste is governed by a hierarchy of controls, starting with the characterization of the waste. For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, a specific Safety Data Sheet (SDS) may not always be readily available from every supplier. In such cases, a risk assessment based on the compound's chemical structure is paramount. The structure of 3-(1-Methyl-1H-pyrazol-5-yl)phenol contains a phenol group and a substituted pyrazole ring. Phenolic compounds are known for their potential toxicity and environmental persistence, while pyrazole derivatives can exhibit a range of biological activities. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

The US Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste can be considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the phenolic nature of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, it is likely to be classified as toxic waste.

Step 1: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This is a critical step to prevent accidental mixing of incompatible chemicals and to ensure that the waste is managed in the most appropriate and cost-effective manner.

Experimental Protocol: Waste Identification and Segregation

  • Initial Assessment: Treat 3-(1-Methyl-1H-pyrazol-5-yl)phenol as a hazardous waste unless you have specific data to the contrary.

  • Waste Stream Segregation:

    • Solid Waste: Collect any solid 3-(1-Methyl-1H-pyrazol-5-yl)phenol, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

    • Liquid Waste: Solutions containing 3-(1-Methyl-1H-pyrazol-5-yl)phenol should be collected in a separate, labeled liquid hazardous waste container. Do not mix this waste with other solvent streams unless you have confirmed their compatibility. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(1-Methyl-1H-pyrazol-5-yl)phenol," and the approximate concentration and quantity of the waste. The date of accumulation should also be clearly visible.

Table 1: Waste Segregation Summary for 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Waste TypeContainer TypeLabeling RequirementsNotes
Solid HDPE Pail"Hazardous Waste," "3-(1-Methyl-1H-pyrazol-5-yl)phenol," "Solid," Accumulation Start DateIncludes contaminated labware, PPE, and unused solid compound.
Aqueous Liquid HDPE Carboy"Hazardous Waste," "3-(1-Methyl-1H-pyrazol-5-yl)phenol," "Aqueous Solution," List of all components and concentrationsKeep pH neutral if possible. Do not mix with organic solvents.
Organic Liquid HDPE Carboy"Hazardous Waste," "3-(1-Methyl-1H-pyrazol-5-yl)phenol," "Organic Solution," List of all components and concentrationsSegregate based on solvent type (e.g., halogenated vs. non-halogenated) as per your institution's guidelines.
Sharps Sharps Bin"Hazardous Waste," "Sharps contaminated with 3-(1-Methyl-1H-pyrazol-5-yl)phenol"Needles, syringes, or any other sharp objects that have been in contact with the compound.
Empty Containers Original BottleDeface the label and dispose of as solid waste, or follow institutional procedures for container recycling.A container that has held a hazardous chemical is considered hazardous waste unless it is "empty" according to RCRA standards (i.e., all wastes have been removed that can be removed).
Step 2: On-Site Storage and Handling

Once segregated and labeled, the hazardous waste must be stored safely and securely pending collection by a licensed disposal vendor.

Storage Guidelines:

  • Designated Area: Store waste in a designated, well-ventilated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: All waste containers should be placed in secondary containment trays or bins to contain any potential leaks or spills.

  • Container Integrity: Ensure that all waste containers are kept closed except when adding waste. Regularly inspect containers for any signs of degradation, leaks, or spills.

DisposalWorkflow cluster_generation Point of Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 3-(1-Methyl-1H-pyrazol-5-yl)phenol Used B Characterize Waste (Solid, Liquid, Sharps) A->B C1 Solid Waste Container B->C1 Solid C2 Liquid Waste Container (Aqueous/Organic) B->C2 Liquid C3 Sharps Container B->C3 Sharps D Labeled & Sealed Container in Secondary Containment C1->D C2->D C3->D E Licensed Hazardous Waste Vendor D->E

Caption: Disposal workflow for 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

Step 3: Final Disposal

The final disposal of 3-(1-Methyl-1H-pyrazol-5-yl)phenol must be carried out by a licensed and reputable hazardous waste disposal company. These companies have the expertise and facilities to handle and treat chemical waste in compliance with all federal, state, and local regulations.

Disposal Options:

  • Incineration: This is often the preferred method for organic chemical waste as it ensures complete destruction of the compound. High-temperature incineration with appropriate flue gas treatment can effectively break down the molecule into less harmful components.

  • Landfill: Direct landfilling of untreated hazardous chemical waste is generally not permitted. Some waste may be stabilized or treated to render it non-hazardous before being landfilled in a specially designated facility. However, for a compound with potential toxicity and environmental persistence, this is a less favorable option.

It is the responsibility of the waste generator (the laboratory or institution) to ensure that their chosen disposal vendor is fully licensed and compliant. Maintain all records of waste generation, storage, and disposal, including the waste manifest provided by the disposal company. These records are essential for regulatory compliance and for demonstrating due diligence in the responsible management of chemical waste.

Emergency Procedures for Spills

In the event of a spill of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant apron, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use a spill kit with absorbent materials to contain the spill and prevent it from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.

  • Cleanup: Once the spill has been contained and absorbed, clean the affected area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with their policies.

By adhering to these procedures, you can ensure the safe and responsible disposal of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, upholding the principles of scientific integrity and environmental stewardship.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press, 2011. [Link]

Handling

Personal protective equipment for handling 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Advanced Safety and Operational Guide: Handling 3-(1-Methyl-1H-pyrazol-5-yl)phenol Chemical Profile & Mechanistic Hazard Assessment 3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) is a high-purity heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-(1-Methyl-1H-pyrazol-5-yl)phenol

Chemical Profile & Mechanistic Hazard Assessment

3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS: 1240407-71-9) is a high-purity heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of novel antimicrobial agents targeting MRSA and Aspergillus niger[1]. With a molecular weight of 174.20 g/mol and the molecular formula C10H10N2O, this compound features two distinct reactive moieties that dictate its stringent hazard profile: an electron-rich phenol ring and a 1-methyl-1H-pyrazole ring[1].

  • The Phenol Hazard: Phenol derivatives are notorious for their ability to rapidly penetrate the skin, causing severe chemical burns and systemic toxicity[2]. Crucially, phenols possess local anesthetic properties; thus, dermal exposure may initially be painless, leading to a dangerous delayed recognition of severe tissue damage[2][3].

  • The Pyrazole Hazard: Pyrazole rings are associated with serious eye irritation (H319), skin irritation (H315), and potential organ toxicity upon prolonged exposure[4][5]. Furthermore, as a solid crystalline powder, it presents a significant dust inhalation and potential dust explosion hazard if aerosolized[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated phenol derivatives. The following matrix outlines the mandatory protective gear, grounded in the causality of chemical permeation and physical hazards.

Protection ZoneRequired PPEMechanistic Justification (The "Why")
Hands (Primary) 2[2].Standard 4-mil nitrile gloves offer poor breakthrough times for phenols. Phenol rapidly permeates thin nitrile, carrying the toxic payload directly to the skin[2].
Hands (Secondary) Double-gloving (8-mil Nitrile under Neoprene).Provides a self-validating safety layer. If the outer glove is compromised or contaminated during weighing, the inner glove protects the user during doffing[2][6].
Eyes/Face Chemical splash goggles + Face shield.Pyrazoles and phenols cause severe ocular damage (H318/H319)[4][5]. A face shield prevents droplet or dust deposition on facial skin.
Body Nomex/flame-resistant lab coat, closed-toe non-woven shoes.Prevents dust accumulation on clothing. Phenol can rapidly penetrate leather shoes; non-woven synthetic footwear is strictly required[3].
Respiratory Fume Hood (Face velocity 80-100 fpm).Mitigates the dust explosion potential and inhalation hazard of fine pyrazole powders[2][5].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must be verifiable by the operator before proceeding to the next.

Step 1: Pre-Operation Verification Verify the fume hood is operational (check the digital flow monitor for 80-100 fpm). Ensure a Phenol First Aid Kit containing Polyethylene Glycol (PEG 300 or 400) is within 10 feet of the workspace[2][3]. Validation: Do not proceed if PEG is absent; water is insufficient for localized phenol decontamination.

Step 2: PPE Donning & Integrity Check Inspect Neoprene/Butyl gloves for micro-tears by inflating them slightly and listening for air leaks. Don the 8-mil nitrile inner gloves, followed by the heavy-duty outer gloves.

Step 3: Weighing and Transfer

  • Place an anti-static weighing boat inside the enclosed analytical balance within the fume hood. Causality: Pyrazole powders can carry static charges, leading to aerosolization and inhalation risks when the container is opened[5].

  • Using a grounded stainless-steel spatula, transfer the 3-(1-Methyl-1H-pyrazol-5-yl)phenol.

  • Seal the primary container immediately after use to prevent ambient moisture absorption and vapor release.

Step 4: Reaction Setup For typical Suzuki-Miyaura couplings or electrophilic aromatic substitutions involving this compound[7], dissolve the solid in the reaction solvent (e.g., THF or Toluene) entirely within the fume hood before transferring the solution to a Schlenk line or reactor.

Workflow A 1. Fume Hood & PEG Kit Check B 2. Don Advanced PPE (Neoprene/Butyl) A->B C 3. Anti-Static Weighing B->C D 4. Solvent Dissolution (In-Hood) C->D E 5. Doffing & Decontamination D->E

Figure 1: Step-by-step operational workflow for handling 3-(1-Methyl-1H-pyrazol-5-yl)phenol safely.

Emergency Response: The PEG Protocol

Standard chemical spill responses (flushing with water) can exacerbate phenol exposure. Because phenol is highly lipophilic, low-pressure water from a sink can spread the chemical over a larger surface area without effectively washing it away[6].

  • Dermal Exposure: Immediately dab the affected area with pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400)[2][6]. Causality: PEG acts as a macroscopic chelator, binding the phenol molecules and safely lifting them from the skin without facilitating dermal absorption. Continue applying PEG for 15 minutes, then seek immediate medical attention[2][3].

  • Solid Spill Cleanup: Do NOT sweep the powder, as this generates explosive and toxic dust[5]. Gently cover the spill with paper towels wetted with 70% isopropanol or ethanol to dissolve the solid, then wipe it up[6]. Place all contaminated wipes in a sealed, labeled hazardous waste bag.

Waste Disposal Plan

3-(1-Methyl-1H-pyrazol-5-yl)phenol must be treated as acutely hazardous organic waste. It must never enter the standard municipal drain system due to its toxicity to aquatic life with long-lasting effects (H412)[5].

  • Segregation: Separate waste into halogenated and non-halogenated streams. If the compound was used in a reaction with chlorinated solvents (e.g., Dichloromethane), it must go to the halogenated stream to prevent incompatible reactions in the waste carboy.

  • Solid Waste: All contaminated PPE, weighing boats, and isopropanol wipes must be placed in a dedicated solid hazardous waste drum lined with a poly-bag[6][8].

  • Labeling: Clearly label the waste as "Toxic Organic Waste: Contains Phenol/Pyrazole Derivatives."

WasteDisposal Start Waste containing 3-(1-Methyl-1H-pyrazol-5-yl)phenol Q1 Physical State? Start->Q1 Solid Solid Waste (PPE, Wipes, Vials) Q1->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Q1->Liquid Liquid Incineration EPA-Approved Incineration Solid->Incineration Q2 Contains Halogens? Liquid->Q2 Halogenated Halogenated Organic Waste Q2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Q2->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Decision matrix for the segregation and disposal of phenol-pyrazole derivative waste.

References

  • Title: 3-(1-Methyl-1H-pyrazol-5-yl)
  • Title: 3-(1-Methyl-1H-pyrazol-5-yl)phenol (Toxicity & Reactions)
  • Source: yale.
  • Title: 3-(4-Nitrophenyl)
  • Source: wwu.
  • Source: princeton.
  • Title: SAFETY DATA SHEET - Sigma-Aldrich (Pyrazole)

Sources

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